Cyanoketone
Description
Structure
3D Structure
Properties
CAS No. |
4248-66-2 |
|---|---|
Molecular Formula |
C23H33NO2 |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
(2S,8R,9S,10R,13S,14S,17S)-17-hydroxy-4,4,10,13,17-pentamethyl-3-oxo-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-2-carbonitrile |
InChI |
InChI=1S/C23H33NO2/c1-20(2)18-7-6-15-16(21(18,3)12-14(13-24)19(20)25)8-10-22(4)17(15)9-11-23(22,5)26/h7,14-17,26H,6,8-12H2,1-5H3/t14-,15+,16-,17-,21+,22-,23-/m0/s1 |
InChI Key |
GTBRTGPZZALPNS-MXHVRSFHSA-N |
SMILES |
CC1(C2=CCC3C4CCC(C4(CCC3C2(CC(C1=O)C#N)C)C)(C)O)C |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC=C4[C@@]3(C[C@H](C(=O)C4(C)C)C#N)C |
Canonical SMILES |
CC1(C2=CCC3C4CCC(C4(CCC3C2(CC(C1=O)C#N)C)C)(C)O)C |
Synonyms |
Cyanoketone |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of α,β-Unsaturated Cyanoketone from Diosgenin
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a synthetic pathway for converting diosgenin, a naturally occurring steroidal sapogenin, into a novel α,β-unsaturated cyanoketone. The synthesis involves a multi-step process beginning with the modification of the diosgenin core, followed by the formation of an oxime intermediate, and culminating in a Beckmann fragmentation to yield the target this compound. This document details the experimental protocols, summarizes key quantitative data, and illustrates the logical and chemical pathways involved.
Overall Synthetic Pathway
The transformation of diosgenin into the α,β-unsaturated this compound is not a direct conversion but a sequence of reactions. The core strategy involves:
-
Initial Hydroxylation and Oxidation: Modification of the A and B rings of the diosgenin steroid nucleus to introduce ketone functionalities.
-
Oximation: Conversion of a steroidal ketone to its corresponding oxime derivative.
-
Beckmann Fragmentation: Rearrangement and fragmentation of the oxime in the presence of a reagent like thionyl chloride to form the this compound.
The specific pathway detailed in this guide proceeds through a spirostanic triol intermediate, which is then converted to a ketone, oximated, and finally fragmented to yield the target compound.
Caption: Overall synthetic scheme from Diosgenin to the target α,β-Unsaturated-Cyanoketone.
Experimental Protocols
The following sections provide detailed methodologies for the key transformations in the synthesis.
Step 1: Synthesis of (25R)-5α-spirostan-3,5,6-triol (Compound 1)
This initial step hydroxylates the 5,6-double bond of diosgenin.
-
Procedure:
-
A suspension of diosgenin (5.0 g, 0.012 mol) is prepared in a mixture of acetone (200 mL) and water (25 mL).
-
N-bromosuccinimide (NBS) (2.68 g, 0.15 mol) and acetic acid (2.5 mL) are added to the suspension at room temperature.[1]
-
The reaction mixture is stirred. Over approximately 45 minutes, the color changes from yellow to orange and finally becomes colorless as the solid diosgenin is consumed.[1]
-
The mixture is left to react overnight.
-
Post-reaction, the mixture is diluted with water and extracted with ether.
-
The organic extract is processed through standard workup procedures (washing, drying, and solvent evaporation) to yield an amorphous solid.
-
Crystallization from methanol (MeOH) affords the pure white product, Compound 1.[1]
-
-
Yield: 67% (5.9 g of amorphous solid).[1]
Step 2: Synthesis of Precursor Ketones and Oxime (Compounds 9 and 10)
The triol intermediate is converted into a specific ketone, which is then oximated. The literature describes the synthesis of several ketones from triol 1.[2][3] The precursor to the final this compound is oxime 10, which is derived from ketone 9.
-
Procedure (Ketone 9):
-
Compound 1 is reacted with N-bromosuccinimide (NBS) in aqueous dioxane to yield steroidal ketone 9.
-
-
Procedure (Oxime 10 from Ketone 9):
-
Steroidal ketone 9 is reacted with hydroxylamine hydrochloride (NH₂OH·HCl).
-
2,4,6-trimethylpyridine (TMP) is used as the base and solvent for the reaction.
-
The reaction produces the corresponding oxime, compound 10. This reaction is reported to proceed with high yields for similar ketones in the series (42-96%).[2][3]
-
Step 3: Synthesis of α,β-Unsaturated-Cyanoketone (Compound 11) via Beckmann Fragmentation
This is the final and key step where the this compound moiety is formed.
-
Procedure:
-
The precursor, oxime 10 (specifically the anti-isomer), is dissolved in tetrahydrofuran (THF).
-
The solution is cooled to 0 °C.
-
Thionyl chloride (SOCl₂) is added to the solution.[1]
-
The reaction proceeds via a Beckmann fragmentation, which involves the cleavage of the C5-C6 bond, to form the α,β-unsaturated this compound (Compound 11).[1]
-
-
Yield: 62%.[2]
-
Structural Confirmation: The final product structure is confirmed by NMR spectroscopy. Key signals in the ¹³C-NMR spectrum include a peak at ~208.3 ppm (α,β-unsaturated ketone), ~117.8 ppm (nitrile function), and resonances at ~147.4 ppm and ~128.6 ppm (alkene).[1]
Data Presentation
The quantitative data for the synthetic pathway is summarized below.
| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) |
| 1 | Hydroxylation | Diosgenin | NBS, Acetone/H₂O, Acetic Acid | (25R)-5α-spirostan-3,5,6-triol (1) | 67%[1] |
| 2a | Oxidation | (25R)-5α-spirostan-3,5,6-triol (1) | NBS, aq. Dioxane | Steroidal Ketone (9) | High Yield |
| 2b | Oximation | Steroidal Ketone (9) | NH₂OH·HCl, TMP | Oxime (10) | 42-96% (range for similar oximes)[2] |
| 3 | Beckmann Fragmentation | Oxime (10) | SOCl₂, THF | α,β-Unsaturated-Cyanoketone (11) | 62%[2] |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the proposed chemical mechanism for the key fragmentation step.
Caption: Experimental workflow for the synthesis of α,β-Unsaturated-Cyanoketone from Diosgenin.
Caption: Proposed mechanism for the SOCl₂-induced Beckmann fragmentation of oxime 10.
References
An In-depth Technical Guide to the Chemical Properties of Cyanoketones for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of cyanoketones, a class of organic compounds characterized by the presence of both a nitrile and a ketone functional group. This document details their synthesis, reactivity, and spectroscopic properties, with a particular focus on their relevance to drug discovery and development. Experimental protocols for their synthesis and characterization are provided, alongside a discussion of their role as enzyme inhibitors and their potential impact on cellular signaling pathways. All quantitative data is presented in structured tables for ease of comparison, and key concepts are visualized using diagrams generated with Graphviz.
Introduction to Cyanoketones
Cyanoketones are bifunctional molecules that exhibit a rich and diverse chemistry owing to the presence of both an electrophilic carbonyl center and a nucleophilic (upon deprotonation of the α-carbon) or electrophilic (at the nitrile carbon) cyano group. Their unique structural features make them valuable intermediates in organic synthesis and have led to their exploration as pharmacologically active agents. This guide will delve into the core chemical properties of α-cyanoketones and β-cyanoketones, the two primary classes of these compounds.
Synthesis of Cyanoketones
The synthesis of cyanoketones can be achieved through various methodologies, depending on the desired substitution pattern. The following sections outline common synthetic routes for α- and β-cyanoketones.
Synthesis of α-Cyanoketones
A prevalent method for synthesizing α-cyanoketones involves the reductive cyanation of α-bromo ketones. This approach offers a practical and efficient route under mild conditions, avoiding the use of highly toxic cyanide reagents.
-
Materials:
-
α-Bromo ketone (1.0 equiv.)
-
Electrophilic cyanating reagent (e.g., N-cyano-N-phenyl-p-toluenesulfonamide, 1.2 equiv.)
-
Zinc dust (1.2 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a flame-dried reaction tube containing a magnetic stir bar, add the α-bromo ketone and the cyanating reagent.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen or Argon) three times.
-
In a glovebox, add zinc dust and anhydrous DMF to the reaction tube.
-
Cap the reaction tube and remove it from the glovebox.
-
Stir the resulting mixture at room temperature for 2 hours.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-cyano ketone.
-
An In-depth Technical Guide to the Mechanism of Action of Cyanoketone on 3β-Hydroxysteroid Dehydrogenase (3β-HSD)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyanoketone (2α-cyano-4,4,17α-trimethylandrost-5-en-17β-ol-3-one) is a potent steroidal inhibitor of 3β-hydroxysteroid dehydrogenase (3β-HSD), a critical enzyme complex in the biosynthesis of all classes of steroid hormones. This guide provides a comprehensive overview of the mechanism by which this compound exerts its inhibitory effects on 3β-HSD. The document details the dual nature of its inhibition, which can be competitive or non-competitive depending on the specific 3β-HSD isoform and the substrate involved. While early reports suggested irreversible inhibition, kinetic studies predominantly support a reversible binding mechanism, which may be followed by a time-dependent inactivation under certain conditions. This guide summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the steroidogenesis pathway and the enzyme's inhibition to facilitate a deeper understanding for research and drug development applications.
Introduction to 3β-Hydroxysteroid Dehydrogenase (3β-HSD)
3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD) is a crucial enzyme system that catalyzes the conversion of Δ⁵-3β-hydroxysteroids to Δ⁴-3-ketosteroids. This oxidative reaction is an essential step in the biosynthesis of a wide array of steroid hormones, including progestogens, androgens, estrogens, glucocorticoids, and mineralocorticoids[1]. The enzyme is a member of the oxidoreductase family and utilizes NAD⁺ as a cofactor[1].
In humans, two primary isoforms of 3β-HSD exist, encoded by the HSD3B1 and HSD3B2 genes[1]:
-
Type I (HSD3B1): Predominantly expressed in the placenta and peripheral tissues.
-
Type II (HSD3B2): Primarily found in the adrenal glands, ovaries, and testes[1].
Given its central role in steroidogenesis, 3β-HSD is a significant target for therapeutic intervention in various hormone-dependent pathologies.
This compound: A Potent Inhibitor of 3β-HSD
This compound is a synthetic androstane steroid that acts as a powerful inhibitor of 3β-HSD[1]. Its inhibitory action blocks the production of key steroid hormones, making it a valuable tool in endocrinology research.
Mechanism of Inhibition: A Dual Nature
The inhibitory mechanism of this compound on 3β-HSD is complex and appears to be dependent on the specific isoform of the enzyme and the substrate being acted upon.
-
Competitive Inhibition: In the context of the conversion of dehydroepiandrosterone (DHEA) to androstenedione, this compound acts as a powerful competitive inhibitor[2]. This mode of inhibition is characterized by an increase in the apparent Michaelis constant (Km) for the substrate with no change in the maximum reaction velocity (Vmax)[2]. This suggests that this compound directly competes with DHEA for binding to the active site of the enzyme.
-
Non-Competitive Inhibition: In contrast, when considering the conversion of 5,16-androstadien-3β-ol (andien-beta) to 4,16-androstadien-3-one in pig testis, this compound exhibits weak non-competitive inhibition[2]. In this scenario, the Vmax of the reaction is decreased, while the Km for the substrate remains unaffected[2]. This indicates that this compound binds to a site on the enzyme other than the active site (an allosteric site), altering the enzyme's conformation and reducing its catalytic efficiency.
This dual inhibitory behavior suggests that different 3β-HSD isoforms, or even different active sites on the same enzyme, may be responsible for the metabolism of different substrates[2].
The Question of Irreversibility
Quantitative Data on this compound Inhibition
The potency of this compound as a 3β-HSD inhibitor has been quantified in various studies. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.
| Enzyme Source | Substrate | Inhibition Mode | Ki (µM) | Reference |
| Human Placental 3β-HSD | Not specified | Not specified | ~0.05 | [3] |
| Pig Testis Microsomes | DHEA | Competitive | 0.20 | [2] |
| Pig Testis Microsomes | Andien-beta | Non-competitive | 1.6 | [2] |
Experimental Protocols
Spectrophotometric Assay for 3β-HSD Activity
This protocol is a generalized method based on the principles described in the literature for measuring 3β-HSD activity by monitoring the production of NADH.
Principle: The dehydrogenation of a 3β-hydroxysteroid substrate by 3β-HSD is coupled with the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the enzyme activity.
Materials:
-
Purified or recombinant 3β-HSD, or tissue homogenate/microsomal fraction
-
Potassium phosphate buffer (e.g., 0.02 M, pH 7.4)
-
Dehydroepiandrosterone (DHEA) stock solution (in a suitable organic solvent like ethanol or DMSO)
-
NAD⁺ stock solution (in water or buffer)
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Thermostatted cuvette holder
Procedure:
-
Prepare a reaction mixture in a cuvette containing the potassium phosphate buffer and NAD⁺ at a final concentration of, for example, 0.2 mM.
-
Add the enzyme preparation (e.g., purified enzyme or microsomal protein) to the cuvette.
-
Equilibrate the mixture to the desired temperature (e.g., 27°C or 37°C).
-
Initiate the reaction by adding the substrate, DHEA, to a final concentration in the low micromolar range (e.g., 2-100 µM).
-
Immediately begin monitoring the increase in absorbance at 340 nm over time.
-
The initial linear rate of the reaction (the slope of the absorbance vs. time plot) is used to calculate the enzyme activity.
For Inhibition Studies:
-
Pre-incubate the enzyme with various concentrations of this compound for a defined period before adding the substrate.
-
Perform the assay at different substrate concentrations to determine the mode of inhibition (competitive, non-competitive, etc.) by analyzing the data using Lineweaver-Burk or Dixon plots.
Purification of Recombinant Human 3β-HSD
This is a generalized workflow for the expression and purification of a His-tagged recombinant human 3β-HSD, based on established methods.
Workflow:
-
Gene Cloning: Clone the cDNA of human HSD3B1 or HSD3B2 into a suitable expression vector (e.g., a baculovirus transfer vector) with a polyhistidine (His) tag.
-
Expression: Transfect insect cells (e.g., Sf9) with the recombinant baculovirus to express the 3β-HSD protein.
-
Cell Lysis and Fractionation: Harvest the cells and lyse them. Since 3β-HSD is a membrane-bound protein, a microsomal fraction is typically prepared by differential centrifugation.
-
Solubilization: Solubilize the membrane-bound protein from the microsomal fraction using a suitable detergent.
-
Affinity Chromatography: Purify the His-tagged 3β-HSD from the solubilized fraction using a nickel-chelated affinity chromatography column.
-
Elution: Elute the bound protein using a buffer containing imidazole.
-
Buffer Exchange and Analysis: Remove the imidazole and detergent by dialysis or size-exclusion chromatography. Analyze the purity of the enzyme by SDS-PAGE.
Signaling Pathways and Visualizations
Steroidogenesis Pathway and the Point of Inhibition
The following diagram illustrates the central role of 3β-HSD in the steroid biosynthesis pathway and the inhibitory action of this compound.
Caption: Steroidogenesis pathway showing 3β-HSD's role and its inhibition by this compound.
Experimental Workflow for 3β-HSD Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibitory effect of this compound on 3β-HSD activity.
Caption: Workflow for determining the kinetics of 3β-HSD inhibition by this compound.
Logical Relationship of Inhibition Types
This diagram illustrates the logical relationship between competitive and non-competitive inhibition at the enzyme level.
Caption: Competitive vs. non-competitive inhibition of 3β-HSD by this compound.
Conclusion
This compound is a versatile and potent inhibitor of 3β-HSD, exhibiting a complex mechanism of action that includes both competitive and non-competitive inhibition depending on the enzyme isoform and substrate. This dual nature makes it a valuable tool for dissecting the specific roles of different 3β-HSD activities in steroidogenesis. While the precise molecular interactions between this compound and the 3β-HSD active site are yet to be fully elucidated by structural studies, the available kinetic data provide a strong foundation for its use in research and as a lead compound in drug development. Further investigation into its time-dependent inhibitory effects and isoform specificity will be crucial for a complete understanding of its mechanism and for the development of more targeted therapeutic agents.
References
- 1. 3β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Differential effects of trilostane and this compound on the 3 beta-hydroxysteroid dehydrogenase-isomerase reactions in androgen and 16-androstene biosynthetic pathways in the pig testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of synthetic progestins, 4-MA and this compound on human placental 3 beta-hydroxysteroid dehydrogenase/5----4-ene-isomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: The Irreversible Inhibition of 3β-Hydroxysteroid Dehydrogenase by Cyanoketone: A Technical Guide
Abstract
3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD) is a critical enzyme complex essential for the biosynthesis of all classes of hormonal steroids, including glucocorticoids, mineralocorticoids, androgens, and estrogens.[1][2][3] Its pivotal role in steroidogenesis makes it a significant target for therapeutic intervention in various hormone-dependent pathologies. Cyanoketone (2α-cyano-4,4,17α-trimethylandrost-5-en-17β-ol-3-one) is a potent, synthetic androstane steroid that acts as a selective and irreversible inhibitor of 3β-HSD.[4] By forming a covalent bond with the enzyme, this compound effectively blocks the production of key steroids like progesterone and androstenedione.[1][4] This technical guide provides an in-depth review of the mechanism of 3β-HSD inhibition by this compound, presents quantitative kinetic data, details relevant experimental protocols, and visualizes the associated biochemical pathways and workflows.
The Role of 3β-Hydroxysteroid Dehydrogenase (3β-HSD) in Steroidogenesis
The 3β-HSD enzyme complex catalyzes the oxidative conversion of Δ⁵-3β-hydroxysteroids to their corresponding Δ⁴-3-ketosteroid configuration, a rate-limiting step in the production of bioactive steroid hormones.[2] This bifunctional reaction involves both a dehydrogenation and an isomerization step.[5] The enzyme is a member of the oxidoreductase family and utilizes NAD⁺ as a cofactor.[1][3]
Key Reactions Catalyzed by 3β-HSD include:
-
Pregnenolone to Progesterone
-
17α-Hydroxypregnenolone to 17α-Hydroxyprogesterone
Isoforms and Tissue Distribution
In humans, two primary isoforms of 3β-HSD exist, encoded by the HSD3B1 and HSD3B2 genes.[1]
-
HSD3B1 (Type I): Predominantly expressed in the placenta and peripheral tissues, such as the mammary gland and breast tumors.[1][5]
-
HSD3B2 (Type II): Primarily found in classic steroidogenic organs like the adrenal glands, ovaries, and testes.[1][5]
This tissue-specific expression allows for targeted inhibition, a key consideration in drug development. For instance, selectively inhibiting the HSD3B1 isoform is a potential strategy for treating hormone-sensitive breast cancer.[5][7]
Caption: Steroidogenesis pathway highlighting 3β-HSD and its inhibition by this compound.
Mechanism of Inhibition by this compound
This compound is classified as an irreversible inhibitor of 3β-HSD.[4] Its structural similarity to natural substrates allows it to bind to the enzyme's active site. The mechanism of inhibition is a multi-step process characteristic of affinity labels or mechanism-based inactivators.
-
Reversible Binding: Initially, this compound binds non-covalently to the 3β-HSD active site in a competitive manner. This initial binding is reversible and can be characterized by an inhibition constant (Ki).[8]
-
Irreversible Covalent Bonding: Following the initial binding, a reactive group on the inhibitor—in this case, the α-cyano group—forms a stable, covalent bond with a nucleophilic residue within the enzyme's active site. This second step is irreversible and leads to the permanent inactivation of the enzyme.
This two-step mechanism explains why some kinetic studies report competitive inhibition characteristics (Ki values) while the inhibitor is ultimately classified as irreversible.[4][8]
References
- 1. 3β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Regulation of 3β-Hydroxysteroid Dehydrogenase/Δ5-Δ4 Isomerase: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Molecular Mechanism Study on Stereo-Selectivity of α or β Hydroxysteroid Dehydrogenases [mdpi.com]
- 6. 3-Beta-Hydroxysteroid Dehydrogenase Deficiency Clinical Presentation: History, Physical Examination [emedicine.medscape.com]
- 7. Structure/function of the inhibition of human 3β-hydroxysteroid dehydrogenase type 1 and type 2 by trilostane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential effects of trilostane and this compound on the 3 beta-hydroxysteroid dehydrogenase-isomerase reactions in androgen and 16-androstene biosynthetic pathways in the pig testis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Cyanoketones: A Technical Guide for Drug Development Professionals
An in-depth exploration of cyanoketone inhibitors targeting key enzymes in steroidogenesis, cancer, and autoimmune diseases.
Introduction
Cyanoketones represent a versatile class of compounds characterized by the presence of a cyano (-C≡N) and a ketone (C=O) functional group. This unique chemical scaffold has proven to be a valuable warhead in the design of potent and often covalent inhibitors for a range of therapeutic targets. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of cyanoketones as inhibitors of three critical enzyme classes: 3β-hydroxysteroid dehydrogenase (3β-HSD), cysteine proteases (with a focus on Cathepsin L), and dihydroorotate dehydrogenase (DHODH). Understanding the intricate relationship between the molecular structure of cyanoketones and their inhibitory activity is paramount for the rational design of novel therapeutics in oncology, immunology, and endocrinology.
Cyanoketones as Inhibitors of 3β-Hydroxysteroid Dehydrogenase (3β-HSD)
The enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) is a critical bottleneck in the biosynthesis of all steroid hormones, including progesterone, androgens, estrogens, and corticosteroids.[1] Its inhibition has significant implications for hormone-dependent pathologies. The archetypal this compound inhibitor is known simply as this compound (2α-cyano-4,4,17α-trimethylandrost-5-en-17β-ol-3-one), a potent and irreversible inhibitor of 3β-HSD.[2]
Mechanism of Action and Structure-Activity Relationship
This compound's inhibitory action stems from its structural similarity to the natural substrate, pregnenolone, allowing it to bind to the active site of 3β-HSD.[2] The electrophilic carbon of the cyano group is susceptible to nucleophilic attack by residues in the enzyme's active site, leading to the formation of a stable covalent adduct and irreversible inhibition.
Quantitative Data on 3β-HSD Inhibition
The following table summarizes the inhibitory constants (Ki) for this compound and other known 3β-HSD inhibitors, providing a comparative measure of their potency.
| Inhibitor | Target Enzyme | Ki Value | Reference |
| This compound | Human Placental 3β-HSD/Δ5-Δ4 isomerase | ~50 nM | [3] |
| Trilostane | Human Placental 3β-HSD/Δ5-Δ4 isomerase | ~50 nM | [3] |
| Epostane | Human Placental 3β-HSD/Δ5-Δ4 isomerase | ~50 nM | [3] |
| 4-MA | Human Placental 3β-HSD/Δ5-Δ4 isomerase | 56 nM | [3] |
| Promegestone | Human Placental 3β-HSD/Δ5-Δ4 isomerase | 110 nM | [3] |
| RU2323 | Human Placental 3β-HSD/Δ5-Δ4 isomerase | 190 nM | [3] |
| Cyproterone acetate | Human Placental 3β-HSD/Δ5-Δ4 isomerase | 1.5 µM | [3] |
| Norgestrel | Human Placental 3β-HSD/Δ5-Δ4 isomerase | 1.7 µM | [3] |
| Norethindrone | Human Placental 3β-HSD/Δ5-Δ4 isomerase | 2.5 µM | [3] |
Signaling Pathway: Inhibition of Steroidogenesis
Inhibition of 3β-HSD by cyanoketones blocks the conversion of pregnenolone, 17α-hydroxypregnenolone, and dehydroepiandrosterone (DHEA) to their respective downstream products, thereby halting the production of essential steroid hormones.
Caption: Inhibition of the steroidogenesis pathway by this compound.
Experimental Protocol: 3β-HSD Inhibition Assay (Colorimetric)
This protocol outlines a colorimetric method to determine the inhibitory activity of cyanoketones against 3β-HSD.
Materials:
-
Purified human 3β-HSD enzyme
-
Substrate: Pregnenolone or Dehydroepiandrosterone (DHEA)
-
Cofactor: NAD+
-
Iodonitrotetrazolium (INT)
-
Tris-HCl buffer (0.1 M, pH 7.8)
-
Test compounds (this compound analogs) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in each well of a 96-well plate containing Tris-HCl buffer, NAD+, and INT.
-
Add the test compound at various concentrations to the respective wells. Include a control with DMSO only.
-
Initiate the reaction by adding the 3β-HSD enzyme extract to all wells.
-
Finally, add the substrate (pregnenolone or DHEA) to start the enzymatic reaction.
-
Incubate the plate at 37°C for 60 minutes.
-
Measure the absorbance at 490 nm using a spectrophotometer. The formation of formazan from the reduction of INT by NADH (produced during the reaction) results in a color change.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control and determine the IC50 value.
Cyanoketones as Inhibitors of Cysteine Proteases (Cathepsin L)
Cysteine proteases, such as the cathepsins, play crucial roles in various physiological and pathological processes, including protein degradation, antigen presentation, and cancer progression. The nucleophilic cysteine residue in their active site makes them susceptible to covalent inhibition by electrophilic warheads, including nitriles.
Mechanism of Action and Structure-Activity Relationship
Nitrile-containing compounds can act as reversible covalent inhibitors of cysteine proteases. The cyano group serves as an electrophilic "warhead" that is attacked by the nucleophilic thiolate of the active site cysteine residue, forming a covalent thioimidate adduct. The reversibility of this interaction can be advantageous in drug design, potentially reducing off-target effects.
The SAR of nitrile-based cathepsin inhibitors is influenced by the peptidic or peptidomimetic backbone that interacts with the substrate-binding subsites (S1, S2, S3, etc.) of the enzyme. Modifications at these positions are critical for achieving both high potency and selectivity.
Quantitative Data on Nitrile-Containing Cathepsin Inhibitors
The following table presents the inhibitory constants (Ki) for a series of azadipeptide nitrile inhibitors against various cathepsins, highlighting the potential for achieving selectivity.
| Compound | Cathepsin K Ki (nM) | Cathepsin B Ki (nM) | Cathepsin L Ki (nM) | Cathepsin S Ki (nM) | Reference |
| 1 | 0.0031 | >1000 | 0.085 | 3.1 | [4] |
| 2 | 0.0045 | >1000 | 0.12 | 4.5 | [4] |
| 3 | 0.0052 | >1000 | 0.15 | 5.2 | [4] |
| 4 | 0.021 | >1000 | 0.21 | 8.9 | [4] |
Note: The structures of compounds 1-4 are detailed in the referenced publication.
Signaling Pathway: Role of Cathepsin L in Cancer Progression
Cathepsin L is often overexpressed in various cancers and contributes to tumor progression through multiple mechanisms, including the degradation of the extracellular matrix (ECM), which facilitates invasion and metastasis.
Caption: Inhibition of Cathepsin L-mediated ECM degradation.
Experimental Protocol: Cathepsin L Inhibition Assay (Fluorometric)
This protocol describes a fluorometric assay to measure the inhibitory activity of this compound-containing compounds against Cathepsin L.
Materials:
-
Recombinant human Cathepsin L
-
Fluorogenic substrate: e.g., Z-FR-AMC (Z-Phe-Arg-7-amido-4-methylcoumarin)
-
Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
In a 96-well black microplate, add the assay buffer.
-
Add the test compounds at various concentrations to the wells. Include a control with DMSO only.
-
Add the Cathepsin L enzyme to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate Z-FR-AMC to all wells.
-
Immediately measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) with excitation at ~360 nm and emission at ~460 nm.
-
The rate of increase in fluorescence is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Cyanoketones as Inhibitors of Dihydroorotate Dehydrogenase (DHODH)
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[5] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, are highly dependent on this pathway, making DHODH an attractive target for anticancer and immunosuppressive drugs.
Mechanism of Action and Structure-Activity Relationship
Certain this compound-containing molecules have been identified as inhibitors of DHODH. The SAR for this class of inhibitors indicates that the cyano group, often as part of a larger heterocyclic scaffold, plays a crucial role in binding to the enzyme's active site. The overall structure of the molecule dictates its affinity and selectivity. For instance, in a series of 4-thiazolidinone derivatives, a cyano substitution at the R1 position was found to be a key factor for potent hDHODH inhibition.[5]
Quantitative Data on this compound-Containing DHODH Inhibitors
The following table provides IC50 values for a selection of 4-thiazolidinone derivatives, demonstrating the impact of structural modifications on their inhibitory activity against human DHODH (hDHODH).
| Compound | R1 | R2 | R | hDHODH IC50 (µM) | Reference |
| 26 | -CN | -COOEt | 4-Cl-Ph | 1.75 | [5] |
| 31 | -CN | -COOEt | 3-CF3-Ph | 1.12 | [5] |
| 5 | -CN | -COOEt | Ph | >50 | [5] |
| 8 | -CN | -COOEt | 4-Me-Ph | 8.34 | [5] |
| 13 | -CN | -CONH2 | 4-Cl-Ph | >50 | [5] |
| 14 | -COOEt | -COOEt | 4-Cl-Ph | >50 | [5] |
Note: The core structure is a 4-thiazolidinone scaffold. Please refer to the original publication for the complete structures.
Signaling Pathway: Inhibition of Pyrimidine Biosynthesis
Inhibition of DHODH by this compound-containing compounds disrupts the de novo pyrimidine biosynthesis pathway, leading to a depletion of pyrimidine nucleotides. This, in turn, results in cell cycle arrest and apoptosis in rapidly dividing cells.
Caption: Inhibition of the de novo pyrimidine biosynthesis pathway.
Experimental Protocol: DHODH Inhibition Assay (Colorimetric)
This protocol details a colorimetric assay to determine the inhibitory potency of compounds against DHODH.
Materials:
-
Recombinant human DHODH
-
Substrate: Dihydroorotate
-
Electron acceptor: 2,6-dichloroindophenol (DCIP)
-
Cofactor: Decylubiquinone
-
Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.05% Triton X-100)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Spectrophotometer
Procedure:
-
To the wells of a 96-well plate, add the assay buffer, DHODH enzyme, and the test compound at various concentrations. Include a DMSO control.
-
Pre-incubate the plate for 30 minutes at room temperature to allow for inhibitor binding to the enzyme.
-
Prepare a substrate mixture containing dihydroorotate, decylubiquinone, and DCIP in the assay buffer.
-
Initiate the reaction by adding the substrate mixture to all wells.
-
Immediately measure the decrease in absorbance at 600 nm kinetically over a period of 10-20 minutes. The reduction of DCIP by the electrons generated during the oxidation of dihydroorotate leads to a decrease in absorbance.
-
Calculate the initial reaction rates (Vmax) from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.
Conclusion
The this compound moiety has proven to be a highly effective functional group in the design of enzyme inhibitors for diverse therapeutic targets. This guide has provided a detailed overview of the structure-activity relationships of cyanoketones as inhibitors of 3β-HSD, cysteine proteases, and DHODH. The presented quantitative data, signaling pathway diagrams, and experimental protocols offer a valuable resource for researchers and drug development professionals. A thorough understanding of the SAR principles outlined herein will facilitate the rational design and optimization of novel this compound-based inhibitors with improved potency, selectivity, and pharmacokinetic properties, ultimately paving the way for new therapeutic interventions in a range of diseases.
References
- 1. Dipeptidyl nitrile inhibitors of Cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory effect of synthetic progestins, 4-MA and this compound on human placental 3 beta-hydroxysteroid dehydrogenase/5----4-ene-isomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective inhibition of human 3β-hydroxysteroid dehydrogenase type 1 as a potential treatment for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Critical Path of Early-Stage Drug Discovery: A Technical Guide to the Solubility and Stability of Cyanoketones in DMSO
For Immediate Release
A deep dive into the physicochemical properties of cyanoketones, a promising class of compounds in drug discovery, reveals critical considerations for their handling and use in research and development. This technical guide addresses the solubility and stability of cyanoketones in dimethyl sulfoxide (DMSO), the most common solvent for compound storage and high-throughput screening. This document is intended for researchers, scientists, and drug development professionals to ensure the integrity and reproducibility of experimental data.
While specific quantitative solubility and stability data for a broad range of cyanoketones in DMSO is not extensively available in the public domain, this guide provides a framework of best practices, detailed experimental protocols, and an exploration of their potential as covalent modifiers of key signaling pathways.
Section 1: Solubility of Cyanoketones in DMSO
The solubility of a compound is a critical determinant of its biological activity in in vitro assays. For cyanoketones, which often serve as starting points for medicinal chemistry campaigns, understanding their solubility profile in DMSO is paramount for accurate screening and structure-activity relationship (SAR) studies. Two key types of solubility are relevant in this context: kinetic and thermodynamic solubility.
Kinetic Solubility
Kinetic solubility refers to the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. This measurement is highly relevant for high-throughput screening (HTS) applications where compounds are tested under non-equilibrium conditions.
Thermodynamic Solubility
Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution in a given solvent at equilibrium. This is a more fundamental measure of a compound's intrinsic solubility.
Data Presentation: A Template for Your Research
Due to the proprietary nature of much of this data, comprehensive tables of cyanoketone solubility are not publicly available. Researchers are encouraged to generate and record their own data. The following tables provide a standardized format for this purpose.
Table 1: Kinetic Solubility of Representative Cyanoketones in Aqueous Buffer (from DMSO stock)
| This compound Structure | Compound ID | Buffer pH | DMSO Concentration (%) | Incubation Time (h) | Kinetic Solubility (µM) | Method |
| (Insert Structure) | Cpd-1 | 7.4 | 1 | 2 | (Record Data) | Nephelometry |
| (Insert Structure) | Cpd-2 | 7.4 | 1 | 2 | (Record Data) | HPLC-UV |
| (Insert Structure) | Cpd-3 | 5.0 | 1 | 2 | (Record Data) | Nephelometry |
Table 2: Thermodynamic Solubility of Representative Cyanoketones in DMSO
| This compound Structure | Compound ID | Temperature (°C) | Equilibration Time (h) | Thermodynamic Solubility (mM) | Method |
| (Insert Structure) | Cpd-1 | 25 | 24 | (Record Data) | Shake-Flask HPLC-UV |
| (Insert Structure) | Cpd-2 | 25 | 24 | (Record Data) | Shake-Flask HPLC-UV |
| (Insert Structure) | Cpd-3 | 25 | 24 | (Record Data) | Shake-Flask HPLC-UV |
Section 2: Experimental Protocols for Solubility Determination
Accurate and reproducible solubility data relies on well-defined experimental protocols. Below are detailed methodologies for determining both kinetic and thermodynamic solubility.
Protocol for Kinetic Solubility Assay (Nephelometry)
This high-throughput method assesses precipitation of a compound upon dilution from DMSO into an aqueous buffer by measuring light scattering.
Workflow for Kinetic Solubility Assay
Caption: Workflow for Kinetic Solubility Assay using Nephelometry.
Protocol for Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in DMSO.
Workflow for Thermodynamic Solubility Assay
A Technical Guide to the Principles of Cyanoketone Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the fundamental principles governing the inhibition of enzymes by cyanoketone-containing compounds. Cyanoketones represent a significant class of enzyme inhibitors, acting through a variety of mechanisms that are of considerable interest in drug discovery and chemical biology. This document details their mechanisms of action, kinetic profiles, and the experimental methodologies used for their characterization.
Core Principles of this compound Enzyme Inhibition
The defining feature of this compound inhibitors is the presence of a cyano group (C≡N) adjacent to a ketone or a related electrophilic center. This structural motif is key to their inhibitory activity, which is primarily driven by the electrophilic nature of the nitrile carbon.
Mechanism of Action: Covalent Modification
This compound inhibitors predominantly act as covalent inhibitors . They form a stable covalent bond with a nucleophilic residue in the active site of the target enzyme, leading to its inactivation. The general mechanism involves the attack of an enzymatic nucleophile, typically the thiol group of a cysteine residue or the hydroxyl group of a serine residue, on the electrophilic nitrile carbon.
The reactivity of the this compound warhead can be tuned by the surrounding chemical structure, influencing its selectivity and whether the resulting covalent bond is reversible or irreversible.
Reversible vs. Irreversible Inhibition
The nature of the covalent bond formed between the this compound inhibitor and the enzyme determines the type of inhibition:
-
Irreversible Inhibition: In many cases, cyanoketones act as irreversible inhibitors. Once the covalent bond is formed, it is highly stable under physiological conditions, and enzymatic activity is not restored. The classic example is the steroid This compound (CTM) , which irreversibly inhibits 3β-hydroxysteroid dehydrogenase (3β-HSD).[1] Restoration of enzyme function in this case requires the synthesis of new enzyme molecules.[2]
-
Reversible Covalent Inhibition: More recently, this compound-containing molecules, particularly dipeptidyl nitriles, have been developed as reversible covalent inhibitors.[3][4] In this mode of inhibition, the covalent adduct formed with the enzyme is labile and can dissociate, allowing for the recovery of enzyme activity.[5] This can be advantageous in drug design as it can reduce the potential for off-target toxicity associated with permanent protein modification.[6]
Key Enzyme Targets
While the archetypal this compound inhibits steroidogenic enzymes, the this compound warhead has been incorporated into inhibitors targeting a range of enzyme classes.
-
Steroidogenic Enzymes: this compound (CTM) is a potent and irreversible inhibitor of 3β-hydroxysteroid dehydrogenase (3β-HSD) , a critical enzyme in the biosynthesis of steroid hormones, including progesterone, androgens, estrogens, and corticosteroids.[1][7] Its structural similarity to pregnenolone allows it to bind to the active site of the enzyme.[1] this compound also exhibits inhibitory effects on other enzymes in the steroidogenesis pathway and electron transport chain, such as cytochrome P-450 and cytochrome oxidase .[8]
-
Cysteine Proteases: Dipeptidyl nitrile derivatives are a prominent class of this compound-containing inhibitors that target cysteine proteases, such as cathepsins and the main protease of SARS-CoV-2.[3][6] These inhibitors often act as reversible covalent modifiers of the active site cysteine.
Quantitative Analysis of this compound Inhibition
The potency and mechanism of this compound inhibitors are quantified using several kinetic parameters. The table below summarizes key data for representative this compound inhibitors.
| Inhibitor | Target Enzyme | Inhibition Type | K_i | IC_50 | Reference |
| This compound (CTM) | Human Placental 3β-HSD | Irreversible | ~50 nM | - | [7] |
| Trilostane | Human Placental 3β-HSD | Competitive | ~50 nM | - | [7] |
| Epostane | Human Placental 3β-HSD | Competitive | ~50 nM | - | [7] |
| 4-MA | Human Placental 3β-HSD | Competitive | 56 nM | - | [7] |
| Dipeptidyl Nitrile 38 | Cruzain (T. cruzi) | Reversible Covalent | 0.5 µM | - | [3] |
| Pyrimidine Nitrile 35 | Falcipain-2 (P. falciparum) | Covalent | - | 1.63 µM | [3] |
Note on Kinetic Parameters:
-
K_i (Inhibition Constant): Represents the dissociation constant for the initial non-covalent enzyme-inhibitor complex. A lower K_i indicates a higher affinity of the inhibitor for the enzyme.
-
IC_50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor that reduces the enzyme activity by 50% under specific assay conditions. It is dependent on substrate concentration.
Experimental Protocols
Characterizing this compound enzyme inhibitors requires a combination of enzyme kinetics, and biophysical methods to confirm covalent adduct formation.
Protocol for 3β-Hydroxysteroid Dehydrogenase (3β-HSD) Inhibition Assay
This protocol is adapted from studies on the inhibition of human placental 3β-HSD.[7][9]
Objective: To determine the inhibitory potency (K_i or IC_50) of a this compound compound against 3β-HSD.
Materials:
-
Purified human 3β-HSD enzyme
-
Substrate: Dehydroepiandrosterone (DHEA)
-
Cofactor: NAD+
-
Assay Buffer: 0.02 M potassium phosphate, pH 7.4
-
Test this compound inhibitor dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of DHEA in a suitable solvent.
-
Prepare a stock solution of NAD+ in assay buffer.
-
Prepare serial dilutions of the this compound inhibitor in the assay buffer.
-
-
Assay Setup:
-
In each well of the microplate, add the assay buffer.
-
Add the this compound inhibitor at various concentrations to the respective wells. Include a control with no inhibitor.
-
Add the purified 3β-HSD enzyme to each well and incubate for a defined period to allow for inhibitor binding.
-
-
Initiate the Reaction:
-
Add NAD+ to each well.
-
Initiate the enzymatic reaction by adding the DHEA substrate to each well.
-
-
Kinetic Measurement:
-
Immediately place the microplate in the spectrophotometer.
-
Measure the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V_0) from the linear portion of the absorbance vs. time plots.
-
For IC_50 determination, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.
-
For K_i determination, perform the assay at multiple substrate concentrations and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
-
Protocol for Mass Spectrometry Analysis of Covalent Adducts
This protocol provides a general workflow for identifying the covalent modification of a target enzyme by a this compound inhibitor.
Objective: To confirm the formation of a covalent adduct between the enzyme and the inhibitor and to identify the site of modification.
Materials:
-
Purified target enzyme
-
This compound inhibitor
-
Reaction Buffer: MS-compatible buffer (e.g., ammonium bicarbonate)
-
Quenching reagent (if necessary)
-
Denaturing and reducing agents (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Protease (e.g., trypsin)
-
LC-MS/MS system
Procedure:
-
Covalent Labeling:
-
Incubate the purified enzyme with an excess of the this compound inhibitor in the reaction buffer for a specified time.
-
Include a control sample of the enzyme without the inhibitor.
-
-
Sample Preparation for Mass Spectrometry:
-
Quench the reaction if necessary.
-
Denature the protein sample.
-
Reduce the disulfide bonds with DTT.
-
Alkylate the free cysteine residues with iodoacetamide.
-
Digest the protein into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the peptides using liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against the protein sequence database.
-
Identify the peptide containing the covalent modification by looking for a mass shift corresponding to the mass of the inhibitor.
-
The MS/MS fragmentation pattern will confirm the sequence of the modified peptide and pinpoint the specific amino acid residue that is covalently modified.
-
Visualizing Pathways and Workflows
Signaling Pathway: Steroidogenesis Inhibition
The following diagram illustrates the inhibition of the steroidogenesis pathway by this compound (CTM).
Caption: Inhibition of 3β-HSD by this compound in the steroidogenesis pathway.
Experimental Workflow: Covalent Inhibitor Characterization
This diagram outlines a typical workflow for the identification and characterization of a covalent enzyme inhibitor.
Caption: A streamlined workflow for characterizing covalent enzyme inhibitors.
References
- 1. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of cysteine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability: interplay between the N-terminal amino acid alkyl side chain and the cyclopropyl group of alpha-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Steroidogenesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. An enzyme activity-based workflow for the identification and characterization of covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure/function of the inhibition of human 3β-hydroxysteroid dehydrogenase type 1 and type 2 by trilostane - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
In Vitro Assay Protocols for Cyanoketone: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanoketone (2α-cyano-4,4,17α-trimethylandrosten-17β-ol-3-one) is a potent steroidal inhibitor of 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD), a critical enzyme in the biosynthesis of all classes of steroid hormones, including progestins, androgens, estrogens, glucocorticoids, and mineralocorticoids. By blocking the conversion of Δ⁵-3β-hydroxysteroids to Δ⁴-ketosteroids, this compound serves as a valuable tool for studying steroidogenesis and has potential applications in various research and therapeutic areas. This document provides detailed application notes and protocols for in vitro assays to characterize the activity of this compound.
Mechanism of Action
This compound acts as a potent competitive inhibitor of the 3β-HSD enzyme. This enzyme catalyzes the conversion of pregnenolone to progesterone, 17α-hydroxypregnenolone to 17α-hydroxyprogesterone, and dehydroepiandrosterone (DHEA) to androstenedione.[1][2] The inhibitory action of this compound leads to an accumulation of the Δ⁵-steroid precursors and a reduction in the synthesis of downstream steroid hormones.
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the quantitative data on the inhibitory potency of this compound against 3β-hydroxysteroid dehydrogenase (3β-HSD) from various sources.
| Enzyme Source | Substrate | Inhibitory Constant (Ki) | Reference |
| Human Placenta | Pregnenolone/DHEA | ~50 nM | [3] |
| Pig Testis Microsomes | Dehydroepiandrosterone (DHEA) | 0.20 µM (Ki(app)) |
Signaling Pathway
The following diagram illustrates the steroidogenesis pathway and the point of inhibition by this compound.
Caption: Steroidogenesis pathway showing the inhibition of 3β-HSD by this compound.
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the effects of this compound.
Experimental Workflow
References
Application Notes and Protocols: Using Cyanoketone to Block Steroidogenesis in H295R Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The H295R human adrenocortical carcinoma cell line is a widely utilized in vitro model for studying steroidogenesis.[1][2][3][4][5][6][7] These cells express the key enzymes required for the synthesis of mineralocorticoids, glucocorticoids, and sex steroids, making them an invaluable tool for screening chemicals that may interfere with hormone production. Cyanoketone is a potent and irreversible inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme, a critical component of the steroidogenic pathway. By blocking 3β-HSD, this compound prevents the conversion of pregnenolone, 17α-hydroxypregnenolone, and dehydroepiandrosterone (DHEA) to their respective downstream steroid products. This application note provides a detailed protocol for using this compound to block steroidogenesis in H295R cells, methods for quantifying the resulting changes in steroid hormone profiles, and expected outcomes.
Mechanism of Action of this compound
This compound specifically targets and irreversibly inhibits the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme. This enzyme catalyzes the conversion of Δ5-3β-hydroxysteroids to Δ4-ketosteroids, a crucial step in the biosynthesis of progesterone, androgens, estrogens, and corticosteroids. Inhibition of 3β-HSD leads to a significant reduction in the production of these downstream hormones and a corresponding accumulation of their precursors, namely pregnenolone and DHEA.
Data Presentation: Expected Effects of this compound on Steroidogenesis in H295R Cells
| Steroid Hormone | Expected Change with this compound Treatment | Illustrative IC50 (M) | Expected Dose-Response Relationship |
| Pregnenolone | Increase | - | Dose-dependent increase |
| 17α-Hydroxypregnenolone | Increase | - | Dose-dependent increase |
| Dehydroepiandrosterone (DHEA) | Increase | - | Dose-dependent increase |
| Progesterone | Decrease | ~ 2.0 x 10⁻⁸ (Rat Adrenal Cells) | Dose-dependent decrease |
| 17α-Hydroxyprogesterone | Decrease | ~ 2.0 x 10⁻⁸ (Rat Adrenal Cells) | Dose-dependent decrease |
| Androstenedione | Decrease | ~ 2.0 x 10⁻⁸ (Rat Adrenal Cells) | Dose-dependent decrease |
| Testosterone | Decrease | ~ 2.0 x 10⁻⁸ (Rat Adrenal Cells) | Dose-dependent decrease |
| Estradiol | Decrease | ~ 2.0 x 10⁻⁸ (Rat Adrenal Cells) | Dose-dependent decrease |
| Cortisol | Decrease | ~ 2.0 x 10⁻⁸ (Rat Adrenal Cells) | Dose-dependent decrease |
| Aldosterone | Decrease | ~ 2.0 x 10⁻⁸ (Rat Adrenal Cells) | Dose-dependent decrease |
Experimental Protocols
I. H295R Cell Culture and Maintenance
Materials:
-
NCI-H295R cells (ATCC® CRL-2128™)
-
DMEM/F12 medium
-
Bovine Serum (Nu-Serum or similar)
-
ITS+ Premix (Insulin, Transferrin, Selenium)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Multi-well plates (24-well or 96-well)
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Culture H295R cells in T-75 flasks with DMEM/F12 medium supplemented with Nu-Serum, ITS+ Premix, and Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 3-4 days or when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them in new flasks at a suitable density.
II. Steroidogenesis Assay with this compound Treatment
Materials:
-
H295R cells
-
24-well or 96-well cell culture plates
-
DMEM/F12 medium with supplements
-
This compound stock solution (in DMSO)
-
Forskolin (optional, as a stimulant of steroidogenesis)
-
Vehicle control (DMSO)
Protocol:
-
Seed H295R cells into 24-well or 96-well plates at a density that allows them to reach approximately 50-60% confluency on the day of treatment.
-
Allow the cells to attach and acclimate for 24 hours in the incubator.
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range to test would be from 10⁻¹⁰ M to 10⁻⁵ M to capture the full dose-response curve.
-
(Optional) To enhance steroid production, the medium can be supplemented with a stimulating agent like forskolin (final concentration of 10 µM).
-
Remove the acclimation medium from the cells and replace it with the medium containing the different concentrations of this compound, a vehicle control (DMSO at the same final concentration as the highest this compound dose), and a positive control (e.g., a known inhibitor like prochloraz).
-
Incubate the cells for 48 hours.
-
After the incubation period, collect the cell culture medium from each well for steroid hormone analysis. Store the medium at -80°C until analysis.
-
Immediately after collecting the medium, perform a cell viability assay to ensure that the observed effects on steroidogenesis are not due to cytotoxicity.
III. Cell Viability Assay (MTT Assay)
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or isopropanol
-
Plate reader
Protocol:
-
After removing the culture medium for hormone analysis, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
IV. Quantification of Steroid Hormones
The concentrations of steroid hormones in the collected cell culture medium can be quantified using various analytical methods.
A. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for accurately quantifying multiple steroid hormones simultaneously.
General Procedure:
-
Thaw the collected medium samples.
-
Perform a sample clean-up and extraction procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction, to isolate the steroid hormones.
-
Analyze the extracted samples using a validated LC-MS/MS method with appropriate internal standards for each hormone.
-
Quantify the hormone concentrations based on standard curves.
B. Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits can be used to measure the concentration of individual steroid hormones.
General Procedure:
-
Follow the instructions provided with the specific ELISA kit for each hormone to be measured.
-
Typically, this involves adding the collected medium samples and standards to a pre-coated microplate, followed by incubation with specific antibodies and detection reagents.
-
Measure the absorbance or fluorescence using a plate reader and calculate the hormone concentrations based on the standard curve.
Visualizations
Caption: Steroidogenesis pathway in H295R cells showing the point of inhibition by this compound.
References
- 1. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of 3 beta-hydroxysteroid dehydrogenase expression in human adrenocortical H295R cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Corticosteroid production in H295R cells during exposure to 3 endocrine disrupters analyzed with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comprehensive Investigation of Steroidogenic Signaling in Classical and New Experimental Cell Models of Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Adrenocortical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steroid profiling in H295R cells to identify chemicals potentially disrupting the production of adrenal steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyanoketone Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanoketone (2α-cyano-4,4,17α-trimethylandrost-5-en-17β-ol-3-one) is a potent and irreversible inhibitor of the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD).[1] This enzyme plays a critical role in the biosynthesis of all major steroid hormones, including progestogens, androgens, estrogens, and corticosteroids. By inhibiting 3β-HSD, this compound effectively blocks the conversion of pregnenolone to progesterone, 17α-hydroxypregnenolone to 17α-hydroxyprogesterone, and dehydroepiandrosterone (DHEA) to androstenedione. This targeted inhibition makes this compound a valuable research tool for studying the physiological and pathological consequences of steroid hormone deprivation in various rodent models. These application notes provide detailed protocols and quantitative data to guide researchers in the effective use of this compound for in vivo studies.
Mechanism of Action: Inhibition of Steroidogenesis
This compound's primary mechanism of action is the irreversible inhibition of 3β-HSD, a crucial enzyme in the steroidogenic pathway. This blockage leads to a significant reduction in the downstream production of key steroid hormones.
Quantitative Data on this compound's Effects
The administration of this compound leads to a dose-dependent decrease in the production of various steroid hormones. The following tables summarize the quantitative effects observed in rodent models.
In Vitro Inhibition of Corticosterone Production in Rat Adrenal Cells
This table illustrates the direct inhibitory effect of this compound on corticosterone synthesis in isolated rat adrenal cells stimulated with adrenocorticotropic hormone (ACTH).
| This compound Concentration (M) | Inhibition of Corticosterone Production |
| 2 x 10-8 | 50% |
| > 10-7 | Complete Inhibition |
| Data sourced from a study on isolated adrenal cells from female rats.[2] |
In Vivo Effects of this compound on Steroidogenesis in Male Wistar Rats
The following data, while not presented in a dose-response table in the original study, highlights the significant in vivo impact of this compound on testicular steroidogenesis. A single administration was shown to cause a near-complete inhibition of testosterone biosynthesis.
| Treatment | Effect on Testicular Testosterone Biosynthesis |
| This compound (in vivo) | Almost completely inhibited |
| Qualitative data from a study on male Wistar rats. The exact dosage and time-course for this specific outcome were not detailed in a tabular format in the available literature. |
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound to rodent models.
Formulation and Vehicle Selection
Due to its lipophilic nature, this compound requires a suitable vehicle for in vivo administration. A common and effective vehicle is a mixture of dimethyl sulfoxide (DMSO) and corn oil.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles (appropriate gauge for the route of administration)
Protocol for Vehicle Preparation (10% DMSO in Corn Oil):
-
In a sterile microcentrifuge tube, dissolve the required amount of this compound powder in DMSO to create a stock solution. The concentration of the stock solution will depend on the final desired dose and injection volume.
-
Gently vortex the tube until the this compound is completely dissolved.
-
Add the appropriate volume of sterile corn oil to the DMSO stock solution to achieve a final concentration of 10% DMSO.
-
Vortex the mixture thoroughly to ensure a homogenous suspension.
-
Prepare the formulation fresh daily and protect it from light.
Subcutaneous (SC) Injection Protocol for Rats
Subcutaneous administration is a common route for sustained release of compounds.
Materials:
-
Prepared this compound formulation
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
Animal scale
-
70% ethanol
Procedure:
-
Weigh the rat to determine the correct injection volume based on its body weight and the desired dose (mg/kg).
-
Draw the calculated volume of the this compound formulation into a sterile syringe.
-
Gently restrain the rat. The loose skin over the dorsal scapular region is a suitable injection site.
-
Wipe the injection site with 70% ethanol.
-
Lift the skin to form a "tent."
-
Insert the needle at the base of the tented skin, parallel to the body.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Slowly inject the solution.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Return the animal to its cage and monitor for any adverse reactions.
Oral Gavage Protocol for Mice
Oral gavage ensures accurate dosing directly into the stomach.
Materials:
-
Prepared this compound formulation
-
Flexible plastic or stainless steel gavage needles (18-20 gauge for mice)
-
Sterile syringes (1 mL)
-
Animal scale
Procedure:
-
Weigh the mouse to calculate the required volume of the this compound formulation.
-
Attach the gavage needle to the syringe filled with the formulation.
-
Properly restrain the mouse to immobilize its head and body.
-
Gently insert the gavage needle into the esophagus and advance it into the stomach.
-
Slowly administer the solution.
-
Carefully withdraw the gavage needle.
-
Return the mouse to its cage and observe its behavior.
Experimental Workflow
The following diagram outlines a typical experimental workflow for studying the effects of this compound in rodent models.
Concluding Remarks
This compound is a powerful tool for investigating the roles of steroid hormones in various physiological and disease processes. The protocols and data presented here provide a foundation for designing and executing robust in vivo experiments in rodent models. Researchers should always adhere to institutional animal care and use committee (IACUC) guidelines and conduct pilot studies to determine the optimal dose and administration route for their specific research questions. Proper formulation and handling of this compound are crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for Measuring Steroid Hormone Levels After Cyanoketone Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanoketone (2α-cyano-4,4,17α-trimethylandrost-5-en-17β-ol-3-one) is a potent and irreversible inhibitor of the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD).[1][2] This enzyme plays a crucial role in the biosynthesis of all classes of steroid hormones, including progestins, androgens, estrogens, and corticosteroids.[1][2] By inhibiting 3β-HSD, this compound effectively blocks the conversion of Δ⁵-3β-hydroxysteroids to Δ⁴-3-ketosteroids, leading to a significant reduction in the production of downstream steroid hormones. These application notes provide detailed protocols for the accurate measurement of steroid hormone levels following this compound treatment, utilizing modern analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Mechanism of Action of this compound
This compound's primary mechanism of action is the irreversible inhibition of 3β-HSD. This enzyme catalyzes the conversion of pregnenolone to progesterone, 17α-hydroxypregnenolone to 17α-hydroxyprogesterone, dehydroepiandrosterone (DHEA) to androstenedione, and androstenediol to testosterone.[1][2] Consequently, treatment with this compound is expected to lead to a decrease in the levels of progesterone, cortisol, aldosterone, androstenedione, and testosterone, and an accumulation of their precursors, such as pregnenolone and DHEA.
Data Presentation: Effects of this compound on Steroid Hormone Levels
The following tables summarize quantitative data from in vitro studies investigating the effect of this compound on steroid hormone production.
Table 1: Effect of this compound on Corticosterone and Pregnenolone Production in Rat Adrenal Cells
| This compound Concentration (M) | Corticosterone Production Inhibition (%) | Pregnenolone Formation (ng/adrenal) |
| 2 x 10⁻⁸ | 50% | Not Reported |
| > 10⁻⁷ | 100% | ~35-60 |
Data extracted from a study on isolated rat adrenal cells stimulated with ACTH.[3]
Table 2: Effect of this compound on Progesterone and Estradiol Production in Perfused Rabbit Ovary
| Treatment | Progesterone Level (% of Control) | Estradiol Level (% of Control) |
| This compound (10⁻⁴ M) + hCG | 9.7% | 8.0% |
Data extracted from a study on in vitro perfused rabbit ovaries stimulated with hCG.[4]
Table 3: Inhibitory Potency (Ki) of this compound on 3β-Hydroxysteroid Dehydrogenase (3β-HSD)
| Enzyme Source | Ki Value (nM) |
| Human Placental 3β-HSD | ~50 |
Ki value represents the concentration of inhibitor required to produce half-maximum inhibition.[5]
Experimental Protocols
General Sample Collection and Preparation
For accurate steroid hormone measurement, proper sample collection and handling are critical.
-
Serum/Plasma Collection: Collect whole blood into appropriate tubes (e.g., serum separator tubes or EDTA-plasma tubes). Allow serum to clot at room temperature for 30-60 minutes or keep plasma on ice. Centrifuge at 1000-2000 x g for 15 minutes at 4°C. Carefully aspirate the supernatant (serum or plasma) and store at -80°C until analysis.[6] Avoid repeated freeze-thaw cycles.
-
Tissue Homogenates: Tissues (e.g., adrenal glands, gonads) should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C. For analysis, thaw the tissue on ice and homogenize in an appropriate buffer (e.g., phosphate-buffered saline with protease inhibitors). Centrifuge the homogenate to pellet cellular debris and collect the supernatant for analysis.
Protocol for Steroid Hormone Panel Analysis by LC-MS/MS
LC-MS/MS is the gold standard for the simultaneous quantification of multiple steroid hormones due to its high specificity and sensitivity.[7]
4.2.1. Materials
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Analytical column (e.g., C18 reversed-phase column)
-
Steroid hormone standards (e.g., cortisol, testosterone, progesterone, etc.)
-
Isotopically labeled internal standards (e.g., d4-cortisol, d3-testosterone)
-
Acetonitrile, Methanol, Formic acid (LC-MS grade)
-
Methyl tert-butyl ether (MTBE)
-
Solid Phase Extraction (SPE) cartridges or plates (optional)
4.2.2. Sample Preparation (Liquid-Liquid Extraction)
-
Thaw serum/plasma samples on ice.
-
To 100 µL of serum/plasma, add 10 µL of an internal standard mix containing isotopically labeled versions of the target steroid hormones.
-
Add 200 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of MTBE for liquid-liquid extraction. Vortex for 5 minutes.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 methanol:water).
4.2.3. LC-MS/MS Analysis
-
Chromatographic Separation: Use a C18 column with a gradient elution of water with 0.1% formic acid (Mobile Phase A) and methanol or acetonitrile with 0.1% formic acid (Mobile Phase B). The gradient should be optimized to achieve separation of the target steroid isomers.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect and quantify each steroid hormone and its corresponding internal standard. Specific precursor-to-product ion transitions for each analyte need to be optimized on the instrument used.
Table 4: Example MRM Transitions for Selected Steroid Hormones
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Cortisol | 363.2 | 121.1 |
| Testosterone | 289.2 | 97.1 |
| Progesterone | 315.2 | 97.1 |
| Pregnenolone | 317.2 | 299.2 |
| DHEA | 289.2 | 253.2 |
Note: These are example transitions and should be optimized for the specific instrument and conditions.
Protocol for Single Steroid Hormone Analysis by ELISA
ELISA is a high-throughput and cost-effective method for the quantification of a single steroid hormone.
4.3.1. Materials
-
Commercially available ELISA kit for the target steroid hormone (e.g., Cortisol ELISA kit, Progesterone ELISA kit)
-
Microplate reader capable of measuring absorbance at the specified wavelength (typically 450 nm)
-
Deionized water
-
Absorbent paper
4.3.2. Assay Procedure (Example for a Competitive ELISA)
-
Bring all reagents and samples to room temperature.
-
Prepare the required number of antibody-coated microplate strips.
-
Pipette standards, controls, and samples into the appropriate wells in duplicate. The sample volume will be specified in the kit protocol (e.g., 25 µL).[8]
-
Add the enzyme-conjugated steroid hormone to each well (e.g., 100 µL).[8]
-
Incubate the plate for the time and temperature specified in the kit protocol (e.g., 60 minutes at room temperature).[8]
-
Wash the wells multiple times with the provided wash buffer to remove unbound reagents.[8]
-
Add the substrate solution to each well and incubate for a specified time to allow for color development (e.g., 15-30 minutes).[8]
-
Add the stop solution to terminate the reaction.
-
Read the absorbance of each well on a microplate reader at the specified wavelength (e.g., 450 nm).
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the steroid hormone in the samples by interpolating their absorbance values from the standard curve.
Mandatory Visualizations
Signaling Pathway of Steroidogenesis Inhibition by this compound
Caption: Inhibition of 3β-HSD by this compound in the steroidogenesis pathway.
Experimental Workflow for Steroid Hormone Measurement
Caption: Workflow for measuring steroid hormones after this compound treatment.
References
- 1. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synnovis.co.uk [synnovis.co.uk]
- 3. toolify.ai [toolify.ai]
- 4. Are ovarian steroids required for ovum maturation and fertilization? Effects of this compound on the in vitro perfused rabbit ovary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serum Steroid Profiling by Liquid Chromatography–Tandem Mass Spectrometry for the Rapid Confirmation and Early Treatment of Congenital Adrenal Hyperplasia: A Neonatal Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. food.r-biopharm.com [food.r-biopharm.com]
- 7. chromsystems.com [chromsystems.com]
- 8. neogen.com [neogen.com]
Application Notes and Protocols for the Use of Cyanoketone in Testicular Tissue Experiments
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Cyanoketone (2α-cyano-4,4,17α-trimethylandrost-5-en-17β-ol-3-one) is a potent and irreversible inhibitor of the enzyme 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD).[1] This enzyme plays a crucial role in the biosynthesis of all classes of steroid hormones, including androgens, by catalyzing the conversion of Δ⁵-3β-hydroxysteroids to the Δ⁴-3-keto configuration.[2] In the context of testicular biology, 3β-HSD is essential for the conversion of pregnenolone to progesterone, 17α-hydroxypregnenolone to 17α-hydroxyprogesterone, and dehydroepiandrosterone (DHEA) to androstenedione, a direct precursor of testosterone.[2]
The primary application of this compound in testicular tissue experiments is to specifically block the production of testosterone and other androgens. This allows researchers to investigate the physiological roles of these hormones in various testicular processes, such as spermatogenesis and the regulation of testicular cell function. By creating a model of androgen deficiency, this compound is a valuable tool for studying the mechanisms of testicular steroidogenesis and for screening potential therapeutic agents aimed at modulating androgen production. Due to its toxicity, this compound is used exclusively as a research tool and is not suitable for therapeutic use in humans.[1]
Experiments using this compound can be conducted on various models, including isolated testicular microsomes, primary cultures of Leydig cells, and testicular tissue organ cultures. These in vitro systems allow for a controlled environment to study the direct effects of this compound on testicular steroidogenesis, minimizing the complex systemic feedback mechanisms present in in vivo models.
Quantitative Data Summary
The following tables summarize the quantitative data on the inhibitory effects of this compound on 3β-HSD activity and steroidogenesis.
Table 1: Inhibitory Constants of this compound against 3β-HSD
| Species | Tissue Preparation | Substrate | Inhibitory Constant (Ki) | Inhibition Type | Reference |
| Pig | Testis Microsomes | Dehydroepiandrosterone (DHA) | 0.20 µmol/L (Ki(app)) | Competitive | [3] |
Table 2: Dose-Dependent Inhibition of Steroidogenesis by this compound
| Species | Cell/Tissue Type | Experimental Condition | This compound Concentration | Observed Effect | Reference |
| Rainbow Trout | Interrenal Tissue | In vitro incubation | 0.01 - 100 µg/mL | Dose-dependent inhibition of 3β-HSD activity | [1] |
| Rat | Adrenal Cells | Incubation with ACTH | 2 x 10⁻⁸ M | 50% inhibition of pregnenolone to corticosterone conversion | [4] |
| Rat | Adrenal Cells | Incubation with ACTH | > 10⁻⁷ M | Complete inhibition of pregnenolone to corticosterone conversion | [4] |
Experimental Protocols
Protocol 1: Isolation and Primary Culture of Leydig Cells from Rat Testes
This protocol describes the isolation and primary culture of Leydig cells, which are the primary producers of testosterone in the testes and are a key target for this compound.
Materials:
-
Adult male Wistar rats
-
Collagenase (Type I)
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Percoll
-
Hanks' Balanced Salt Solution (HBSS)
-
Trypan blue solution
-
Culture plates
Procedure:
-
Euthanize adult male Wistar rats according to approved institutional animal care protocols.
-
Aseptically remove the testes and place them in ice-cold HBSS.
-
Decapsulate the testes to release the seminiferous tubules.
-
Digest the tissue with 0.25 mg/mL collagenase in HBSS at 34°C for 15-20 minutes with gentle shaking.
-
Stop the digestion by adding an equal volume of DMEM/F-12 with 10% FBS.
-
Filter the cell suspension through a 100 µm nylon mesh to remove tissue debris.
-
Centrifuge the filtrate at 250 x g for 10 minutes to pellet the interstitial cells.
-
Resuspend the cell pellet in DMEM/F-12 and purify the Leydig cells using a discontinuous Percoll gradient (e.g., 20%, 40%, 60%).
-
Collect the Leydig cell fraction, wash with HBSS, and resuspend in culture medium (DMEM/F-12 with 10% FBS and 1% penicillin-streptomycin).
-
Determine cell viability and number using a hemocytometer and trypan blue exclusion.
-
Plate the cells at a desired density (e.g., 1 x 10⁵ cells/well in a 24-well plate) and incubate at 34°C in a humidified atmosphere of 5% CO₂.
-
Allow the cells to adhere for 24 hours before initiating experimental treatments.
Protocol 2: In Vitro Treatment of Cultured Leydig Cells with this compound
This protocol outlines the procedure for treating cultured Leydig cells with this compound to study its effect on steroidogenesis.
Materials:
-
Primary Leydig cell cultures (from Protocol 1)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Culture medium
-
Luteinizing hormone (LH) or human chorionic gonadotropin (hCG) for stimulation (optional)
-
Substrates for steroidogenesis (e.g., pregnenolone, DHEA) (optional)
Procedure:
-
Prepare a stock solution of this compound in a vehicle such as DMSO. Further dilutions should be made in the culture medium to the desired final concentrations. Ensure the final solvent concentration is consistent across all treatment groups, including a vehicle control.
-
After the Leydig cells have adhered, replace the medium with fresh culture medium containing the desired concentrations of this compound. A typical concentration range to test would be from 10⁻⁹ M to 10⁻⁶ M.
-
Include a vehicle control group (medium with the solvent but no this compound).
-
To study stimulated steroidogenesis, co-incubate the cells with a stimulating agent like LH or hCG at an appropriate concentration.
-
To investigate the effect on specific steps of the steroidogenic pathway, you can add exogenous substrates like pregnenolone or DHEA to the culture medium.
-
Incubate the cells for a predetermined time period (e.g., 3, 6, 12, or 24 hours).
-
At the end of the incubation, collect the culture medium for steroid analysis (e.g., testosterone, progesterone, androstenedione).
-
The collected medium can be stored at -20°C until analysis.
-
Cell viability can be assessed at the end of the experiment using methods like the MTT assay to ensure that the observed effects are not due to cytotoxicity.
Protocol 3: Assay of 3β-Hydroxysteroid Dehydrogenase (3β-HSD) Activity in Testicular Microsomes
This protocol details the preparation of testicular microsomes and the subsequent assay of 3β-HSD activity in the presence of this compound.
Materials:
-
Rat testes
-
Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4)
-
Ultracentrifuge
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Substrate (e.g., pregnenolone or DHEA)
-
Cofactor (NAD⁺)
-
This compound
-
Spectrophotometer or HPLC system
Procedure:
-
Microsome Preparation:
-
Homogenize decapsulated rat testes in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove nuclei and mitochondria.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 105,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
Resuspend the microsomal pellet in assay buffer and determine the protein concentration.
-
-
3β-HSD Activity Assay:
-
Set up reaction tubes containing assay buffer, the microsomal protein, and various concentrations of this compound.
-
Pre-incubate the mixture for a short period at 37°C.
-
Initiate the reaction by adding the substrate (e.g., pregnenolone) and the cofactor (NAD⁺).
-
Incubate the reaction at 37°C for a specific time (e.g., 10-30 minutes).
-
Stop the reaction by adding a quenching agent (e.g., ice-cold acetonitrile).
-
The conversion of the substrate (e.g., pregnenolone to progesterone) can be measured by monitoring the production of NADH at 340 nm using a spectrophotometer or by quantifying the steroid products using HPLC or LC-MS/MS.
-
Calculate the enzyme activity and the percentage of inhibition by this compound.
-
Visualizations
Caption: Testicular steroidogenesis pathway and the inhibitory action of this compound on 3β-HSD.
Caption: Workflow for in vitro this compound treatment of isolated testicular Leydig cells.
References
- 1. 3Beta-hydroxysteroid dehydrogenase in rat testis tissue. Inter- and subcellular localization and inhibition by this compound and nagarse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increase of steroid-producing cells in interrenal tissue and masculinization of gonads after long-term treatment of juvenile rainbow trout with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Steroidogenesis in isolated adrenal cells of rat. -Effects of this compound on pregnenolone and corticosterone production- (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of Steroidogenesis Inhibitors Using Cyanoketone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroidogenesis is a critical biological process responsible for the synthesis of all steroid hormones from cholesterol. This complex pathway, involving a series of enzymatic reactions, is a key target in drug discovery for various pathologies, including hormone-dependent cancers, endocrine disorders, and reproductive abnormalities. High-throughput screening (HTS) of chemical libraries for potential steroidogenesis inhibitors is a crucial step in identifying novel therapeutic agents.
This document provides detailed application notes and protocols for utilizing a high-throughput screening assay to identify and characterize inhibitors of steroidogenesis, with a specific focus on the well-characterized inhibitor, cyanoketone. This compound is a potent and irreversible inhibitor of 3β-hydroxysteroid dehydrogenase (3β-HSD), a key enzyme in the steroidogenic pathway.[1] The protocols outlined below utilize the human adrenocortical carcinoma cell line, H295R, a well-established in vitro model that expresses all the key enzymes required for steroidogenesis.[2][3]
Principle of the Assay
The HTS assay for steroidogenesis inhibitors is a cell-based in vitro method that quantifies the production of key steroid hormones, such as cortisol and testosterone, by H295R cells.[2] Cells are cultured in a multi-well plate format and exposed to test compounds. Following an incubation period, the concentration of specific steroid hormones in the cell culture supernatant is measured using sensitive analytical techniques like enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS). A reduction in the production of these hormones in the presence of a test compound indicates potential inhibition of the steroidogenesis pathway. This compound is used as a positive control inhibitor to validate assay performance and to provide a benchmark for the potency of test compounds.
Data Presentation
The inhibitory activity of test compounds is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor that reduces the hormone production by 50%. The following table summarizes representative quantitative data for this compound's inhibitory effect on steroidogenesis.
| Compound | Target Enzyme | Assay System | Endpoint Measured | IC50 / Ki | Reference |
| This compound | 3β-HSD | Isolated rat adrenal cells | Pregnenolone to corticosterone conversion | 2 x 10⁻⁸ M (IC50) | [4] |
| This compound | 3β-HSD | Purified human placental enzyme | Enzyme activity | ~50 nM (Ki) | [5] |
Experimental Protocols
Materials and Reagents
-
H295R cells (ATCC® CRL-2128™)
-
DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well cell culture plates
-
Test compounds (including this compound as a positive control) dissolved in dimethyl sulfoxide (DMSO)
-
Forskolin (to stimulate steroidogenesis)
-
Hormone quantification kits (e.g., Cortisol ELISA kit, Testosterone ELISA kit) or access to LC-MS instrumentation
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipettes and sterile pipette tips
-
Plate reader for absorbance or luminescence measurement
HTS Assay Workflow
Figure 1: High-throughput screening workflow for steroidogenesis inhibitors.
Detailed Methodology
-
Cell Seeding (Day 1):
-
Culture H295R cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into 96-well plates at a density of 2 x 10^5 cells/well in a final volume of 200 µL.
-
Incubate the plates overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment (Day 2):
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the test compounds and this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cell plates and add 180 µL of fresh medium.
-
Add 20 µL of the diluted compound solutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
To stimulate steroidogenesis, add forskolin to all wells (except for the basal control) to a final concentration of 10 µM.
-
-
Incubation (Day 2-4):
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Hormone Quantification and Cell Viability Assay (Day 4):
-
After incubation, carefully collect the cell culture supernatant from each well for hormone analysis. Store at -20°C if not analyzed immediately.
-
Quantify the concentration of cortisol and/or testosterone in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions, or by using a validated LC-MS method.
-
To assess compound cytotoxicity, perform a cell viability assay on the remaining cells in the plate. For example, using an MTT assay, add MTT reagent to each well, incubate, and then measure the absorbance at the appropriate wavelength.
-
Data Analysis
-
Calculate the percentage of hormone production in the presence of each compound concentration relative to the vehicle control (100% production).
-
Plot the percentage of hormone production against the logarithm of the compound concentration.
-
Determine the IC50 value for each active compound by fitting the dose-response curve to a four-parameter logistic equation.
-
Normalize the hormone production data to cell viability to account for any cytotoxic effects of the compounds.
Signaling Pathway
The following diagram illustrates the simplified steroidogenesis pathway, highlighting the key enzymes and the point of inhibition by this compound.
Figure 2: Simplified steroidogenesis pathway and the inhibitory action of this compound.
Conclusion
The high-throughput screening protocol described in these application notes provides a robust and reliable method for identifying and characterizing inhibitors of steroidogenesis. The use of the H295R cell line and the reference inhibitor this compound ensures the physiological relevance and validity of the assay. This approach is highly valuable for academic research and industrial drug discovery programs aimed at developing novel therapeutics targeting the steroidogenic pathway.
References
- 1. karger.com [karger.com]
- 2. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. [Steroidogenesis in isolated adrenal cells of rat. -Effects of this compound on pregnenolone and corticosterone production- (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of synthetic progestins, 4-MA and this compound on human placental 3 beta-hydroxysteroid dehydrogenase/5----4-ene-isomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Cyanoketone's Effect on Oocyte Maturation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyanoketone is a potent and irreversible inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme. This enzyme plays a crucial role in the biosynthesis of key steroid hormones, including progesterone and estradiol. In the context of reproductive biology, these steroids are essential for orchestrating the complex process of oocyte maturation. The following application notes provide detailed protocols and data presentation formats to systematically assess the impact of this compound on oocyte maturation, a critical step for successful fertilization and embryonic development.
The primary methods for this assessment involve in vitro maturation (IVM) of oocytes, followed by detailed analysis of meiotic progression, meiotic spindle formation, and chromosome alignment.
Data Presentation
Table 1: Effect of this compound on Oocyte Meiotic Progression (Germinal Vesicle Breakdown - GVBD)
| Treatment Group | Concentration | Incubation Time (h) | Number of Oocytes | Oocytes with GVBD (%) | Reference |
| Control (Vehicle) | - | 24 | 150 | 85.7 ± 0.93 | [1] |
| This compound | 0.1 µg/ml | 1 (pre-incubation) | 100 | Significantly Inhibited | [1] |
| This compound | 0.5 µg/ml | 1 (pre-incubation) | 100 | Significantly Inhibited | [1] |
| This compound | 1.0 µg/ml | 1 (pre-incubation) | 100 | Complete Inhibition | [1] |
| This compound | 10.0 µg/ml | 1 (pre-incubation) | 100 | Complete Inhibition | [1] |
Note: Data is presented as mean ± SEM. "Significantly Inhibited" and "Complete Inhibition" are as reported in the source study. This table summarizes data from studies on catfish oocytes where forskolin was used to induce maturation.
Table 2: Effect of this compound on Steroid Hormone Production in Ovarian Perfusate
| Treatment Group | Progesterone Concentration (% of Control) | Estradiol Concentration (% of Control) | Reference |
| Control (hCG alone) | 100 | 100 | [1] |
| This compound (10⁻⁴ M) + hCG | 9.7 | 8.0 | [1] |
Note: This data is derived from an in vitro perfused rabbit ovary model, 2 hours after exposure to human chorionic gonadotropin (hCG) to stimulate steroidogenesis.[1]
Experimental Protocols
Protocol 1: In Vitro Maturation (IVM) of Oocytes with this compound Treatment
This protocol outlines the procedure for maturing oocytes in vitro to assess the impact of this compound on meiotic progression, primarily measured by germinal vesicle breakdown (GVBD).
Materials:
-
Oocyte collection medium (e.g., M2 medium)
-
In vitro maturation medium (e.g., TCM-199) supplemented with hormones (e.g., FSH, hCG, or forskolin to induce maturation) and serum.
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Vehicle control (e.g., DMSO)
-
Petri dishes or 4-well plates
-
Incubator (37°C, 5% CO₂)
-
Inverted microscope
Procedure:
-
Oocyte Collection:
-
Harvest cumulus-oocyte complexes (COCs) from ovarian follicles of the model organism.
-
Wash the collected COCs three times in pre-warmed oocyte collection medium.
-
Select immature oocytes with a visible germinal vesicle (GV) and a complete, compact cumulus cell layer for the experiment.
-
-
Preparation of Treatment Groups:
-
Prepare the IVM medium with the desired concentration of maturation-inducing hormones.
-
Prepare the this compound treatment groups by supplementing the IVM medium with different concentrations of this compound.
-
Prepare a vehicle control group by adding the same volume of solvent used for the this compound stock to the IVM medium.
-
Prepare a positive control group with only the maturation-inducing hormones.
-
-
In Vitro Culture and Treatment:
-
Place groups of 25-40 COCs into droplets or wells containing the prepared media for each treatment group.
-
Culture the oocytes in an incubator at 37°C with 5% CO₂ in a humidified atmosphere for a specified duration (e.g., 20-24 hours). The timing may vary depending on the species.[2]
-
For pre-incubation studies, oocytes can be incubated with this compound for a shorter period (e.g., 1 hour) before being transferred to a this compound-free maturation medium.[1]
-
-
Assessment of Meiotic Progression (GVBD):
-
At the end of the culture period, denude the oocytes from their surrounding cumulus cells by gentle pipetting in the presence of hyaluronidase.
-
Observe the oocytes under an inverted microscope.
-
Score the oocytes based on their nuclear status:
-
GV Stage: Oocytes with an intact germinal vesicle.
-
GVBD: Oocytes that have undergone the breakdown of the germinal vesicle, indicating the resumption of meiosis.[3]
-
-
Calculate the percentage of GVBD for each treatment group.
-
Protocol 2: Assessment of Meiotic Spindle and Chromosome Alignment
This protocol describes the immunofluorescence staining procedure to visualize the meiotic spindle and chromosomes in oocytes after IVM with this compound treatment.
Materials:
-
Oocytes matured in vitro (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 3% BSA in PBS)
-
Primary antibodies:
-
Anti-α-tubulin antibody (for spindle microtubules)
-
Anti-centromere antibody (ACA/CREST) (for kinetochores)
-
-
Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-mouse, Alexa Fluor 568 anti-human)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Mounting medium
-
Microscope slides and coverslips
-
Confocal microscope
Procedure:
-
Fixation:
-
After the IVM period, denude the oocytes.
-
Wash the oocytes in PBS.
-
Fix the oocytes in 4% paraformaldehyde for at least 30 minutes at room temperature.
-
-
Permeabilization:
-
Wash the fixed oocytes three times in PBS.
-
Permeabilize the oocytes with 0.5% Triton X-100 in PBS for 20 minutes.
-
-
Blocking:
-
Wash the oocytes three times in PBS.
-
Block non-specific antibody binding by incubating the oocytes in blocking solution for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the oocytes in a solution containing the primary antibodies (e.g., anti-α-tubulin and ACA) diluted in the blocking solution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the oocytes three times in PBS.
-
Incubate the oocytes in a solution containing the appropriate fluorophore-conjugated secondary antibodies diluted in the blocking solution for 1 hour at room temperature in the dark.
-
-
Nuclear Staining and Mounting:
-
Wash the oocytes three times in PBS.
-
Stain the chromosomes by incubating the oocytes in a solution containing DAPI or Hoechst 33342 for 10 minutes.
-
Wash the oocytes one final time in PBS.
-
Mount the oocytes on a microscope slide with a drop of anti-fade mounting medium and cover with a coverslip.
-
-
Imaging and Analysis:
-
Examine the slides using a confocal microscope.
-
Acquire z-stack images of the meiotic spindle and chromosomes.
-
Analyze the images to assess:
-
Visualizations
Caption: Experimental workflow for assessing this compound's effect on oocyte maturation.
Caption: this compound inhibits 3β-HSD, blocking progesterone and estradiol synthesis.
References
- 1. Are ovarian steroids required for ovum maturation and fertilization? Effects of this compound on the in vitro perfused rabbit ovary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GitHub - mrseanryan/gpt-workflow: Generate workflows (for flowcharts or low code) via LLM. Also describe workflow given in DOT. [github.com]
- 3. Novel signaling mechanisms in the ovary during oocyte maturation and ovulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prevention of maternal aging-associated oocyte aneuploidy and meiotic spindle defects in mice by dietary and genetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative stress induces meiotic defects of oocytes in a mouse psoriasis model - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Experimental Design for Studying Steroid-Dependent Pathways with Cyanoketone
Audience: Researchers, scientists, and drug development professionals.
Introduction Steroidogenesis is a critical biological process involving a series of enzymatic reactions that convert cholesterol into various steroid hormones, including progestogens, corticosteroids, androgens, and estrogens.[1][2] These hormones regulate a vast array of physiological functions. A key enzyme in this pathway is 3β-hydroxysteroid dehydrogenase/Δ⁵⁻⁴ isomerase (3β-HSD), which is essential for the biosynthesis of all classes of hormonal steroids.[1] Cyanoketone (2α-cyano-4,4',17α-trimethylandrost-5-en-17β-ol-3-one) is a potent, selective, and irreversible inhibitor of 3β-HSD.[1][3] By blocking this enzyme, this compound effectively halts the production of major steroid hormones, making it an invaluable research tool for studying the roles of specific steroids in various biological pathways, investigating endocrine disorders, and screening for novel therapeutic agents.[3] This document provides a detailed experimental framework for utilizing this compound to investigate steroid-dependent mechanisms.
Mechanism of Action this compound's structure is similar to that of pregnenolone, allowing it to bind to the active site of the 3β-HSD enzyme.[3] This binding irreversibly inhibits the enzyme's activity, preventing the conversion of Δ⁵-3β-hydroxysteroids to the Δ⁴-3-keto configuration.[1] Consequently, the synthesis of crucial downstream hormones such as progesterone, androstenedione, testosterone, and corticosteroids is blocked.[3] This leads to an accumulation of upstream precursors like pregnenolone and dehydroepiandrosterone (DHEA).
Experimental Design and Workflow
A typical experimental workflow involves cell culture, treatment with this compound, and subsequent analysis of hormones, gene expression, and protein levels. The human adrenocortical carcinoma (H295R) cell line is a highly recommended in vitro model as it expresses all the key enzymes required for steroidogenesis.[4][5]
Data Presentation
Quantitative data is crucial for understanding the dose-dependent effects of this compound.
Table 1: Inhibitory Potency of this compound on 3β-HSD
| Parameter | Value | Enzyme Source / Cell Type | Reference |
|---|---|---|---|
| Ki | ~50 nM | Human Placenta | [6] |
| Ki (app) | 0.20 µM | Pig Testis Microsomes | [7] |
| IC50 | 2 x 10-8 M (20 nM) | Rat Adrenal Cells (Corticosterone production) | [8] |
| Complete Inhibition | >10-7 M (>100 nM) | Rat Adrenal Cells (Corticosterone production) |[8] |
Table 2: Expected Outcomes of this compound Treatment in H295R Cells
| Analyte Category | Specific Analyte | Expected Change | Rationale |
|---|---|---|---|
| Hormone Levels | Pregnenolone, DHEA | ▲ Increase | Accumulation of upstream substrates due to 3β-HSD block. |
| Progesterone, Androstenedione | ▼ Decrease | Direct products of 3β-HSD are not synthesized. | |
| Cortisol, Testosterone | ▼ Decrease | Downstream products are not synthesized due to lack of precursors. | |
| Gene Expression | HSD3B1, HSD3B2 | No direct change expected | This compound is a direct enzyme inhibitor, not a gene expression modulator. |
| CYP11A1, StAR | Possible feedback effects | Cellular response to altered steroid levels may modulate expression. |
| Protein Levels | 3β-HSD | No direct change expected | Inhibition is post-translational; protein levels should be unaffected in short-term experiments. |
Experimental Protocols
Protocol 1: H295R Cell Culture and this compound Treatment
This protocol describes the maintenance of H295R cells and treatment with this compound to study its effects on steroidogenesis.
Materials:
-
H295R cell line (ATCC® CRL-2128™)
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
6-well or 24-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Culture H295R cells in DMEM/F12 with 10% FBS. Seed cells into multi-well plates at a density of approximately 250,000 - 300,000 cells/mL. Allow cells to adhere and reach 70-80% confluency (typically 24-48 hours).
-
Preparation of this compound Dilutions: Prepare a serial dilution of this compound from a concentrated stock solution (e.g., 10 mM in DMSO). Dilute in serum-free media to achieve final concentrations ranging from 1 nM to 1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Treatment: Remove the growth medium from the cells and wash once with sterile PBS. Add the media containing the different concentrations of this compound (and the vehicle control) to the respective wells.
-
Incubation: Incubate the treated cells for 24 to 48 hours at 37°C and 5% CO₂. The incubation time can be optimized based on the specific endpoint being measured.
-
Sample Collection: After incubation, carefully collect the cell culture supernatant from each well for hormone analysis and store it at -80°C. Wash the remaining cells with cold PBS and harvest them by scraping or using a cell lysis buffer suitable for subsequent RNA or protein extraction.
Protocol 2: Quantification of Steroid Hormones by ELISA
This protocol provides a general guideline for measuring steroid concentrations in the collected cell culture supernatant using a competitive ELISA kit.
Materials:
-
Collected cell culture supernatants
-
Commercial ELISA kit for the steroid of interest (e.g., Progesterone, Testosterone, Pregnenolone)
-
Microplate reader
Procedure:
-
Sample Preparation: Thaw the collected supernatants on ice. If necessary, centrifuge the samples to pellet any debris.
-
ELISA Procedure: Follow the manufacturer's instructions for the specific ELISA kit. A general workflow is as follows:
-
Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated steroid hormone to each well, which will compete with the steroid in the sample for antibody binding sites.
-
Incubate as per the kit's instructions (e.g., 60 minutes at room temperature).
-
Wash the wells multiple times to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development.
-
Stop the reaction and immediately read the absorbance at the specified wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of the steroid hormone in your samples. Concentrations are typically inversely proportional to the measured absorbance.
Note: For simultaneous quantification of multiple steroids, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard and offers higher specificity and sensitivity.[9]
Protocol 3: Gene Expression Analysis by qRT-PCR
This protocol is for measuring the mRNA levels of key steroidogenic enzymes to assess any potential feedback mechanisms.
Materials:
-
Harvested H295R cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (HSD3B1, HSD3B2, CYP11A1, StAR) and a reference gene (GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the harvested cells using a commercial kit according to the manufacturer's protocol. Quantify the RNA and assess its purity (A260/A280 ratio).
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reaction by combining the cDNA template, forward and reverse primers for a target gene, and qPCR master mix.
-
Thermal Cycling: Run the reaction on a real-time PCR instrument using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene and comparing the treated samples to the vehicle control.
Protocol 4: Protein Expression Analysis by Western Blot
This protocol determines if this compound treatment affects the protein levels of 3β-HSD.
Materials:
-
Harvested H295R cells
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against 3β-HSD
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the harvested cells in RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and load them onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against 3β-HSD (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the 3β-HSD band intensity to a loading control (e.g., β-actin or GAPDH) to compare protein levels between treated and control groups.
References
- 1. 3β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational Model of Steroidogenesis in Human H295R Cells to Predict Biochemical Response to Endocrine-Active Chemicals: Model Development for Metyrapone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of synthetic progestins, 4-MA and this compound on human placental 3 beta-hydroxysteroid dehydrogenase/5----4-ene-isomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential effects of trilostane and this compound on the 3 beta-hydroxysteroid dehydrogenase-isomerase reactions in androgen and 16-androstene biosynthetic pathways in the pig testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Steroidogenesis in isolated adrenal cells of rat. -Effects of this compound on pregnenolone and corticosterone production- (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]
Application Notes: Quantifying 3β-HSD Inhibition by Cyanoketone
Introduction
3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD) is a critical enzyme complex in the biosynthesis of all classes of steroid hormones, including progestins, androgens, estrogens, and corticosteroids.[1][2] It catalyzes the conversion of Δ⁵-3β-hydroxysteroids to the corresponding Δ⁴-3-ketosteroids, an essential step in producing biologically active steroid hormones from precursors like pregnenolone and dehydroepiandrosterone (DHEA).[3][4] Cyanoketone (2α-cyano-4,4,17α-trimethylandrost-5-en-17β-ol-3-one) is a potent, well-characterized inhibitor of 3β-HSD.[5][6] Its ability to block steroidogenesis makes it a valuable tool in endocrinology research and a reference compound in the development of new therapeutic agents targeting steroid-dependent diseases. Accurate quantification of 3β-HSD inhibition by this compound is crucial for determining its potency (e.g., IC₅₀, Kᵢ) and understanding its mechanism of action.
Mechanism of Action of this compound
This compound acts as a powerful inhibitor of 3β-HSD.[5][7] Studies have demonstrated that it functions primarily as a competitive inhibitor with respect to the steroid substrate (e.g., DHEA).[8] This means this compound binds to the active site of the enzyme, directly competing with the natural substrate. This binding is reversible but with high affinity, leading to a significant decrease in the formation of the Δ⁴-3-ketosteroid product. The potency of this compound is highlighted by its low Ki values, which are reported to be in the nanomolar range, approximately 50 nM for human placental 3β-HSD and 0.20 µmol/l for pig testis 3β-HSD.[5][8]
Steroidogenesis Pathway and 3β-HSD Inhibition
The following diagram illustrates the central role of 3β-HSD in the steroid biosynthesis pathway and the point of inhibition by this compound. The enzyme converts pregnenolone to progesterone and DHEA to androstenedione, both of which are precursors for a wide array of steroid hormones.
Quantitative Techniques for Measuring 3β-HSD Inhibition
Several methods can be employed to quantify 3β-HSD activity and its inhibition by compounds like this compound. The choice of method depends on factors such as sensitivity, throughput, available equipment, and the nature of the biological sample.
Spectrophotometric Assay
This is a classic and widely used method that relies on the NAD⁺-dependent nature of the 3β-HSD reaction. The enzyme oxidizes the 3β-hydroxyl group of the substrate while reducing the cofactor NAD⁺ to NADH. The production of NADH can be continuously monitored by measuring the increase in absorbance at 340 nm.[3]
Colorimetric Assay
For samples with low enzyme activity, a more sensitive colorimetric assay can be used.[9][10] This method also relies on the reduction of NAD⁺ to NADH. The NADH produced then reduces a tetrazolium salt (e.g., iodonitrotetrazolium) to a colored formazan product, which can be quantified by measuring absorbance at a specific wavelength (e.g., 490 nm). This method can be two- to three-fold more sensitive than the direct spectrophotometric assay.[9]
Radiometric Assay
This highly sensitive technique uses a radiolabeled substrate (e.g., [¹⁴C]-DHEA or [³H]-Pregnenolone).[7][11] After incubation with the enzyme and inhibitor, the substrate and the newly formed radiolabeled product are separated using techniques like thin-layer chromatography (TLC).[7] The radioactivity in the product spots is then quantified to determine enzyme activity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful and highly specific method for quantifying the steroid substrate and product.[12] It offers excellent sensitivity and the ability to measure multiple steroids simultaneously in a complex biological matrix.[13] This technique directly measures the conversion of substrate to product, providing a very accurate assessment of enzyme activity and inhibition.
Comparison of Quantitative Techniques
| Feature | Spectrophotometric | Colorimetric | Radiometric | LC-MS/MS |
| Principle | Measures NADH production (Absorbance at 340 nm) | Measures formazan production (Absorbance at ~490 nm) | Measures conversion of radiolabeled substrate to product | Measures mass of substrate and product |
| Sensitivity | Moderate | Moderate to High[9] | Very High[11] | Very High[14] |
| Throughput | High (Microplate compatible) | High (Microplate compatible) | Low to Moderate | Moderate |
| Equipment | UV-Vis Spectrophotometer or Plate Reader | Spectrophotometer or Plate Reader | Scintillation Counter, TLC equipment | LC-MS/MS System |
| Cost | Low | Low | High (Radioisotopes & disposal) | Very High |
| Safety | Standard lab safety | Standard lab safety | Requires handling of radioactive materials | Requires handling of solvents |
Experimental Protocols
General Experimental Workflow
The following workflow is applicable to most in vitro 3β-HSD inhibition assays.
Protocol 1: Spectrophotometric Inhibition Assay
This protocol is adapted from kinetic studies of human 3β-HSD.[3]
1. Reagents and Materials:
-
Assay Buffer: 0.1 M Tris-HCl or 0.02 M potassium phosphate, pH 7.4-7.8.[3][9]
-
Enzyme Source: Purified 3β-HSD, microsomal fraction from tissues (e.g., placenta, adrenal), or lysate from cells overexpressing the enzyme.
-
Substrate Stock: Dehydroepiandrosterone (DHEA) or Pregnenolone (10 mM in DMSO or ethanol).
-
Cofactor Stock: NAD⁺ (10 mM in assay buffer).
-
Inhibitor Stock: this compound (1 mM in DMSO). Prepare serial dilutions in DMSO.
-
Equipment: UV-Vis spectrophotometer or 96-well plate reader capable of reading at 340 nm.
2. Assay Procedure:
-
Prepare the reaction mixture in a cuvette or 96-well plate. For a 1 mL final volume:
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding 40 µL of the DHEA substrate solution (final concentration can be varied, e.g., 10-100 µM).[15]
-
Immediately begin monitoring the increase in absorbance at 340 nm for 10-30 minutes. Record readings every 30-60 seconds.
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
3. Data Analysis:
-
Calculate the rate of NADH production using the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹).
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot percent inhibition vs. log[this compound] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: Colorimetric Inhibition Assay
This protocol is based on a sensitive method using tetrazolium salt.[9][10]
1. Reagents and Materials:
-
Assay Buffer: 0.1 M Tris-HCl, pH 7.8.[9]
-
Enzyme Source: As described in Protocol 1.
-
Substrate Stock: DHEA or Pregnenolone (10 mM in DMSO).
-
Cofactor Stock: NAD⁺ (50 mM in assay buffer).
-
Color Reagent: Iodonitrotetrazolium (INT) solution (e.g., 1 mg/mL in buffer).
-
Inhibitor Stock: this compound (1 mM in DMSO), with serial dilutions.
-
Stop Solution: Glacial acetic acid or dimethyl formamide (DMF).
-
Equipment: Spectrophotometer or 96-well plate reader capable of reading at 490 nm.
2. Assay Procedure:
-
Set up reaction tubes or wells with a final volume of, for example, 1 mL.
-
Add Assay Buffer, NAD⁺ (final concentration ~500 µM), INT, and the enzyme source.[15]
-
Add the desired concentration of this compound or vehicle (DMSO).
-
Pre-incubate at 37°C for 5 minutes.
-
Start the reaction by adding the substrate (e.g., DHEA, final concentration 100 µM).[15]
-
Incubate for a fixed time (e.g., 60 minutes) at 37°C.[9]
-
Stop the reaction by adding the Stop Solution.
-
Read the absorbance of the formazan product at 490 nm.
3. Data Analysis:
-
Subtract the absorbance of a blank (no enzyme or no substrate) from all readings.
-
Calculate percent inhibition at each this compound concentration compared to the control.
-
Determine the IC₅₀ value as described in Protocol 1.
Protocol 3: LC-MS/MS Based Inhibition Assay
This protocol provides a framework for using LC-MS/MS to measure substrate and product.
1. Reagents and Materials:
-
Assay Components: Buffer, enzyme, substrate, NAD⁺, and this compound as described in previous protocols.
-
Internal Standards (IS): Deuterated analogs of the substrate and product (e.g., DHEA-d₅, Androstenedione-d₇).
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or ethyl acetate.
-
Equipment: LC-MS/MS system with an appropriate column (e.g., C18).
2. Assay Procedure (Enzymatic Reaction):
-
Perform the enzymatic reaction as described in Protocol 2 (steps 1-6), but without the color reagent. Use a sufficient reaction volume (e.g., 200-500 µL) to ensure detectable levels of product.
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile or by adding an acid.
3. Sample Preparation for LC-MS/MS:
-
Add internal standards to each sample.
-
Perform a liquid-liquid extraction by adding 3-5 volumes of extraction solvent. Vortex thoroughly and centrifuge.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 100 µL of 50:50 methanol:water).
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
4. Data Analysis:
-
Quantify the concentration of the substrate (e.g., DHEA) and product (e.g., Androstenedione) by comparing their peak area ratios to the internal standards against a standard curve.
-
Calculate enzyme activity based on the amount of product formed per unit time.
-
Determine the percent inhibition and IC₅₀ value as described previously.
Data Presentation and Analysis
Quantitative data should be summarized to determine key inhibitory parameters like IC₅₀ and Kᵢ.
Example Inhibition Data for this compound
| This compound [nM] | 3β-HSD Activity (nmol/min/mg) | % Inhibition |
| 0 (Control) | 10.5 | 0% |
| 1 | 9.8 | 6.7% |
| 10 | 7.5 | 28.6% |
| 50 | 4.9 | 53.3% |
| 100 | 2.1 | 80.0% |
| 500 | 0.6 | 94.3% |
Note: Data are hypothetical for illustrative purposes.
Key Inhibition Parameters
| Parameter | Description | Typical Value for this compound | Reference |
| IC₅₀ | Concentration of inhibitor that reduces enzyme activity by 50%. | Varies with assay conditions (substrate concentration). | - |
| Kᵢ (Inhibition Constant) | A measure of the inhibitor's binding affinity. | ~50 nM (human placenta) | [5] |
| Mode of Inhibition | The mechanism by which the inhibitor affects the enzyme. | Competitive | [8] |
Workflow for Kinetic Analysis
To determine the mode of inhibition and the Kᵢ value, enzyme kinetics are measured at various substrate and inhibitor concentrations. The data is then analyzed using graphical methods like a Lineweaver-Burk plot.
References
- 1. Evaluation of 3β-hydroxysteroid dehydrogenase activity using progesterone and androgen receptors-mediated transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human 3β-Hydroxysteroid Dehydrogenase Types 1 and 2: Gene Sequence Variation and Functional Genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure/function of the inhibition of human 3β-hydroxysteroid dehydrogenase type 1 and type 2 by trilostane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Evaluation of 3β-hydroxysteroid dehydrogenase activity using progesterone and androgen receptors-mediated transactivation [frontiersin.org]
- 5. Inhibitory effect of synthetic progestins, 4-MA and this compound on human placental 3 beta-hydroxysteroid dehydrogenase/5----4-ene-isomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. karger.com [karger.com]
- 8. Differential effects of trilostane and this compound on the 3 beta-hydroxysteroid dehydrogenase-isomerase reactions in androgen and 16-androstene biosynthetic pathways in the pig testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A colorimetric assay method for 3beta-hydroxy-delta5-steroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radiometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 12. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 13. mdpi.com [mdpi.com]
- 14. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting unexpected results in cyanoketone experiments
Welcome to the Technical Support Center for cyanoketone experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the synthesis, purification, and biological evaluation of this compound compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in my this compound synthesis?
Low yields in this compound synthesis can often be attributed to several factors:
-
Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, or choice of solvent and base can significantly impact the reaction's efficiency.
-
Poor Quality Starting Materials: Impurities in the initial reactants can interfere with the synthetic process.
-
Steric Hindrance: The structural arrangement of substituents on your starting materials can physically block the reaction from proceeding efficiently.
-
Side Reactions: Competing reactions can consume starting materials, thus reducing the yield of the desired this compound.
Q2: My purified this compound compound shows unexpected results in a cell-based assay. What could be the cause?
Unexpected results in cell-based assays with this compound compounds can arise from several issues:
-
Compound Instability: Cyanoketones may degrade in aqueous assay media or react with components of the media over time.
-
Assay Interference: The compound may interfere with the assay's detection method. For example, it might be auto-fluorescent in a fluorescence-based assay or inhibit a reporter enzyme like luciferase.[1]
-
Off-Target Effects: The this compound could be interacting with other cellular targets besides the intended one, leading to unexpected phenotypic changes.
-
Cytotoxicity: The observed effect might be a result of general cell toxicity rather than a specific mechanism of action. It's crucial to assess cytotoxicity at the concentrations used in the assay.[1]
Q3: How can I improve the purification of my this compound product?
Effective purification of cyanoketones often involves standard chromatography techniques, but with special considerations:
-
Column Chromatography: Silica gel chromatography is commonly used. A solvent system of hexane/ethyl acetate or dichloromethane/methanol is often effective. For more polar cyanoketones, reverse-phase C18 chromatography can be a good alternative.[2]
-
Solvent Selection: The choice of solvents is critical. For silica gel, gradients of ethyl acetate in hexane are common. For reverse-phase, acetonitrile/water or methanol/water gradients are typically used. The addition of a small amount of acid (e.g., 0.1% TFA or formic acid) can sometimes sharpen peaks in reverse-phase chromatography.[2]
-
Thin Layer Chromatography (TLC): Always perform TLC analysis to determine the optimal solvent system before proceeding with column chromatography.
Troubleshooting Guides
Section 1: this compound Synthesis
Issue: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Incorrect Reaction Temperature | Optimize the temperature. Lowering it may increase selectivity, while raising it could overcome activation energy barriers. |
| Inappropriate Solvent | Perform a solvent screen with aprotic solvents of varying polarities (e.g., THF, DCM, Toluene). |
| Catalyst Deactivation | Ensure all starting materials and solvents are pure and dry. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Side Reactions (e.g., Aldol Condensation) | Add the aldehyde starting material slowly to the reaction mixture to maintain a low concentration. |
| Product Decomposition | If the this compound is unstable under the reaction conditions, consider in situ protection of the ketone or nitrile group. |
Issue: Formation of Multiple By-products
| Potential Cause | Suggested Solution |
| Reaction Temperature Too High | Lowering the reaction temperature can often reduce the rate of side reactions more than the desired reaction. |
| Incorrect Base or Catalyst | A strong base might promote undesired side reactions. Screen different bases or catalysts to improve selectivity. |
| Presence of Water or Other Impurities | Ensure all reagents and solvents are rigorously dried, as water can lead to hydrolysis or other unwanted reactions. |
Section 2: Biological Assays
Issue: High Background Signal or False Positives in Enzyme Inhibition Assays
| Potential Cause | Suggested Solution |
| Compound Auto-fluorescence/Absorbance | Measure the fluorescence or absorbance of the this compound compound alone at the assay's excitation and emission wavelengths. Subtract this background from the assay signal. |
| Inhibition of Reporter Enzyme | If using a coupled assay (e.g., with luciferase), perform a counter-screen to check for direct inhibition of the reporter enzyme by your compound.[1] |
| Compound Aggregation | The formation of compound aggregates can lead to non-specific inhibition. Including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can help prevent this. |
| Chemical Reactivity | Some compounds can react directly with assay components, such as DTT in the buffer, leading to false signals.[3] Consider if the this compound moiety could be reactive under assay conditions. |
Issue: Inconsistent Results in Cell-Based Assays
| Potential Cause | Suggested Solution |
| Poor Compound Solubility | Ensure the this compound is fully dissolved in the assay medium. The use of DMSO as a co-solvent is common, but the final concentration should typically be kept below 0.5% to avoid solvent-induced artifacts. |
| Compound Instability in Media | Assess the stability of the compound in the cell culture medium over the time course of the experiment using techniques like HPLC or LC-MS. |
| Cell Line Variability | Ensure consistent cell passage number and health. Authenticate the cell line to rule out contamination or misidentification. |
| Cytotoxicity | Perform a standard cytotoxicity assay (e.g., MTT or LDH release) in parallel to distinguish specific effects from general toxicity.[1] |
Experimental Protocols
Protocol: Synthesis of a β-Cyanoketone via Nickel-Catalyzed Cyano-Borrowing Reaction[4]
This protocol describes a general procedure for the synthesis of β-cyano ketones from cyanohydrins and aldehydes/ketones.
Materials:
-
Cyanohydrin (1.0 eq)
-
Aldehyde or Ketone (1.0 eq)
-
NiCl₂ (5 mol%)
-
n-BuPAd₂ (Di(1-adamantyl)-n-butylphosphine) (10 mol%)
-
LiOH (300 mol%)
-
Dioxane (solvent)
Procedure:
-
To an oven-dried reaction vessel, add NiCl₂ and n-BuPAd₂.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon).
-
Add LiOH, the cyanohydrin, the aldehyde or ketone, and dioxane.
-
Seal the vessel and heat the reaction mixture at 100 °C for 18-20 hours.
-
After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and water.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Value |
| Temperature | 100 °C |
| Reaction Time | 18-20 h |
| Catalyst Loading | 5 mol% |
| Ligand Loading | 10 mol% |
| Base Stoichiometry | 300 mol% |
Protocol: 3β-Hydroxysteroid Dehydrogenase (3β-HSD) Inhibition Assay[5]
This protocol outlines a method to assess the inhibitory activity of a this compound compound against the 3β-HSD enzyme.
Materials:
-
Purified human 3β-HSD1 enzyme
-
Substrate: Dehydroepiandrosterone (DHEA)
-
Cofactor: NAD⁺
-
This compound inhibitor (e.g., Trilostane as a positive control)
-
Assay Buffer: 0.02 M potassium phosphate buffer, pH 7.4
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare stock solutions of DHEA, NAD⁺, and the this compound inhibitor in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of the this compound inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Add a fixed concentration of DHEA (e.g., at its Km value).
-
Add a fixed concentration of NAD⁺.
-
Pre-incubate the mixture at a controlled temperature (e.g., 27 °C) for a few minutes.
-
Initiate the reaction by adding the purified 3β-HSD1 enzyme.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the initial reaction rates from the linear portion of the absorbance curve.
-
Determine the IC₅₀ value of the this compound inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
| Parameter | Typical Concentration |
| DHEA | 4.0 - 8.0 µM |
| NAD⁺ | 0.2 mM |
| 3β-HSD1 Enzyme | 0.04 mg in the reaction mix |
| Temperature | 27 °C |
| Wavelength | 340 nm |
Visualizations
Caption: A decision tree for troubleshooting common issues in this compound synthesis.
Caption: A workflow for troubleshooting unexpected results in biological assays involving cyanoketones.
References
Technical Support Center: Optimizing Cyanoketone for 3β-HSD Inhibition
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with cyanoketone to inhibit 3β-hydroxysteroid dehydrogenase (3β-HSD).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit 3β-HSD?
A1: this compound (2α-cyano-4,4,17α-trimethylandrost-5-en-17β-ol-3-one) is a synthetic androstane steroid that acts as a potent and irreversible inhibitor of 3β-hydroxysteroid dehydrogenase (3β-HSD).[1] Its structural similarity to pregnenolone allows it to bind to the enzyme's active site.[1] The mechanism of inhibition for the conversion of dehydroepiandrosterone (DHEA) to androstenedione is competitive.[2]
Q2: What are the different isoforms of 3β-HSD and does this compound inhibit them differently?
A2: In humans, there are two primary isoforms of 3β-HSD: HSD3B1 (type 1) and HSD3B2 (type 2), which are encoded by the HSD3B1 and HSD3B2 genes, respectively.[3] The type 1 isoform is found in the placenta, mammary glands, and skin, while the type 2 isoform is predominantly expressed in the adrenal glands and gonads.[4] Studies on the differential inhibition by this compound are not as extensively detailed as for other inhibitors like trilostane; however, this compound is generally considered a potent inhibitor of 3β-HSD activity.[5]
Q3: What is a typical starting concentration range for this compound in an in vitro inhibition assay?
A3: Based on reported Ki values, which are in the nanomolar to low micromolar range, a good starting point for an in vitro inhibition assay would be a concentration range spanning from 10 nM to 10 µM.[2][5] This allows for the determination of an IC50 value and a comprehensive characterization of the inhibitory effect.
Q4: How should I prepare my this compound stock solution?
A4: this compound is a steroid derivative and is generally soluble in organic solvents like DMSO or ethanol. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Subsequent dilutions to the final working concentrations should be done in the assay buffer. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid effects on enzyme activity.
Q5: Can I use this compound in cell-based assays?
A5: Yes, this compound can be used in cell-based assays to assess its impact on steroidogenesis in whole cells. For example, you can use cell lines that endogenously express 3β-HSD or recombinant cell lines engineered to express a specific isoform.[6] It is important to first determine the cytotoxicity of this compound in your chosen cell line to ensure that the observed effects are due to 3β-HSD inhibition and not cell death.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No 3β-HSD Activity | 1. Inactive Enzyme: Improper storage or handling of the enzyme. 2. Sub-optimal Assay Conditions: Incorrect pH, temperature, or cofactor concentration. 3. Substrate Degradation: The substrate (e.g., DHEA) may have degraded. | 1. Ensure the enzyme is stored at the recommended temperature (typically -80°C) and minimize freeze-thaw cycles. 2. Optimize the assay conditions. A typical buffer is potassium phosphate at pH 7.4. Ensure fresh NAD+ is used as a cofactor.[6][7] 3. Use a fresh stock of the substrate. |
| High Background Signal | 1. Non-enzymatic conversion of substrate. 2. Contamination of reagents. | 1. Run a control reaction without the enzyme to measure the non-enzymatic conversion rate and subtract it from the sample values. 2. Use fresh, high-purity reagents. |
| Inconsistent or Irreproducible Results | 1. Inaccurate Pipetting: Especially with small volumes of inhibitor or enzyme. 2. Inhibitor Precipitation: this compound may precipitate at higher concentrations in aqueous buffer. 3. Variable Incubation Times. | 1. Use calibrated pipettes and consider preparing master mixes for reagents. 2. Visually inspect for any precipitation. If observed, you may need to lower the final assay concentration or slightly increase the DMSO percentage (while running appropriate vehicle controls). 3. Use a timer and ensure all reactions are stopped at the same time. |
| Unexpected Inhibition Pattern (e.g., non-competitive instead of competitive) | 1. Different Substrate: The inhibition mechanism can vary depending on the substrate used.[2] 2. Irreversible Inhibition: this compound is an irreversible inhibitor, which can sometimes appear as non-competitive in certain assay formats. | 1. The inhibition of DHEA conversion is reported to be competitive.[2] If using a different substrate, the mechanism may differ. 2. To confirm irreversible inhibition, you can perform a dialysis experiment after incubating the enzyme with this compound. If the activity is not restored, the inhibition is likely irreversible. |
Quantitative Data Summary
The following table summarizes the kinetic parameters for this compound inhibition of 3β-HSD from various sources.
| Enzyme Source | Substrate | Inhibition Constant (Ki) | Inhibition Type | Reference |
| Pig Testis Microsomes | Dehydroepiandrosterone (DHEA) | 0.20 µM | Competitive | [2] |
| Pig Testis Microsomes | 5,16-Androstadien-3β-ol | 1.6 µM | Non-competitive | [2] |
| Human Placenta | Not specified | ~50 nM | Potent Inhibitor | [5] |
Experimental Protocols
In Vitro 3β-HSD Inhibition Assay
This protocol is a general guideline for determining the inhibitory effect of this compound on 3β-HSD activity using DHEA as a substrate.
1. Reagents and Materials:
-
Purified 3β-HSD or microsomal preparation
-
This compound
-
Dehydroepiandrosterone (DHEA)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Potassium phosphate buffer (e.g., 0.02 M, pH 7.4)[7]
-
DMSO
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
2. Procedure:
-
Prepare Reagent Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in DMSO to achieve the desired final concentrations.
-
Prepare a 10 mM stock solution of DHEA in a small amount of ethanol or DMSO, then dilute in assay buffer.
-
Prepare a 10 mM stock solution of NAD+ in assay buffer.
-
Prepare the assay buffer (0.02 M potassium phosphate, pH 7.4).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound solution (or DMSO as a vehicle control)
-
3β-HSD enzyme solution
-
-
Incubate for 10-15 minutes at the optimal temperature for the enzyme (e.g., 27°C or 37°C).[7]
-
-
Initiate the Reaction:
-
Add DHEA and NAD+ to each well to start the reaction. The final concentrations should be optimized, but a starting point could be 4-8 µM for DHEA and 0.2 mM for NAD+.[7]
-
-
Monitor the Reaction:
-
Immediately begin reading the absorbance at 340 nm every minute for 15-30 minutes. The increase in absorbance is due to the formation of NADH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) from the linear portion of the absorbance vs. time curve.
-
Plot the percent inhibition versus the logarithm of the this compound concentration to determine the IC50 value.
-
To determine the Ki and the mechanism of inhibition, perform the assay with varying concentrations of both the substrate (DHEA) and the inhibitor (this compound) and analyze the data using a Dixon plot or non-linear regression analysis.[6]
-
Visualizations
Signaling Pathway and Inhibition Point
Caption: Steroidogenesis pathway showing 3β-HSD and this compound inhibition.
Experimental Workflow for this compound Optimization
Caption: Workflow for optimizing this compound concentration in a 3β-HSD assay.
Troubleshooting Logic Diagram
Caption: A logical diagram for troubleshooting 3β-HSD inhibition experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Differential effects of trilostane and this compound on the 3 beta-hydroxysteroid dehydrogenase-isomerase reactions in androgen and 16-androstene biosynthetic pathways in the pig testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. The regulation of 3 beta-hydroxysteroid dehydrogenase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of synthetic progestins, 4-MA and this compound on human placental 3 beta-hydroxysteroid dehydrogenase/5----4-ene-isomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective inhibition of human 3β-hydroxysteroid dehydrogenase type 1 as a potential treatment for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Managing Cyanoketone Toxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing cyanoketone toxicity in primary cell cultures. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in primary cell cultures?
This compound (2α-cyano-4,4,17α-trimethyl-17β-hydroxy-5-androsten-3-one) is a potent inhibitor of steroidogenesis. Its primary mechanism of action is the inhibition of the 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) enzyme complex, which is crucial for the biosynthesis of all classes of steroid hormones, including progestins, corticosteroids, androgens, and estrogens.[1] Additionally, this compound can block mitochondrial respiration at the cytochrome oxidase site, similar to cyanide, which can lead to cellular energy depletion and oxidative stress.[2]
Q2: I'm observing a significant decrease in cell viability after treating my primary cells with this compound. What could be the cause?
A significant drop in cell viability is a potential consequence of this compound treatment due to its dual inhibitory effects. The inhibition of mitochondrial respiration can lead to a rapid decrease in ATP production and an increase in reactive oxygen species (ROS), triggering apoptosis. Furthermore, the disruption of steroidogenesis can be particularly detrimental to primary cells that are dependent on these hormones for survival and function, such as Leydig cells or adrenal cells.
Q3: Are certain primary cell types more sensitive to this compound toxicity?
Yes, primary cells with high steroidogenic activity are expected to be more sensitive to this compound. This includes:
-
Adrenal cells: Responsible for corticosteroid and androgen production.[3][4]
-
Leydig cells: The primary source of testosterone in males.[5][6][7]
-
Placental cells (trophoblasts): Synthesize progesterone and estrogens crucial for pregnancy.[1][8]
-
Corpus luteum cells: Produce progesterone.
Primary hepatocytes may also be sensitive due to their role in steroid metabolism and high mitochondrial activity.[9][10][11]
Q4: How can I distinguish between cytotoxic and cytostatic effects of this compound in my cultures?
To differentiate between cytotoxicity (cell death) and cytostasis (inhibition of proliferation), you can perform cell counting and viability assays over a time course. A cytotoxic effect will result in a decrease in the number of viable cells, while a cytostatic effect will show a plateau in cell number compared to untreated controls. Assays that measure markers of apoptosis (e.g., caspase activation) or necrosis (e.g., LDH release) can confirm cytotoxicity.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Unexpectedly High Cell Death | This compound concentration is too high. | Perform a dose-response curve to determine the optimal concentration for your specific primary cell type and experimental endpoint. Start with a low concentration and titrate up. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your primary cells (typically <0.1%). Run a solvent-only control. | |
| Suboptimal cell culture conditions. | Verify incubator temperature, CO2, and humidity. Ensure culture medium and supplements are fresh and appropriate for your primary cells. | |
| Inconsistent Results Between Experiments | Variability in cell density at the time of treatment. | Seed cells at a consistent density and ensure they are in the logarithmic growth phase before adding this compound. |
| Inconsistent this compound treatment duration. | Adhere to a strict and consistent timeline for this compound exposure across all experiments. | |
| High passage number of primary cells. | Use primary cells within a low and consistent passage number range, as their characteristics can change over time in culture. | |
| No Observable Effect of this compound | This compound degradation. | Prepare fresh stock solutions of this compound and store them appropriately (protected from light and at the recommended temperature). |
| Low steroidogenic activity of the primary cells. | Confirm that your primary cell model is steroidogenically active. You may need to stimulate steroidogenesis with an appropriate agent (e.g., ACTH for adrenal cells, hCG or LH for Leydig cells) before or during this compound treatment.[3] | |
| Assay insensitivity. | Ensure your chosen assay is sensitive enough to detect the expected changes. For example, when measuring steroid production, use a highly sensitive method like ELISA or LC-MS/MS. | |
| Signs of Cellular Stress (e.g., morphological changes, increased ROS) | Mitochondrial dysfunction. | Co-treat with a mitochondrial-targeted antioxidant, such as MitoTEMPO, to mitigate oxidative stress. Measure mitochondrial membrane potential and ATP levels to confirm mitochondrial toxicity. |
| Disruption of cellular homeostasis. | Analyze for markers of the integrated stress response (ISR), such as phosphorylation of eIF2α, to understand the cellular stress pathways involved. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound on specific biological activities from published studies. Note that these are not direct cell viability IC50 values but indicate the concentration range at which this compound exerts its biological effects.
| Cell/Tissue Type | Biological Activity | Inhibitory Concentration | Reference |
| Isolated Rat Adrenal Cells | Corticosterone Production | 50% inhibition at 2 x 10-8 M (20 nM) | [3] |
| Human Placenta | 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | Ki of approximately 50 nM | [1] |
| Bovine Corpus Luteum, Adrenal, and Placental Mitochondria | Pregnenolone Synthesis | 90% inhibition at 500 µM | [2] |
| Tadpole Interrenal Glands | Δ5-3β-Hydroxysteroid Dehydrogenase (Δ5-3β-HSD) | Dose-dependent inhibition observed with 0.01-10 µg/ml | [12] |
Experimental Protocols
Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In cells with a low ΔΨm (a hallmark of mitochondrial dysfunction), JC-1 remains as monomers and fluoresces green. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Procedure:
-
Seed primary cells in a black, clear-bottom 96-well plate at the desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and appropriate controls (vehicle control, positive control for mitochondrial depolarization like FCCP).
-
Following the treatment period, remove the culture medium.
-
Prepare a 5 µM JC-1 staining solution in pre-warmed culture medium.
-
Add the JC-1 staining solution to each well and incubate for 20-30 minutes at 37°C in the dark.
-
Wash the cells twice with warm phosphate-buffered saline (PBS).
-
Add fresh culture medium to each well.
-
Measure the fluorescence intensity using a microplate reader.
-
Green monomers: Excitation ~485 nm, Emission ~535 nm.
-
Red aggregates: Excitation ~560 nm, Emission ~595 nm.
-
-
Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
Measurement of Cellular ATP Levels
Principle: This assay utilizes the ATP-dependent reaction of luciferase to produce light. The amount of luminescence is directly proportional to the concentration of cellular ATP.
Procedure:
-
Seed primary cells in a white, opaque 96-well plate and allow them to adhere.
-
Treat cells with this compound and controls for the desired duration.
-
Use a commercially available ATP luminescence-based assay kit and follow the manufacturer's instructions.
-
Typically, this involves adding a reagent that lyses the cells and provides the luciferase and luciferin substrate.
-
Incubate the plate at room temperature for a specified time to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
A decrease in luminescence in this compound-treated cells compared to controls indicates a reduction in cellular ATP levels.
Quantification of Steroid Hormone Production by ELISA
Principle: An enzyme-linked immunosorbent assay (ELISA) is a highly sensitive method to quantify the concentration of a specific steroid hormone (e.g., progesterone, testosterone, cortisol) in the cell culture supernatant.
Procedure:
-
Culture primary steroidogenic cells (e.g., adrenal, Leydig, or placental cells) to the desired confluency.
-
Replace the culture medium with fresh medium containing the appropriate stimulating agent if necessary (e.g., ACTH, LH, hCG).
-
Add different concentrations of this compound and controls to the respective wells.
-
Incubate for the desired period (e.g., 24-48 hours).
-
Collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
Use a commercial ELISA kit specific for the steroid hormone of interest and follow the manufacturer's protocol to measure the hormone concentration in the supernatant.
-
A dose-dependent decrease in the hormone concentration in the supernatant of this compound-treated cells will indicate inhibition of steroidogenesis.
Visualizations
Caption: Experimental workflow for assessing this compound toxicity.
Caption: this compound's dual mechanism of toxicity.
Caption: Troubleshooting high cell death.
References
- 1. Inhibitory effect of synthetic progestins, 4-MA and this compound on human placental 3 beta-hydroxysteroid dehydrogenase/5----4-ene-isomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of this compound and other steroid nitriles with cytochrome oxidase, hemoglobin, and cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Steroidogenesis in isolated adrenal cells of rat. -Effects of this compound on pregnenolone and corticosterone production- (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Evaluating the role of aldosterone synthesis on adrenal cell fate [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Effect of melatonin on steroidogenesis-related enzymes expression and testosterone synthesis following CoCl2-induced hypoxia in TM3 Leydig cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Currently available murine Leydig cell lines can be applied to study early steps of steroidogenesis but not testosterone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. In vitro evaluation of hepatotoxic drugs in human hepatocytes from multiple donors: Identification of P450 activity as a potential risk factor for drug-induced liver injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemically induced revitalization of damaged hepatocytes for regenerative liver repair - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Contrasting effects of ACTH and this compound on delta 5-3 beta-hydroxysteroid dehydrogenase activity in interrenal glands of tadpoles of Rana catesbeiana in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Cyanoketone's Interaction with Cytochrome P-450 Enzymes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for investigating the potential interaction of cyanoketone with cytochrome P-450 (CYP) enzymes, particularly focusing on its inhibitory effects on cholesterol side-chain cleavage (CSCC) catalyzed by CYP11A1.
Frequently Asked Questions (FAQs)
Q1: What is the primary interaction of this compound with cytochrome P-450 enzymes?
A1: this compound primarily acts as an inhibitor of the cytochrome P-450 enzyme CYP11A1, also known as the cholesterol side-chain cleavage enzyme (P450scc).[1][2][3] This inhibition blocks the conversion of cholesterol to pregnenolone, which is the initial and rate-limiting step in the biosynthesis of all steroid hormones.[3][4][5]
Q2: How does this compound bind to CYP11A1?
A2: this compound binds to the oxidized form of CYP11A1, which has been confirmed by the observation of a reverse type I difference spectrum with an absorption maximum around 423 nm and a minimum near 395 nm.[1][2] The steroid structure of this compound is believed to be responsible for this specific binding to the P-450 enzyme.[1][2]
Q3: What is the mechanism of inhibition?
A3: The interaction appears to be a direct inhibition of the enzyme's catalytic activity. The binding of this compound to the active site of CYP11A1 prevents the normal processing of cholesterol.
Q4: Does this compound interact with other cytochromes?
A4: Yes, the cyano group of this compound can interact with cytochrome a3 (cytochrome oxidase), a component of the mitochondrial respiratory chain.[1][2] This interaction can block mitochondrial respiration.[1][2] This is a separate interaction from its effect on CYP11A1.[1][2]
Q5: What are the expected downstream effects of this compound's inhibition of CYP11A1?
A5: By inhibiting the production of pregnenolone, this compound can significantly reduce the synthesis of all downstream steroid hormones, including progestogens, glucocorticoids, mineralocorticoids, and androgens. This can have widespread physiological effects.
Troubleshooting Guides for In Vitro Experiments
Issue 1: High variability in IC50 values for this compound.
-
Possible Cause: Inconsistent solvent concentration.
-
Solution: Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is consistent across all wells and does not exceed a concentration known to affect enzyme activity (typically <1%).
-
-
Possible Cause: Variability in the concentration of human liver microsomes (HLMs) or recombinant CYP11A1.
-
Solution: Ensure thorough mixing of the microsomal or enzyme suspension before aliquoting. Perform a protein concentration assay to confirm consistency.
-
-
Possible Cause: Time-dependent inhibition.
-
Solution: Conduct a pre-incubation experiment where this compound is incubated with the enzyme and NADPH for varying amounts of time before adding the substrate. If the IC50 decreases with longer pre-incubation, it suggests time-dependent inhibition.[6]
-
Issue 2: No or very low inhibition observed.
-
Possible Cause: Incorrect concentration range of this compound.
-
Possible Cause: Inactive enzyme.
-
Solution: Always include a positive control inhibitor for CYP11A1 (e.g., aminoglutethimide) to verify enzyme activity.[7] Check the storage conditions and age of the enzyme preparation.
-
-
Possible Cause: Substrate concentration is too high.
-
Solution: High concentrations of the substrate (cholesterol) can outcompete the inhibitor. Perform the assay using a substrate concentration at or below the Km value for the enzyme.
-
Issue 3: Interference with detection method (e.g., fluorescence or luminescence).
-
Possible Cause: this compound itself may be fluorescent or quench the fluorescent signal.
-
Solution: Run a control experiment with this compound in the assay buffer without the enzyme or substrate to check for intrinsic fluorescence. To check for quenching, add this compound to a reaction that has already produced the fluorescent product. If interference is observed, an LC-MS/MS-based detection method is recommended.
-
Quantitative Data Summary
The following table summarizes the quantitative data on the inhibitory effect of this compound on pregnenolone synthesis.
| Tissue Source | This compound Concentration | Inhibition of Pregnenolone Synthesis | Reference |
| Bovine corpus luteum mitochondria | 500 µM | 90% | [1][2] |
| Adrenal mitochondria | 500 µM | Comparable to corpus luteum | [1][2] |
| Placental mitochondria | 500 µM | Comparable to corpus luteum | [1][2] |
Experimental Protocols
Protocol 1: In Vitro CYP11A1 (P450scc) Inhibition Assay using Human Liver Microsomes (HLMs)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for CYP11A1 activity.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Cholesterol (substrate)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Positive control inhibitor (e.g., Aminoglutethimide)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound to achieve the desired final concentrations in the assay.
-
Prepare the NADPH regenerating system in potassium phosphate buffer.
-
Prepare the cholesterol substrate solution. Due to its low aqueous solubility, it may require a carrier such as 2-hydroxypropyl-β-cyclodextrin.
-
-
Incubation:
-
In a microcentrifuge tube, add the following in order:
-
Potassium phosphate buffer
-
HLMs (final protein concentration typically 0.2-0.5 mg/mL)
-
This compound or vehicle control (final DMSO concentration <1%)
-
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system and the cholesterol substrate.
-
Incubate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
-
Reaction Termination and Sample Processing:
-
Stop the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Analysis:
-
Quantify the formation of pregnenolone using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.
-
Visualizations
Caption: Inhibition of the Pregnenolone Biosynthesis Pathway by this compound.
Caption: Experimental Workflow for a CYP11A1 Inhibition Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel activities of CYP11A1 and their potential physiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Overview of the Molecular Steps in Steroidogenesis of the GABAergic Neurosteroids Allopregnanolone and Pregnanolone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactome | Pregnenolone biosynthesis [reactome.org]
- 6. benchchem.com [benchchem.com]
- 7. gosset.ai [gosset.ai]
Technical Support Center: Addressing Poor Solubility of Cyanoketones in Aqueous Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of cyanoketones.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Compound precipitates upon addition to aqueous buffer. | The solubility limit of the cyanoketone in the final buffer has been exceeded. | - Increase the percentage of a water-miscible organic co-solvent (e.g., DMSO, ethanol) in the final buffer. - Decrease the final concentration of the this compound. - Incorporate a surfactant (e.g., 0.01% Tween® 80) into the aqueous buffer. |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound in the assay medium. | - Prepare a fresh stock solution before each experiment. - Use sonication to aid in the dissolution of the stock solution. - Confirm the solubility of the this compound in the specific assay buffer using a solubility assay. |
| Difficulty in preparing a concentrated aqueous stock solution. | The intrinsic aqueous solubility of the this compound is very low. | - Explore the use of cyclodextrins to form inclusion complexes and enhance solubility. - Prepare a solid dispersion of the this compound in a hydrophilic carrier. - Investigate pH modification if the compound has ionizable groups. |
| Precipitation observed during storage of aqueous solutions. | The compound is supersaturated or unstable in the aqueous environment over time. | - Prepare fresh solutions for each experiment. - If storage is necessary, store at a lower temperature (e.g., 4°C) to potentially slow down precipitation, but validate stability. - Consider lyophilizing the compound with a carrier to create a readily soluble powder. |
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to address the poor aqueous solubility of a novel this compound?
A1: Begin by determining the equilibrium solubility of your compound in water or your primary assay buffer. This will establish a baseline. Initial strategies to improve solubility include the use of co-solvents like DMSO or ethanol, and adjusting the pH if your molecule has acidic or basic functional groups.
Q2: How can I determine the solubility of my this compound?
A2: The most common method is the shake-flask method, which determines the equilibrium solubility. A detailed protocol is provided in the "Experimental Protocols" section below. This method involves creating a saturated solution and then quantifying the dissolved compound, often by HPLC or UV-Vis spectroscopy.
Q3: What are co-solvents and how do they improve solubility?
A3: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of nonpolar compounds. They work by reducing the polarity of the solvent system. Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, methanol, and polyethylene glycols (PEGs).
Q4: When should I consider using cyclodextrins?
A4: Cyclodextrins are useful when you need to avoid or minimize the use of organic co-solvents, which can sometimes interfere with biological assays. These cyclic oligosaccharides have a hydrophobic interior that can encapsulate the poorly soluble this compound, while their hydrophilic exterior allows the complex to dissolve in water.
Q5: Can nanoparticle formulations help with this compound solubility?
A5: Yes, formulating cyanoketones as nanoparticles can significantly improve their apparent solubility and dissolution rate. This is due to the increased surface area-to-volume ratio. Techniques like milling, high-pressure homogenization, and precipitation can be used to create nanosuspensions.
Q6: How does pH affect the solubility of cyanoketones?
A6: If a this compound possesses ionizable functional groups (acidic or basic), its solubility will be pH-dependent. For a weakly acidic compound, solubility will increase at higher pH, while for a weakly basic compound, solubility will increase at lower pH. A pH-solubility profile can be generated to determine the optimal pH for dissolution.
Data Presentation: Solubility of this compound-Related Compounds
The following table summarizes the solubility of several compounds related to cyanoketones in various solvents. This data is intended to provide a general understanding of the solubility challenges and the effects of different solvent systems.
| Compound | Solvent | Solubility | Temperature (°C) |
| 2-Cyanoacetamide | Water | Soluble | Not Specified |
| Ethanol | Soluble | Not Specified | |
| Ethyl Cyanoacetate | Water | 20 g/L | 20 |
| Ethanol | Very Soluble | Not Specified | |
| Ethyl Ether | Very Soluble | Not Specified | |
| 3-Oxo-3-phenylpropanenitrile | Water | Insoluble | Not Specified |
| Ethyl Acetate | Soluble | Not Specified | |
| Methylene Chloride | Soluble | Not Specified | |
| 1,3-Diphenyl-2-propanone | Water | 0.012 g/L (Predicted) | Not Specified |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
Objective: To determine the equilibrium solubility of a this compound in an aqueous medium.
Materials:
-
This compound compound
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of the solid this compound to a glass vial containing a known volume of the aqueous buffer. A visual excess of solid should be present.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the samples for 24-48 hours to ensure the solution is saturated.
-
After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Carefully withdraw the supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy.
-
The determined concentration represents the equilibrium solubility of the compound under the tested conditions.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To enhance the solubility of a this compound by creating a solid dispersion with a hydrophilic polymer.
Materials:
-
This compound compound
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))
-
Volatile organic solvent (e.g., methanol, acetone)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve the this compound and the hydrophilic polymer in a suitable volatile organic solvent in a round-bottom flask. A common drug-to-polymer ratio to start with is 1:4 (w/w).
-
Attach the flask to a rotary evaporator and remove the solvent under reduced pressure.
-
A thin film of the solid dispersion will form on the inner surface of the flask.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask. The resulting powder can be used for solubility and dissolution studies.
Mandatory Visualizations
Caption: Workflow for determining equilibrium solubility.
Caption: Strategies for enhancing this compound solubility.
Caption: Inhibition of steroidogenesis by a this compound.
interpreting conflicting data from cyanoketone inhibition studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers interpret conflicting or unexpected data in experiments involving the steroidogenesis inhibitor, cyanoketone.
Frequently Asked Questions (FAQs)
FAQ 1: What is this compound and what is its primary mechanism of action?
This compound (CTM) is a synthetic androstane steroid used in scientific research as a potent inhibitor of steroidogenesis.[1] Its primary mechanism of action is the potent, selective, and irreversible inhibition of 3β-hydroxysteroid dehydrogenase (3β-HSD).[1][2] This enzyme is a critical chokepoint in the biosynthesis of all classes of steroid hormones, including progestogens, glucocorticoids, mineralocorticoids, androgens, and estrogens, as it catalyzes the conversion of Δ⁵-3β-hydroxysteroids to the Δ⁴-3-keto configuration.[2] Due to its toxicity, this compound is not used therapeutically in humans but serves exclusively as a research tool.[1]
Caption: Steroidogenesis pathway showing this compound's inhibition of 3β-HSD.
Troubleshooting Conflicting Experimental Data
Issue 1: Inhibition potency varies significantly between different substrates.
Question: I'm using this compound to inhibit 3β-HSD, but its effectiveness seems to change depending on the substrate I'm testing (e.g., DHEA vs. pregnenolone). Why is this happening?
Answer: This is a documented phenomenon and can arise from several factors. The two most common causes are the existence of different 3β-HSD isoenzymes and substrate-dependent differences in the mode of inhibition.
Troubleshooting Guide:
-
Possible Cause 1: Isoenzyme Specificity. Different tissues and species can express distinct isoenzymes of 3β-HSD. These isoenzymes may have different affinities for this compound. Research in pig testis, for example, suggests that the 3β-HSD reactions in the androgen (DHEA conversion) and 16-androstene biosynthetic pathways may be catalyzed by separate enzymes that are inhibited differently by this compound.[3]
-
Possible Cause 2: Substrate-Dependent Inhibition Kinetics. this compound can act as a powerful competitive inhibitor for one substrate but a weak non-competitive inhibitor for another.[3] For the conversion of dehydroepiandrosterone (DHEA) to androstenedione, the inhibition is competitive. In contrast, for the conversion of 5,16-androstadien-3β-ol (andien-beta), the inhibition is weak and non-competitive.[3]
Recommended Action:
-
Characterize Inhibition Kinetics: Perform a full kinetic analysis for each substrate of interest. By measuring reaction velocities at various substrate and inhibitor concentrations, you can generate Lineweaver-Burk or Michaelis-Menten plots to determine the Kᵢ and the type of inhibition (competitive, non-competitive, or mixed).
-
Consult Literature for Your Model: Review studies that have used this compound in the same species and tissue model to see if differential inhibition has been previously characterized.
Quantitative Data Summary: Inhibition Constants (Kᵢ) of this compound
| Enzyme/Substrate System | Species | Inhibition Type | Kᵢ Value | Reference |
| 3β-HSD / DHEA | Pig (testis microsomes) | Competitive | 0.20 µmol/L | [3] |
| 3β-HSD / Andien-beta | Pig (testis microsomes) | Non-competitive (weak) | 1.6 µmol/L | [3] |
| 3β-HSD | Human (placenta) | Potent Inhibitor | ~50 nM | [4] |
| 3β-HSD Type II | Human (overexpressed) | Competitive | 0.67 nM | [5] |
Issue 2: I'm observing cellular toxicity or effects unrelated to 3β-HSD inhibition.
Question: My experiment shows a rapid decrease in cell viability or a reduction in all steroid precursors, including pregnenolone, after applying this compound. This seems broader than just 3β-HSD inhibition. Are there off-target effects?
Answer: Yes, this compound is known to have significant off-target effects, particularly at higher concentrations. These effects can confound results and should be carefully considered when interpreting data.
Troubleshooting Guide:
-
Possible Cause 1: Inhibition of Mitochondrial Respiration. this compound can physically interact with and block cytochrome a₃ (cytochrome c oxidase), a critical component of the mitochondrial electron transport chain.[6] This action, similar to that of cyanide, disrupts cellular respiration and can lead to widespread cytotoxicity.[6]
-
Possible Cause 2: Inhibition of Cholesterol Side-Chain Cleavage (P450scc). this compound can bind to cytochrome P-450, the enzyme complex responsible for converting cholesterol into pregnenolone—the very first step of steroidogenesis.[6] Inhibition at this stage would deplete all downstream steroid products, not just those immediately following the 3β-HSD step. Studies in bovine corpus luteum mitochondria showed that 500 µM this compound caused 90% inhibition of pregnenolone synthesis.[6] However, a study in rat adrenal cells suggested no inhibitory effect on cholesterol side-chain cleavage at concentrations up to 10⁻⁵ M.[7] This discrepancy highlights that off-target effects can be concentration and system-dependent.
Recommended Action:
-
Perform a Dose-Response Curve: Determine the lowest effective concentration of this compound that inhibits 3β-HSD in your system. Off-target effects are often more pronounced at higher concentrations.
-
Use Control Inhibitors: If possible, compare your results with other 3β-HSD inhibitors that have different chemical structures and potentially different off-target profiles, such as trilostane or epostane.[2]
-
Measure Upstream Metabolites: Quantify the level of pregnenolone. If pregnenolone levels decrease significantly, it points to an off-target effect on P450scc.
-
Assess Mitochondrial Health: Use assays to measure mitochondrial respiration (e.g., Seahorse XF Analyzer) or mitochondrial membrane potential to directly test for off-target effects on mitochondrial function.
Caption: Primary and potential off-target inhibition sites of this compound.
Experimental Protocols
Protocol 1: Kinetic Analysis of 3β-HSD Inhibition
This protocol outlines a general method to determine the inhibition kinetics of this compound on 3β-HSD activity using a specific substrate (e.g., DHEA).
-
Preparation of Reagents:
-
Enzyme Source: Prepare microsomal fractions from the tissue of interest (e.g., testis, adrenal gland, placenta) or use a purified/recombinant 3β-HSD enzyme.
-
Substrate Stock: Prepare a high-concentration stock of the substrate (e.g., DHEA) in an appropriate solvent (e.g., ethanol).
-
Cofactor: Prepare a stock solution of NAD⁺.
-
Inhibitor Stock: Prepare a stock solution of this compound in a suitable solvent.
-
Reaction Buffer: E.g., Potassium phosphate buffer, pH 7.4.
-
-
Assay Procedure:
-
Set up a series of reactions in microcentrifuge tubes or a 96-well plate. Each reaction should contain the reaction buffer, a fixed concentration of the enzyme source, and NAD⁺.
-
Create a matrix of conditions by varying the concentration of both the substrate (e.g., 5-6 concentrations around the known Kₘ) and this compound (e.g., 4-5 concentrations, including a zero-inhibitor control).
-
Pre-incubate the enzyme with the inhibitor and buffer for a set time (e.g., 5-10 minutes) at the reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate.
-
Incubate for a fixed time period where the reaction is linear.
-
Stop the reaction (e.g., by adding a strong acid or an organic solvent).
-
-
Quantification and Analysis:
-
Quantify the product (e.g., androstenedione) using a suitable method like HPLC, LC-MS, or radioimmunoassay.
-
Calculate the initial reaction velocity (v) for each condition.
-
Plot the data using a double reciprocal plot (Lineweaver-Burk: 1/v vs. 1/[S]).
-
Analyze the resulting pattern of lines to determine the mode of inhibition:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Mixed/Uncompetitive: Lines intersect in another quadrant or are parallel.
-
-
Calculate the Kᵢ value from replots of the slopes or y-intercepts versus inhibitor concentration.
-
Protocol 2: Workflow for Troubleshooting Conflicting Data
This workflow provides a logical sequence of steps to diagnose the cause of unexpected results in this compound experiments.
Caption: A logical workflow for troubleshooting conflicting this compound data.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 3β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Differential effects of trilostane and this compound on the 3 beta-hydroxysteroid dehydrogenase-isomerase reactions in androgen and 16-androstene biosynthetic pathways in the pig testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of synthetic progestins, 4-MA and this compound on human placental 3 beta-hydroxysteroid dehydrogenase/5----4-ene-isomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavonoid inhibition of overexpressed human 3beta-hydroxysteroid dehydrogenase type II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction of this compound and other steroid nitriles with cytochrome oxidase, hemoglobin, and cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Steroidogenesis in isolated adrenal cells of rat. -Effects of this compound on pregnenolone and corticosterone production- (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cyanoketone-Induced Cell Death
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing cyanoketone-induced cell death during their experiments. The following information is based on established mechanisms of cytotoxicity associated with related compounds containing a cyano group, such as cyanide, and general principles of steroid toxicology.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cell death?
A1: While direct research on this compound-induced cell death is limited, the presence of a cyano (-CN) group suggests mechanisms similar to those of cyanide toxicity. The primary mechanism is likely the inhibition of mitochondrial respiration by binding to cytochrome a3 in the electron transport chain.[1] This disruption leads to a rapid decrease in cellular ATP production and an increase in reactive oxygen species (ROS), triggering oxidative stress and apoptosis.[2][3][4] The steroid structure of this compound may also contribute to its binding to specific enzymes like cytochrome P-450, further impacting cellular metabolism.[1]
Q2: What are the observable signs of this compound-induced cytotoxicity in cell culture?
A2: Researchers may observe several signs of cytotoxicity, including:
-
A decrease in cell viability and proliferation, measurable by assays like MTT or trypan blue exclusion.[3]
-
Morphological changes characteristic of apoptosis, such as cell shrinkage, membrane blebbing, and chromatin condensation.[3]
-
Increased production of intracellular reactive oxygen species (ROS).[2][3]
-
Activation of caspases, key enzymes in the apoptotic pathway.[2]
-
DNA fragmentation, which can be detected by TUNEL staining or gel electrophoresis.[2][3]
Q3: Can antioxidants be used to mitigate this compound-induced cell death?
A3: Yes, antioxidants are a promising strategy to counteract the oxidative stress component of this compound toxicity.[3][5] Antioxidants like N-acetylcysteine (NAC), ascorbic acid (Vitamin C), and quercetin have been shown to protect cells from cyanide- and other toxin-induced apoptosis by scavenging free radicals and replenishing intracellular glutathione levels.[3][6][7][8][9]
Q4: Are caspase inhibitors effective in preventing this compound-induced apoptosis?
A4: Caspase inhibitors can be effective in blocking the execution phase of apoptosis.[10] Pan-caspase inhibitors like Z-VAD-FMK have been shown to inhibit cyanide-induced apoptosis.[2] However, it is important to note that inhibiting caspases may switch the mode of cell death from apoptosis to necrosis without necessarily improving overall cell survival.[11]
Troubleshooting Guides
Issue 1: High levels of cell death observed shortly after this compound treatment.
Possible Cause: Acute cytotoxicity due to mitochondrial respiration inhibition and massive oxidative stress.
Troubleshooting Steps:
-
Optimize this compound Concentration: Perform a dose-response experiment to determine the lowest effective concentration of this compound for your experimental goals.
-
Pre-treatment with Antioxidants: Pre-incubate cells with an antioxidant before adding this compound. This can help to bolster the cell's antioxidant defenses and mitigate the initial burst of ROS.
-
Co-treatment with Mitochondrial Protectants: Consider co-treatment with agents that support mitochondrial function, although specific agents would need to be empirically tested.
Issue 2: Evidence of apoptosis (e.g., positive TUNEL staining, caspase activation) is observed.
Possible Cause: Activation of the intrinsic apoptotic pathway due to mitochondrial dysfunction and oxidative stress.
Troubleshooting Steps:
-
Inhibit Caspase Activity: Use a pan-caspase inhibitor or specific inhibitors for key caspases like caspase-3 and caspase-9 to block the apoptotic cascade.[10] Be aware that this might shift cell death to a necrotic phenotype.[11]
-
Modulate Apoptotic Signaling Pathways: Investigate the involvement of specific signaling pathways like NF-κB, which has been implicated in cyanide-induced apoptosis. Inhibitors of NF-κB translocation, such as SN50, could be tested.
-
Enhance Cellular Antioxidant Capacity: As mentioned previously, antioxidants like NAC can be effective in preventing the upstream triggers of apoptosis.[7][12]
Data Presentation
Table 1: Commonly Used Inhibitors and Antioxidants to Mitigate Cyano-Group Induced Cell Death
| Compound | Target/Mechanism | Typical Working Concentration | Reference Cell Line(s) | Citation(s) |
| N-acetylcysteine (NAC) | Antioxidant, Glutathione precursor | 2 - 4 µM | H9c2 | [6] |
| Ascorbic Acid (Vitamin C) | Antioxidant | 1 mM | Mouse Cortical Cultures | [13] |
| Quercetin | Antioxidant, Nrf2/HO-1 pathway activator | 7.5 - 30 µM | L02, HepG2 | [8] |
| Z-VAD-FMK | Pan-caspase inhibitor | Varies by cell type | Cortical Neurons | |
| MK-801 | NMDA receptor antagonist | 10 µM | Mouse Cortical Cultures | [13] |
| SN50 | NF-κB nuclear translocation inhibitor | Varies by cell type | Cortical Neurons |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound, with or without pre-treatment or co-treatment with a protective agent (e.g., NAC), for the desired experimental duration. Include untreated control wells.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with this compound as described in Protocol 1.
-
Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound-induced cell death and points of intervention.
Caption: General experimental workflow for studying this compound-induced cell death.
References
- 1. Interaction of this compound and other steroid nitriles with cytochrome oxidase, hemoglobin, and cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyanide-induced apoptosis involves oxidative-stress-activated NF-kappaB in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyanide-induced apoptosis and oxidative stress in differentiated PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative stress and cyclooxygenase-2 induction mediate cyanide-induced apoptosis of cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-acetylcysteine induces apoptosis via the mitochondria-dependent pathway but not via endoplasmic reticulum stress in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-acetyl-L-cysteine is a pluripotent protector against cell death and enhancer of trophic factor-mediated cell survival in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quercetin Attenuates Quinocetone-Induced Cell Apoptosis In Vitro by Activating the P38/Nrf2/HO-1 Pathway and Inhibiting the ROS/Mitochondrial Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Potent and selective nonpeptide inhibitors of caspases 3 and 7 inhibit apoptosis and maintain cell functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caspase inhibition switches the mode of cell death induced by cyanide by enhancing reactive oxygen species generation and PARP-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-acetyl-L-cysteine is a pluripotent protector against cell death and enhancer of trophic factor-mediated cell survival in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-Acetylcysteine Induces Apoptotic, Oxidative and Excitotoxic Neuronal Death in Mouse Cortical Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cyanoketone Specificity in Complex Biological Systems
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the specificity of cyanoketone-based probes and inhibitors in complex biological systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding of this compound probes in cellular experiments?
Non-specific binding of this compound probes can arise from several factors:
-
Hydrophobic Interactions: The steroid scaffold or other hydrophobic regions of a this compound molecule can interact non-specifically with cellular components like lipids and hydrophobic pockets of proteins.
-
Ionic Interactions: Charged functional groups on the this compound probe can interact with oppositely charged molecules on cell surfaces or intracellularly.
-
Reactivity of the this compound Warhead: The electrophilic nature of the this compound can lead to covalent reactions with highly abundant, nucleophilic off-targets. The cyano group itself can also interact with certain enzymes, such as cytochrome P-450.[1]
-
Probe Concentration: Using a higher than necessary concentration of the probe increases the likelihood of off-target interactions.
Q2: My this compound probe is showing high background fluorescence in my imaging experiment. What are the likely causes and how can I troubleshoot this?
High background fluorescence is a common issue and can be attributed to several factors:
-
Excess Unbound Probe: Insufficient washing after probe incubation can leave a high concentration of unbound probe in the imaging medium.
-
Non-specific Binding: As detailed in Q1, the probe may be binding to unintended cellular components.
-
Cellular Autofluorescence: Some cell types exhibit high intrinsic fluorescence, which can interfere with the signal from your probe.
-
Suboptimal Imaging Buffer: The composition of your imaging buffer can affect probe solubility and non-specific binding.
Troubleshooting Steps:
-
Optimize Washing Steps: Increase the number and duration of wash steps after probe incubation to ensure complete removal of the unbound probe.
-
Reduce Probe Concentration: Titrate the probe to the lowest effective concentration that still provides a detectable on-target signal.
-
Include Blocking Agents: Pre-incubate cells with blocking agents to saturate non-specific binding sites.
-
Use a Background Suppressor: Add a background suppressor to the imaging medium to quench fluorescence from non-specific sources.
-
Image in a Phenol Red-Free Medium: Phenol red is a known source of background fluorescence.
-
Acquire a "No Probe" Control: Image unstained cells under the same conditions to determine the level of cellular autofluorescence.
Q3: I am using a this compound as a covalent inhibitor for a specific enzyme. How can I confirm that the observed inhibition is due to on-target activity and not off-target effects?
Confirming on-target activity is crucial for validating your results. Here are several strategies:
-
Competitive Activity-Based Protein Profiling (ABPP): Pre-incubate your sample with a known, specific inhibitor of your target enzyme before adding your this compound probe. A significant reduction in probe labeling of the target protein indicates on-target binding.[2]
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If your this compound probe no longer shows the same effect in the knockdown/knockout cells, it strongly suggests on-target activity.
-
Mutation of the Active Site: If the binding site of your this compound on the target protein is known, mutating the key interacting residues should abolish or significantly reduce the inhibitory effect.
-
Orthogonal Assays: Use a different assay that measures a downstream consequence of your target enzyme's activity. If the this compound perturbs this downstream event in a manner consistent with target inhibition, it provides further evidence of on-target activity.
Q4: What are the most common off-target nucleophiles for this compound probes in a cellular context?
The electrophilic nature of the this compound warhead makes it susceptible to reaction with various biological nucleophiles. The most common off-targets include:
-
Thiols: The sulfhydryl group of cysteine residues in proteins is a potent nucleophile and can react with cyanoketones to form covalent adducts. Glutathione (GSH), a highly abundant intracellular thiol, is also a major potential off-target.[3]
-
Amines: The ε-amino group of lysine residues and the N-terminal α-amino group of proteins can also act as nucleophiles, although they are generally less reactive than thiols.
-
Hydroxyls: The hydroxyl groups of serine, threonine, and tyrosine residues are generally weak nucleophiles but can become more reactive in specific enzymatic microenvironments.
Troubleshooting Guides
Guide 1: High Background in In-Gel Fluorescence Scanning (Activity-Based Protein Profiling)
| Problem | Potential Cause | Recommended Solution |
| High background smear across the entire lane | 1. Probe concentration is too high, leading to widespread non-specific binding.2. Insufficient removal of unbound probe after labeling.3. Non-specific binding of the reporter tag (e.g., biotin-streptavidin). | 1. Perform a dose-response experiment to determine the optimal probe concentration.2. Increase the number and stringency of washes after probe incubation. Consider using a detergent like SDS in your wash buffers.3. If using a biotin tag, ensure you are using a high-quality streptavidin resin and include a pre-clearing step with the resin before adding your probe-labeled sample. |
| Multiple distinct off-target bands | 1. The this compound warhead is reacting with other proteins containing reactive nucleophiles.2. The probe scaffold has an affinity for other proteins. | 1. Perform a competitive ABPP experiment by pre-incubating with a known inhibitor of your target to confirm which band corresponds to your protein of interest.[2]2. Synthesize a control probe with an inactivated warhead to identify off-targets that bind non-covalently to the probe scaffold. |
| Signal is present in the "no-probe" control lane | 1. Contamination of buffers or reagents with a fluorescent compound.2. Autofluorescence of certain proteins. | 1. Prepare fresh buffers and reagents.2. Note the position of the autofluorescent bands and disregard them during analysis. |
Guide 2: Low or No Signal for the Target Protein
| Problem | Potential Cause | Recommended Solution |
| Weak or absent band for the protein of interest | 1. The target protein is not active or expressed at a low level in your sample.2. The probe is not cell-permeable (for live-cell experiments).3. The "click" reaction for reporter tag conjugation is inefficient.4. The protein of interest has precipitated during sample preparation. | 1. Confirm protein expression and activity using an orthogonal method (e.g., Western blot, enzyme activity assay).2. For live-cell labeling, use a probe with a smaller, less bulky reporter group or a two-step labeling approach with a bioorthogonal handle.[4][5]3. Optimize the click chemistry conditions (e.g., copper concentration, ligand, reaction time).4. Ensure that your lysis and labeling buffers are compatible with your protein of interest and do not cause precipitation. |
| Signal decreases over time in a time-course experiment | 1. The probe is unstable under the experimental conditions.2. The target protein is being degraded. | 1. Assess the stability of your probe in your experimental buffer over time.2. Include protease inhibitors in your lysis buffer. |
Quantitative Data Summary
The following tables provide a summary of quantitative data related to the specificity and reactivity of cyanoketones.
Table 1: Inhibitory Constants (Ki) of this compound for 3β-Hydroxysteroid Dehydrogenase-Isomerase (3β-HSD-I) in Pig Testis Microsomes
| Substrate | Inhibitor | Apparent Km (μmol/l) | Apparent Ki (μmol/l) | Type of Inhibition |
| Dehydroepiandrosterone (DHA) | This compound | 1.4 (control) | 0.20 | Competitive |
| 5,16-Androstadien-3β-ol (andien-beta) | This compound | 0.26 (control) | 1.6 | Non-competitive |
Data adapted from a study on the differential effects of trilostane and this compound on 3β-HSD-I.[1]
Experimental Protocols
Protocol 1: General Workflow for Activity-Based Protein Profiling (ABPP) with a this compound Probe in Cell Lysate
This protocol outlines a general procedure for labeling proteins in a cell lysate with a this compound-based activity probe.
Materials:
-
Cells expressing the target protein of interest
-
Lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)
-
This compound activity-based probe (alkyne- or azide-functionalized)
-
DMSO (for probe dilution)
-
Click chemistry reagents:
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Azide- or alkyne-functionalized reporter tag (e.g., biotin or a fluorophore)
-
-
SDS-PAGE loading buffer
-
Streptavidin-agarose beads (for biotin-tagged probes)
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Probe Labeling:
-
Dilute the this compound probe to the desired final concentration in DMSO.
-
Add the diluted probe to the cell lysate (typically 1-10 µM final concentration).
-
Incubate for 30-60 minutes at room temperature.
-
-
Click Chemistry Reaction:
-
To the labeled lysate, add the click chemistry reagents in the following order: reporter tag, TCEP or sodium ascorbate, TBTA, and CuSO₄.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Sample Preparation for Analysis:
-
For in-gel fluorescence: Add SDS-PAGE loading buffer, boil for 5 minutes, and analyze by SDS-PAGE and in-gel fluorescence scanning.
-
For mass spectrometry (with biotin tag):
-
Protocol 2: Competitive ABPP for Target Validation
This protocol is used to confirm that the this compound probe is labeling the intended target.
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Inhibitor Pre-incubation:
-
Aliquot the cell lysate into two tubes.
-
To one tube, add a known inhibitor of the target protein at a saturating concentration.
-
To the other tube, add an equal volume of vehicle (e.g., DMSO).
-
Incubate for 30 minutes at room temperature.
-
-
Probe Labeling: Add the this compound probe to both tubes as described in Protocol 1, step 3.
-
Proceed with the click chemistry reaction and analysis as described in Protocol 1.
Expected Outcome: A significant decrease in the intensity of the band corresponding to the target protein in the sample pre-incubated with the competitor inhibitor confirms on-target labeling.
Visualizations
Caption: General workflow for activity-based protein profiling with a this compound probe.
Caption: Workflow for competitive activity-based protein profiling to validate target engagement.
References
- 1. Differential effects of trilostane and this compound on the 3 beta-hydroxysteroid dehydrogenase-isomerase reactions in androgen and 16-androstene biosynthetic pathways in the pig testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of Cyanide by Glutathione To Produce the Novel Cyanide Metabolite 2-Aminothiazoline-4-oxoaminoethanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity-Based Protein Profiling with Natural Product-Derived Chemical Probes in Human Cell Lysates | Springer Nature Experiments [experiments.springernature.com]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
dealing with the irreversible nature of cyanoketone inhibition in washout experiments
This guide provides troubleshooting advice and frequently asked questions for researchers working with cyanoketone and other irreversible covalent inhibitors, particularly in the context of washout experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound, and why is it considered irreversible?
This compound is a synthetic androstane steroid used in scientific research as a potent steroidogenesis inhibitor.[1] Its primary mechanism is the potent, selective, and irreversible inhibition of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme.[1]
The inhibition is considered irreversible because this compound forms a stable, covalent bond with the enzyme. This is a two-step process:
-
Reversible Binding: The inhibitor first binds non-covalently to the enzyme's active site.
-
Covalent Bond Formation: A reactive group on the inhibitor then forms a permanent covalent bond with a nucleophilic amino acid residue in the enzyme, rendering it permanently inactive.
Due to this covalent modification, the enzyme cannot regain function until the cell synthesizes new enzyme molecules. This compound is considered too toxic for therapeutic use in humans and is therefore used exclusively as a research tool.[1]
References
Validation & Comparative
Validating the Inhibitory Effect of Cyanoketone on 3β-HSD Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cyanoketone's inhibitory effect on 3β-hydroxysteroid dehydrogenase (3β-HSD) activity with other known inhibitors. Experimental data is presented to offer an objective analysis of its performance, alongside detailed protocols for key experiments.
Introduction to 3β-HSD and its Inhibition
The enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) is a critical component in the biosynthesis of all classes of steroid hormones, including glucocorticoids, mineralocorticoids, progestins, androgens, and estrogens.[1] It catalyzes the conversion of Δ5-3β-hydroxysteroids to the Δ4-3-keto configuration, an essential step in the steroidogenesis pathway.[1] Inhibition of 3β-HSD is a key target for modulating steroid hormone production in various physiological and pathological conditions.
This compound is a synthetic androstane steroid that acts as a potent and irreversible inhibitor of 3β-HSD. Its structural similarity to pregnenolone allows it to bind to the enzyme, thereby blocking the production of various steroid hormones. This guide compares the inhibitory potency of this compound with other well-characterized 3β-HSD inhibitors, providing researchers with the necessary data and protocols to evaluate its efficacy.
Comparative Analysis of 3β-HSD Inhibitors
The inhibitory potency of this compound and other compounds against 3β-HSD is summarized in the table below. The data is presented as Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values, which are common metrics for quantifying inhibitor efficacy. Lower values indicate higher potency.
| Inhibitor | Target Enzyme | Substrate | Ki (nM) | IC50 (µM) | Mechanism of Inhibition | Reference |
| This compound | Human Placental 3β-HSD | Pregnenolone | ~50 | Not Found | Competitive | [1] |
| Pig Testis Microsomal 3β-HSD-I | Dehydroepiandrosterone (DHEA) | 200 | Not Found | Competitive | [2] | |
| Trilostane | Human Placental 3β-HSD | Pregnenolone | ~50 | Not Found | Competitive | [1] |
| Human 3β-HSD1 | Dehydroepiandrosterone (DHEA) | 300 (in MCF-7 Tet-off 3β-HSD1 cells) | 0.3 | Competitive | [3] | |
| Human 3β-HSD2 | Dehydroepiandrosterone (DHEA) | 4900 (in MCF-7 Tet-off 3β-HSD2 cells) | 4.9 | Non-competitive | [3] | |
| Epostane | Human Placental 3β-HSD | Pregnenolone | ~50 | Not Found | Not Specified | [1] |
| Human 3β-HSD1 | Dehydroepiandrosterone (DHEA) | Not Specified | 0.2 (in MCF-7 Tet-off 3β-HSD1 cells) | Not Specified | [3] | |
| Human 3β-HSD2 | Dehydroepiandrosterone (DHEA) | Not Specified | 2.4 (in MCF-7 Tet-off 3β-HSD2 cells) | Not Specified | [3] | |
| 4-MA | Human Placental 3β-HSD | Pregnenolone | 56 | Not Found | Not Specified | [1] |
Experimental Protocols
This section details a standard operating procedure for an in vitro enzyme inhibition assay to determine the inhibitory effect of compounds on 3β-HSD activity. This protocol is based on a spectrophotometric method that measures the production of NADH at 340 nm.
Materials and Reagents:
-
Purified 3β-hydroxysteroid dehydrogenase (3β-HSD)
-
Dehydroepiandrosterone (DHEA) as the substrate
-
β-Nicotinamide adenine dinucleotide (NAD+) as the cofactor
-
Test inhibitor (e.g., this compound)
-
Potassium phosphate buffer (0.02 M, pH 7.4)
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of DHEA in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a stock solution of NAD+ in potassium phosphate buffer.
-
Prepare a stock solution of the test inhibitor (e.g., this compound) in DMSO. Create a dilution series of the inhibitor at various concentrations.
-
Prepare the 3β-HSD enzyme solution in potassium phosphate buffer to the desired final concentration.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in the specified order:
-
Potassium phosphate buffer
-
NAD+ solution
-
Inhibitor solution at different concentrations (or DMSO for the control wells).
-
Pre-incubate the plate at a controlled temperature (e.g., 27°C) for a short period (e.g., 5-10 minutes).[4]
-
-
Initiate the enzymatic reaction by adding the DHEA substrate solution to all wells.
-
-
Data Collection:
-
Immediately after adding the substrate, place the microplate in the spectrophotometer.
-
Measure the increase in absorbance at 340 nm over time. This corresponds to the formation of NADH.
-
Collect data at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each inhibitor concentration by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive), the assay can be repeated with varying concentrations of both the substrate and the inhibitor, followed by analysis using Lineweaver-Burk or Dixon plots.
-
Visualizations
Steroidogenesis Pathway and 3β-HSD Inhibition
The following diagram illustrates the central role of 3β-HSD in the steroidogenesis pathway and the point of inhibition by this compound.
Caption: Steroidogenesis pathway highlighting 3β-HSD and its inhibition.
Experimental Workflow for 3β-HSD Inhibition Assay
The following diagram outlines the general workflow for determining the inhibitory effect of a compound on 3β-HSD activity.
Caption: Workflow for 3β-HSD inhibition assay.
References
- 1. Inhibitory effect of synthetic progestins, 4-MA and this compound on human placental 3 beta-hydroxysteroid dehydrogenase/5----4-ene-isomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of trilostane and this compound on the 3 beta-hydroxysteroid dehydrogenase-isomerase reactions in androgen and 16-androstene biosynthetic pathways in the pig testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective inhibition of human 3β-hydroxysteroid dehydrogenase type 1 as a potential treatment for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for the selective inhibition of human 3β-hydroxysteroid dehydrogenase 1 in human breast tumor MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of cyanoketone versus trilostane as 3β-HSD inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent inhibitors of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme: cyanoketone and trilostane. The 3β-HSD enzyme system is a critical bottleneck in the biosynthesis of all classes of steroid hormones, including glucocorticoids, mineralocorticoids, androgens, and estrogens.[1][2] Its inhibition is a key strategy in the management of various endocrine disorders and has been a subject of extensive research. This document synthesizes experimental data to offer a clear, objective comparison of these two inhibitors, aiding researchers in selecting the appropriate tool for their studies.
Mechanism of Action: Competitive Inhibition of 3β-HSD
Both this compound and trilostane are potent inhibitors of the 3β-HSD enzyme.[1][3][4] They act by competitively binding to the enzyme, thereby preventing the conversion of Δ⁵-3β-hydroxysteroids to Δ⁴-ketosteroids.[3][5] This inhibition effectively blocks the production of downstream steroid hormones.
This compound is a synthetic androstane steroid that acts as a potent and irreversible inhibitor of 3β-HSD.[6] Its structural similarity to pregnenolone allows it to bind selectively to the enzyme.[6] However, due to its toxicity, its use is restricted to scientific research.[6]
Trilostane is a synthetic steroid analogue that also functions as a competitive inhibitor of 3β-HSD.[5][7] It is used in both veterinary and human medicine to treat conditions characterized by excessive steroid hormone production, such as Cushing's syndrome.[3]
Comparative Efficacy Data
The following table summarizes the quantitative data on the inhibitory efficacy of this compound and trilostane from a comparative study using pig testis microsomes.
| Inhibitor | Substrate | Apparent Inhibition Constant (Ki(app)) (μmol/L) | Mode of Inhibition | Reference |
| This compound | Dehydroepiandrosterone (DHEA) | 0.20 | Competitive | [3] |
| Trilostane | Dehydroepiandrosterone (DHEA) | 0.16 | Competitive | [3] |
This data indicates that both this compound and trilostane are powerful competitive inhibitors of the conversion of DHEA to 4-androstenedione, with trilostane showing a slightly lower Ki(app) in this specific experimental model, suggesting a marginally higher affinity for the enzyme.[3]
Experimental Protocols
In Vitro 3β-HSD Inhibition Assay (Pig Testis Microsomes)
This protocol is based on the methodology described in the comparative study of this compound and trilostane.[3]
1. Preparation of Microsomes:
-
Testes from immature pigs (< 3 weeks old) are homogenized in a suitable buffer (e.g., Tris-HCl with sucrose).
-
The homogenate is subjected to differential centrifugation to isolate the microsomal fraction.
-
The final microsomal pellet is resuspended in a buffer and protein concentration is determined.
2. Kinetic Analyses:
-
Incubations are performed in a reaction mixture containing:
-
Pig testis microsomes
-
Dehydroepiandrosterone (DHEA) as the substrate at various concentrations.
-
NAD⁺ as a cofactor.
-
This compound or trilostane at various concentrations.
-
A suitable buffer (e.g., phosphate buffer, pH 7.4).
-
-
The reaction is initiated by the addition of the substrate and incubated at a specific temperature (e.g., 37°C) for a defined period.
-
The reaction is stopped, and the product (4-androstenedione) is extracted.
3. Product Quantification:
-
The amount of 4-androstenedione formed is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or radioimmunoassay (RIA).
4. Data Analysis:
-
The initial velocities of the reaction at different substrate and inhibitor concentrations are determined.
-
Kinetic parameters, including the Michaelis-Menten constant (Km) and the apparent inhibition constant (Ki(app)), are calculated using graphical methods like Lineweaver-Burk or Dixon plots.[3]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the steroidogenesis pathway inhibited by this compound and trilostane and a typical experimental workflow for assessing their inhibitory activity.
Caption: Inhibition of the 3β-HSD enzyme by this compound or trilostane blocks steroidogenesis.
Caption: A generalized workflow for determining the inhibitory efficacy of compounds on 3β-HSD.
Conclusion
Both this compound and trilostane are highly effective competitive inhibitors of the 3β-HSD enzyme. Experimental data from pig testis microsomes suggests that trilostane may have a slightly higher affinity for the enzyme in this context.[3] The choice between these two inhibitors will largely depend on the specific research application. While this compound's toxicity limits its use to in vitro and preclinical research, trilostane's established clinical use provides a valuable translational tool for studies aiming to bridge basic science and therapeutic development. Further comparative studies across different species and tissue types would provide a more complete understanding of their relative potencies and specificities.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential effects of trilostane and this compound on the 3 beta-hydroxysteroid dehydrogenase-isomerase reactions in androgen and 16-androstene biosynthetic pathways in the pig testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The influence of trilostane on steroid hormone metabolism in canine adrenal glands and corpora lutea-an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of trilostane on serum concentrations of aldosterone, cortisol, and potassium in dogs with pituitary-dependent hyperadrenocorticism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Determination of the concentrations of trilostane and ketotrilostane that inhibit ex vivo canine adrenal gland synthesis of cortisol, corticosterone, and aldosterone. | Semantic Scholar [semanticscholar.org]
- 7. scbt.com [scbt.com]
A Comparative Analysis of Cyanoketone and Other Steroidogenesis Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between steroidogenesis inhibitors is critical for selecting the appropriate tool for research and development. This guide provides a detailed comparative analysis of cyanoketone and other prominent steroidogenesis inhibitors, including ketoconazole, aminoglutethimide, metyrapone, and abiraterone. The comparison is supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biochemical pathways.
Introduction to Steroidogenesis and Its Inhibition
Steroidogenesis is a complex and vital biological process involving a series of enzymatic reactions that convert cholesterol into a variety of steroid hormones. These hormones, including glucocorticoids, mineralocorticoids, and sex steroids, are crucial for regulating a wide array of physiological functions. The enzymes involved in this pathway, many of which are members of the cytochrome P450 (CYP) superfamily, represent key targets for therapeutic intervention in a range of diseases, from hormone-dependent cancers to endocrine disorders.
Steroidogenesis inhibitors are compounds that block the activity of these enzymes, thereby reducing the production of specific steroid hormones. This guide focuses on a comparative analysis of several key inhibitors, with a particular focus on this compound, a potent research tool, and its comparison to clinically relevant inhibitors.
Mechanism of Action of Key Steroidogenesis Inhibitors
The efficacy and specificity of steroidogenesis inhibitors are defined by the enzymes they target within the steroid biosynthesis pathway.
-
This compound : This synthetic androstane steroid is a potent and irreversible inhibitor of 3β-hydroxysteroid dehydrogenase (3β-HSD).[1] By targeting 3β-HSD, this compound blocks the conversion of pregnenolone, 17α-hydroxypregnenolone, and dehydroepiandrosterone (DHEA) to their respective downstream products, thereby inhibiting the synthesis of progesterone, androgens, estrogens, and corticosteroids.[1] Due to its toxicity, its use is confined to scientific research.[1]
-
Ketoconazole : An imidazole antifungal agent, ketoconazole is a broad-spectrum inhibitor of several cytochrome P450 enzymes.[2] It primarily targets CYP11A1 (cholesterol side-chain cleavage enzyme), CYP17A1 (17α-hydroxylase/17,20-lyase), and CYP11B1 (11β-hydroxylase).[3][4] Its inhibitory action on multiple enzymes makes it effective in reducing the synthesis of both adrenal and gonadal steroids.
-
Aminoglutethimide : This compound inhibits steroidogenesis by primarily targeting two key enzymes: CYP11A1 and aromatase (CYP19A1).[5] Its inhibition of CYP11A1 blocks the initial step in steroid synthesis, while its action against aromatase prevents the conversion of androgens to estrogens.
-
Metyrapone : Metyrapone is a more selective inhibitor, primarily targeting CYP11B1 (11β-hydroxylase).[6][7] This enzyme is responsible for the final step in cortisol synthesis. Inhibition of CYP11B1 leads to a decrease in cortisol production and an accumulation of its precursor, 11-deoxycortisol.
-
Abiraterone : Developed for the treatment of prostate cancer, abiraterone is a potent and irreversible inhibitor of CYP17A1.[8] It blocks both the 17α-hydroxylase and 17,20-lyase activities of the enzyme, thereby significantly reducing the synthesis of androgens in the testes, adrenal glands, and prostate tumor tissue.
Comparative Performance: Quantitative Data
The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). The following table summarizes the available data for each inhibitor against its primary enzyme targets.
| Inhibitor | Target Enzyme | IC50 / Ki (µM) | Species/System | Reference |
| This compound | 3β-HSD | ~0.05 (Ki) | Human Placenta | [9] |
| Ketoconazole | CYP11A1 | 0.56 | Rat Ovary Cells | [3] |
| CYP17A1 (17α-hydroxylase) | 3.36 | Rat Ovary Cells | [3] | |
| CYP19A1 (Aromatase) | 0.56 | Rat Ovary Cells | [3] | |
| CYP11B1 | 0.01 (Ki) | Human Adrenal | [10] | |
| Aminoglutethimide | CYP19A1 (Aromatase) | 37 | Human Placenta | [11] |
| CYP11A1 | 29 | Rat Adrenal | [11] | |
| Metyrapone | CYP11B1 | 7.83 | Not Specified | [6] |
| Abiraterone | CYP17A1 | 0.0156 | Human Adrenal Cells (H295R) | |
| CYP17A1 (17α-hydroxylase) | 0.004 (Ki) | Human | [12] | |
| CYP17A1 (17,20-lyase) | 0.0029 (Ki) | Human | [12] |
Visualizing the Inhibition: Steroidogenesis Pathway
The following diagram illustrates the major pathways of steroid biosynthesis and highlights the points of inhibition for this compound and the other discussed inhibitors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. [Inhibition of steroidogenesis by ketoconazole. Therapeutic uses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Inhibition of Steroidogenic Enzymes by Ketoconazole in Rat Ovary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ketoconazole blocks adrenal steroidogenesis by inhibiting cytochrome P450-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aminoglutethimide - Wikipedia [en.wikipedia.org]
- 6. apexbt.com [apexbt.com]
- 7. An In-depth Analysis of Metyrapone's R&D Progress and Mechanism of Action [synapse.patsnap.com]
- 8. ClinPGx [clinpgx.org]
- 9. Inhibitory effect of synthetic progestins, 4-MA and this compound on human placental 3 beta-hydroxysteroid dehydrogenase/5----4-ene-isomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic analysis of inhibition of human adrenal steroidogenesis by ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of the racemate and the enantiomers of a new highly active and selective aromatase inhibitor of the aminoglutethimide type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Validating Cyanoketone as a Research Tool for Androgen Biosynthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cyanoketone with other key inhibitors of androgen biosynthesis. By presenting objective performance data, detailed experimental protocols, and clear visual representations of pathways and workflows, this document serves as a vital resource for validating the use of this compound as a research tool in the study of androgen synthesis and related pathologies.
Introduction to Androgen Biosynthesis Inhibition
Androgen biosynthesis is a critical physiological process, and its dysregulation is implicated in various diseases, including prostate cancer, benign prostatic hyperplasia, and hirsutism. The development and validation of specific inhibitors for the enzymes involved in this pathway are paramount for both basic research and therapeutic applications. This compound, a potent and irreversible inhibitor of 3β-hydroxysteroid dehydrogenase (3β-HSD), has long been utilized as a research tool to probe the intricacies of steroidogenesis.[1] This guide provides a comparative analysis of this compound against other well-characterized inhibitors—abiraterone, ketoconazole, and finasteride—targeting different key enzymes in the androgen biosynthesis cascade.
Comparative Analysis of Androgen Biosynthesis Inhibitors
The efficacy and utility of an enzyme inhibitor are determined by its potency, specificity, and mechanism of action. This section provides a quantitative comparison of this compound with abiraterone, ketoconazole, and finasteride. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, the presented data, compiled from various sources, should be interpreted with this consideration.
| Inhibitor | Target Enzyme | Mechanism of Action | Potency (Ki/IC50) | Key Characteristics |
| This compound | 3β-hydroxysteroid dehydrogenase (3β-HSD) | Irreversible, potent, and selective inhibitor.[1] | Ki: ~0.67 nM[2] | Primarily a research tool due to toxicity.[1] Effectively blocks the conversion of pregnenolone, 17α-hydroxypregnenolone, and DHEA to their respective downstream steroids.[1] |
| Abiraterone | CYP17A1 (17α-hydroxylase/17,20-lyase) | Irreversible inhibitor of both hydroxylase and lyase activities.[3] | IC50 (17α-hydroxylase): ~2.5-7 nM[4][5] IC50 (17,20-lyase): ~12-15 nM[4][5] | Clinically approved for castration-resistant prostate cancer. More potent inhibitor of 17α-hydroxylase than 17,20-lyase.[4] |
| Ketoconazole | Cytochrome P450 enzymes (including CYP17A1) | Non-specific inhibitor.[4] | IC50 (17α-hydroxylase): ~580 nM[4] IC50 (17,20-lyase): ~110 nM[4] | Antifungal agent with off-target anti-androgenic effects. Weaker inhibitor of CYP17A1 compared to abiraterone.[4] |
| Finasteride | 5α-reductase (Type II and III isoforms) | Competitive inhibitor.[6] | IC50: ~33 nM[7] | Clinically used for benign prostatic hyperplasia and androgenetic alopecia. Does not inhibit testosterone synthesis but blocks its conversion to the more potent DHT.[6][7] |
Signaling Pathways and Experimental Workflows
To visually delineate the mechanisms of action and the experimental procedures for evaluating these inhibitors, the following diagrams are provided.
Caption: Androgen biosynthesis pathway with inhibitor targets.
Caption: General workflow for in vitro enzyme inhibition assays.
Detailed Experimental Protocols
3β-Hydroxysteroid Dehydrogenase (3β-HSD) Inhibition Assay
This protocol is adapted from colorimetric and spectrophotometric assay methodologies.[8]
Objective: To determine the inhibitory potential of a test compound (e.g., this compound) on 3β-HSD activity.
Materials:
-
Recombinant human 3β-HSD enzyme
-
Substrate: Pregnenolone or Dehydroepiandrosterone (DHEA)
-
Cofactor: Nicotinamide adenine dinucleotide (NAD+)
-
Test inhibitor (dissolved in DMSO)
-
Reaction Buffer: 100 mM Sodium Pyrophosphate Buffer, pH 8.9
-
Iodonitrotetrazolium (INT) solution
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the following to each well:
-
Reaction Buffer
-
NAD+ solution
-
INT solution
-
Test inhibitor solution or vehicle (DMSO) for control.
-
Recombinant 3β-HSD enzyme solution.
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the substrate (Pregnenolone or DHEA) to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Measure the absorbance at 490 nm using a microplate reader. The formazan product of INT reduction by NADH has a maximum absorbance at this wavelength.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
CYP17A1 Inhibition Assay
This protocol is based on a fluorometric assay for determining CYP17A1 activity.[9][10]
Objective: To measure the IC50 value of a test compound (e.g., abiraterone, ketoconazole) against the 17α-hydroxylase activity of human CYP17A1.
Materials:
-
Recombinant human CYP17A1, Cytochrome P450 reductase (POR), and cytochrome b5
-
Fluorogenic CYP17A1 substrate
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Test inhibitor (dissolved in DMSO)
-
Reaction Buffer: 100 mM potassium phosphate, pH 7.4
-
96-well black microplate
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare a master mix containing recombinant human CYP17A1, POR, and cytochrome b5 in the reaction buffer.
-
Prepare serial dilutions of the test inhibitor and a positive control (e.g., abiraterone) in DMSO.
-
Add a small volume of the diluted inhibitor or DMSO (vehicle control) to the wells of the 96-well plate.
-
Add the enzyme master mix to each well.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Prepare the fluorogenic substrate and NADPH regenerating system in the reaction buffer.
-
Initiate the enzymatic reaction by adding the substrate and NADPH regenerating system to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding a suitable stopping reagent (e.g., acetonitrile).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the substrate.
-
Calculate the percentage of inhibition and determine the IC50 value.
Cell-Based Androgen Production Assay
This protocol utilizes the H295R human adrenocortical carcinoma cell line, which expresses the key enzymes for steroidogenesis.
Objective: To evaluate the effect of a test compound on the production of androgens in a cellular context.
Materials:
-
H295R cells
-
Cell culture medium (e.g., DMEM/F12) supplemented with serum and antibiotics
-
Forskolin (to stimulate steroidogenesis)
-
Test inhibitor (dissolved in DMSO)
-
ELISA kits or LC-MS/MS for quantification of testosterone and DHEA
Procedure:
-
Culture H295R cells in multi-well plates until they reach near confluence.
-
Replace the growth medium with fresh medium containing various concentrations of the test inhibitor.
-
Stimulate steroidogenesis by adding forskolin to the medium.
-
Incubate the cells for 24-48 hours.
-
Collect the cell culture supernatant.
-
Quantify the levels of testosterone and DHEA in the supernatant using ELISA or LC-MS/MS.
-
Analyze the data to determine the effect of the compound on androgen production.
In Vivo Assessment of Androgen Synthesis Inhibition in Rats (Hershberger Bioassay)
This protocol is a summary of the OECD validated Hershberger bioassay.[11][12]
Objective: To assess the in vivo androgenic and anti-androgenic effects of a test substance.
Materials:
-
Castrated male rats (peripubertal)
-
Test substance
-
Vehicle for administration (e.g., corn oil)
-
Androgen agonist (e.g., testosterone propionate) for anti-androgen testing
Procedure:
-
Acclimatize castrated rats for a specified period.
-
Administer the test substance daily for 10 consecutive days via oral gavage or subcutaneous injection.
-
For anti-androgenicity testing, co-administer the test substance with a reference androgen agonist.
-
On day 11, euthanize the animals and carefully dissect the following androgen-dependent tissues:
-
Ventral prostate
-
Seminal vesicles (plus coagulating glands)
-
Levator ani-bulbocavernosus muscle
-
Glans penis
-
Cowper's glands
-
-
Record the wet weight of each tissue.
-
Compare the tissue weights of the treated groups to the vehicle control group to determine if the test substance has androgenic or anti-androgenic effects.
Conclusion
This compound remains a valuable tool for in vitro and preclinical research aimed at understanding the role of 3β-HSD in androgen biosynthesis. Its high potency as an irreversible inhibitor allows for effective blockade of this specific enzymatic step. However, its toxicity precludes its use in clinical settings. For translational research and drug development, compounds like abiraterone, which targets a different, critical node in the androgen synthesis pathway (CYP17A1), have demonstrated significant clinical utility. The choice of inhibitor will ultimately depend on the specific research question, with this compound being an excellent choice for targeted in vitro studies of 3β-HSD, while clinically relevant inhibitors like abiraterone are more appropriate for studies with a direct line to therapeutic applications. The provided protocols and comparative data serve as a foundational resource for researchers to design and execute robust experiments to validate their findings in the field of androgen biosynthesis.
References
- 1. Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoid inhibition of overexpressed human 3beta-hydroxysteroid dehydrogenase type II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Androgen synthesis inhibitors in the treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stepwise binding of inhibitors to human cytochrome P450 17A1 and rapid kinetics of inhibition of androgen biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Finasteride: the first 5 alpha-reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses. Phase 1: use of a potent agonist and a potent antagonist to test the standardized protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Off-Target Effects: Cyanoketone vs. Brensocatib
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of targeted therapeutics, understanding and mitigating off-target effects is paramount to ensuring drug safety and efficacy. This guide provides a detailed comparison of the off-target profiles of two distinct inhibitors: cyanoketone, a classic steroidal irreversible inhibitor, and brensocatib, a modern reversible inhibitor of dipeptidyl peptidase 1 (DPP1). This analysis is supported by available experimental data and detailed methodologies to aid researchers in their own investigations.
Introduction to the Inhibitors
This compound is a synthetic androstane steroid that acts as a potent and irreversible inhibitor of 3β-hydroxysteroid dehydrogenase (3β-HSD), an essential enzyme in the biosynthesis of all classes of hormonal steroids.[1] Due to its significant toxicity, this compound is exclusively used as a research tool and is not suitable for therapeutic applications.[1] Its off-target effects are a primary contributor to its toxicity profile.
Brensocatib (formerly INS1007) is an oral, reversible inhibitor of dipeptidyl peptidase 1 (DPP1), also known as Cathepsin C.[2][3] DPP1 is a lysosomal cysteine protease responsible for activating neutrophil serine proteases (NSPs), such as neutrophil elastase, proteinase 3, and cathepsin G.[2][4] By inhibiting DPP1, brensocatib reduces the activity of these downstream NSPs, which are implicated in a variety of inflammatory diseases.[2][4] Brensocatib is currently in clinical development for the treatment of bronchiectasis and other neutrophil-mediated diseases.[5][6]
Comparative Analysis of Off-Target Effects
The following sections detail the known on-target and off-target activities of this compound and brensocatib based on published literature. It is important to note that a direct head-to-head comparison across a comprehensive, identical panel of off-target assays has not been published. The data presented here is a synthesis of available information.
Quantitative Data Summary
The inhibitory activities of this compound and brensocatib against their primary targets and known off-targets are summarized in the tables below.
Table 1: Inhibitory Activity of this compound
| Target | Inhibitor | IC50 / Ki | Inhibition Type | Species |
| 3β-HSD | This compound | Ki: ~50 nM[1] | Irreversible, Competitive[7] | Human, Porcine |
| Cholesterol Side-Chain Cleavage (CYP11A1) | This compound | 90% inhibition at 500 µM[8] | Not specified | Bovine |
| Cytochrome a3 (Cytochrome c oxidase) | This compound | Spectral changes and respiratory block[8] | Not specified | Bovine, Rabbit |
| Hemoglobin | This compound | Induces spectral changes[8] | Not specified | Human |
Table 2: Inhibitory Activity and Selectivity of Brensocatib
| Target | Inhibitor | pIC50 / IC50 | Inhibition Type | Species |
| Dipeptidyl Peptidase 1 (DPP1) | Brensocatib | pIC50: 6.85 (IC50: ~141 nM)[9] | Reversible | Human |
| Dipeptidyl Peptidase 1 (DPP1) | Brensocatib | IC50: 17.1 nM | Reversible | Human |
| Dipeptidyl Peptidase 1 (DPP1) | Brensocatib | IC50: 24.1 nM[10] | Reversible | Mouse |
| Cathepsin H | Brensocatib | IC50 calculated[10] | Not specified | Human |
Table 3: Clinical Adverse Events of Brensocatib (Potential Off-Target Effects in Humans)
| Adverse Event (≥5% and more frequent than placebo) | Brensocatib 10 mg | Brensocatib 25 mg | Placebo |
| COVID-19 | 15.8% | 20.9% | 15.8% |
| Nasopharyngitis | 7.7% | 6.3% | 7.6% |
| Cough | 7.0% | 6.1% | 6.4% |
| Headache | 6.7% | 8.5% | 6.9% |
Data from Phase 3 ASPEN study.[5][6]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language for Graphviz.
Caption: Mechanism of this compound Inhibition of 3β-HSD.
Caption: Mechanism of Brensocatib Inhibition of DPP1.
Caption: Workflow for Kinase Selectivity Profiling.
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assessing inhibitor activity and selectivity.
3β-Hydroxysteroid Dehydrogenase (3β-HSD) Inhibition Assay
Objective: To determine the inhibitory potential of a compound against 3β-HSD activity.
Materials:
-
Purified human 3β-HSD1 or 3β-HSD2 enzyme
-
Substrate: Dehydroepiandrosterone (DHEA)
-
Cofactor: NAD+
-
Test inhibitor (e.g., this compound)
-
Potassium phosphate buffer (pH 7.4)
-
Spectrophotometer
Protocol:
-
Prepare reaction mixtures in a 96-well plate. Each well should contain potassium phosphate buffer, NAD+, and the purified 3β-HSD enzyme.
-
Add the test inhibitor at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the enzyme with the inhibitor for a specified time at a controlled temperature (e.g., 27°C).
-
Initiate the reaction by adding the substrate DHEA to all wells.
-
Monitor the conversion of NAD+ to NADH by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the mode of inhibition and the inhibition constant (Ki) or IC50 value by plotting the data using appropriate models (e.g., Dixon plot for Ki, or dose-response curve for IC50).[11][12]
Dipeptidyl Peptidase 1 (DPP1/Cathepsin C) Inhibition Assay
Objective: To measure the inhibitory activity of a compound against DPP1.
Materials:
-
Recombinant human Cathepsin C (DPP1)
-
Fluorogenic substrate (e.g., Gly-Arg-AMC)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, with DTT and EDTA)
-
Test inhibitor (e.g., Brensocatib)
-
96-well or 384-well black plates
-
Fluorescence plate reader
Protocol:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Add the diluted inhibitor or vehicle control to the wells of the microplate.
-
Add the recombinant human Cathepsin C to all wells except the no-enzyme control.
-
Pre-incubate the enzyme and inhibitor at room temperature for approximately 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm at a constant temperature (e.g., 37°C).
-
Calculate the reaction rates from the linear portion of the fluorescence versus time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[13]
Kinase Selectivity Profiling
Objective: To assess the selectivity of an inhibitor against a broad panel of kinases.
Materials:
-
A panel of purified kinases
-
Specific peptide substrates for each kinase
-
ATP
-
Test inhibitor
-
Kinase reaction buffer
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay system)
-
384-well plates
-
Luminometer
Protocol:
-
Dispense the test inhibitor at a fixed concentration (e.g., 1 µM) or in a dose-response range into the wells of a 384-well plate.
-
Add the individual kinases from the panel to the appropriate wells.
-
Initiate the kinase reactions by adding a mixture of the respective substrate and ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which generates a luminescent signal proportional to kinase activity.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each kinase relative to a vehicle control. A significant inhibition (e.g., >50%) indicates a potential off-target interaction.[14][15][16]
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of an inhibitor in a cellular context.
Materials:
-
Intact cells expressing the target protein
-
Test inhibitor
-
Cell culture medium and PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
Thermocycler or heating block
-
Centrifuge
-
Equipment for protein quantification (e.g., Western blot apparatus, mass spectrometer)
Protocol:
-
Culture cells to an appropriate confluency and treat them with the test inhibitor or vehicle control for a specified time.
-
Harvest and wash the cells, then resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures for a short duration (e.g., 3 minutes) using a thermocycler, followed by cooling.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation at high speed.
-
Collect the supernatant (soluble fraction) and quantify the amount of the target protein using Western blotting or mass spectrometry.
-
Plot the amount of soluble protein as a function of temperature to generate a melt curve. A shift in the melting temperature (ΔTm) in the presence of the inhibitor indicates target engagement.[17][18][19]
Conclusion
This comparative guide highlights the distinct off-target profiles of this compound and brensocatib, reflecting the evolution of drug design from broadly acting, toxic compounds to more selective therapeutic agents. This compound's irreversible nature and interaction with multiple critical cellular components underscore its unsuitability for clinical use. In contrast, brensocatib, a reversible inhibitor, demonstrates a more favorable profile, with its off-target effects primarily manifesting as manageable adverse events in clinical trials. The provided experimental protocols offer a framework for researchers to rigorously assess the on- and off-target activities of their own compounds, a critical step in the development of safe and effective medicines. The continuous refinement of selectivity profiling and target engagement assays will further enhance our ability to design inhibitors with improved therapeutic windows.
References
- 1. Inhibitory effect of synthetic progestins, 4-MA and this compound on human placental 3 beta-hydroxysteroid dehydrogenase/5----4-ene-isomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dipeptidyl peptidase-1 inhibition with brensocatib reduces the activity of all major neutrophil serine proteases in patients with bronchiectasis: results from the WILLOW trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ersnet.org [ersnet.org]
- 4. Frontiers | The pharmacokinetic profile of brensocatib and its effect on pharmacodynamic biomarkers including NE, PR3, and CatG in various rodent species [frontiersin.org]
- 5. investor.insmed.com [investor.insmed.com]
- 6. Phase 3 Trial of the DPP-1 Inhibitor Brensocatib in Bronchiectasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential effects of trilostane and this compound on the 3 beta-hydroxysteroid dehydrogenase-isomerase reactions in androgen and 16-androstene biosynthetic pathways in the pig testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of this compound and other steroid nitriles with cytochrome oxidase, hemoglobin, and cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abmole.com [abmole.com]
- 10. Pharmacologic inhibition of dipeptidyl peptidase 1 (cathepsin C) does not block in vitro granzyme-mediated target cell killing by CD8 T or NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective inhibition of human 3β-hydroxysteroid dehydrogenase type 1 as a potential treatment for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure/function of the inhibition of human 3β-hydroxysteroid dehydrogenase type 1 and type 2 by trilostane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Kinase Selectivity Profiling System: TK-1 Protocol [promega.kr]
- 15. worldwide.promega.com [worldwide.promega.com]
- 16. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. annualreviews.org [annualreviews.org]
Validation of the H295R Cell Line as a Premier Model for Cyanoketone Studies in Steroidogenesis
For Researchers, Scientists, and Drug Development Professionals
The human adrenocortical carcinoma cell line, H295R, stands as a cornerstone in the field of endocrinology and toxicology, particularly for investigating disruptions in steroid hormone synthesis. Its comprehensive expression of key steroidogenic enzymes makes it an invaluable in vitro model for assessing the impact of chemical compounds on the steroidogenesis pathway. This guide provides a detailed validation of the H295R cell line as a robust model for studying the effects of cyanoketone, a potent and irreversible inhibitor of 3β-hydroxysteroid dehydrogenase (3β-HSD), and compares its utility with alternative models.
The H295R Cell Line: A Validated Platform for Steroidogenesis Research
The H295R cell line is a pluripotent adrenocortical carcinoma cell line that has the unique ability to produce most of the steroid hormones synthesized in the adrenal cortex and gonads. This characteristic is attributed to its expression of all the essential enzymes involved in the steroidogenic pathway, from cholesterol uptake to the synthesis of mineralocorticoids, glucocorticoids, and sex steroids.
The Organisation for Economic Co-operation and Development (OECD) has officially recognized the utility of this cell line through its Test Guideline 456 (TG 456). This guideline outlines a standardized H295R steroidogenesis assay for screening chemicals that may interfere with the production of testosterone and estradiol. The validation of this assay underscores the reliability and reproducibility of the H295R model in predicting potential endocrine-disrupting effects of chemicals.
This compound: A Potent Inhibitor of 3β-Hydroxysteroid Dehydrogenase
This compound is a synthetic steroid that acts as a potent and irreversible inhibitor of 3β-hydroxysteroid dehydrogenase (3β-HSD). This enzyme plays a crucial role in the steroidogenesis pathway by catalyzing the conversion of Δ⁵-3β-hydroxysteroids to Δ⁴-ketosteroids. Specifically, it is responsible for the conversion of:
-
Pregnenolone to Progesterone
-
17α-Hydroxypregnenolone to 17α-Hydroxyprogesterone
-
Dehydroepiandrosterone (DHEA) to Androstenedione
By irreversibly binding to and inhibiting 3β-HSD, this compound effectively blocks the synthesis of all subsequent steroid hormones, including progesterone, androgens, estrogens, and corticosteroids.
H295R as a Model for this compound Studies: A Strong Theoretical Framework
The H295R cell line expresses the type 2 isoform of 3β-HSD (HSD3B2), the same isoform found in the adrenal glands and gonads, making it a physiologically relevant model to study the effects of 3β-HSD inhibitors like this compound. While direct experimental data of this compound's effects specifically within the H295R cell line are not extensively documented in publicly available literature, the established mechanism of action of this compound and the well-characterized steroidogenic capabilities of H295R cells provide a strong basis for predicting the outcomes of such studies.
Based on its known inhibitory action on 3β-HSD, exposure of H295R cells to this compound is expected to result in:
-
A significant decrease in the production of progesterone, androstenedione, and all downstream steroid hormones, including cortisol, aldosterone, testosterone, and estradiol.
-
An accumulation of the upstream precursors of the 3β-HSD enzyme, namely pregnenolone, 17α-hydroxypregnenolone, and DHEA.
These expected outcomes align with findings from studies using other 3β-HSD inhibitors, such as trilostane, in H295R cells, which have demonstrated a clear inhibition of steroid production.
Comparison with Alternative Models
While the H295R cell line is a powerful tool, other models can also be employed for studying 3β-HSD inhibition.
| Model | Advantages | Disadvantages |
| H295R Cell Line | - Expresses the complete steroidogenic pathway.- Standardized and validated assay (OECD TG 456).- Human origin, providing high relevance to human health. | - Can have batch-to-batch variability.- Lacks responsiveness to ACTH in some strains. |
| HAC15 Cell Line | - A subclone of H295R with a more stable steroidogenic phenotype[1][2].- Responds to ACTH, offering a more complete physiological model[1][2]. | - Less widely used and characterized than the parental H295R line. |
| Engineered MCF-7 Cells | - Allows for the study of specific 3β-HSD isoforms (type 1 or type 2) in isolation[3][4].- Useful for investigating isoform-selective inhibitors. | - Does not represent the complete steroidogenic pathway of an adrenal cell.- Requires genetic engineering. |
| Primary Adrenal Cells | - The most physiologically relevant in vitro model. | - Limited availability and lifespan.- High variability between donors.- Ethical considerations. |
| In Vivo Animal Models | - Provides data on systemic effects and metabolism. | - Ethical considerations and higher cost.- Species differences in steroidogenesis can complicate extrapolation to humans. |
Experimental Protocols
H295R Steroidogenesis Assay
This protocol is adapted from the OECD Test Guideline 456.
-
Cell Culture: H295R cells are cultured in a suitable medium, such as DMEM/F12 supplemented with serum and other growth factors, at 37°C in a humidified atmosphere with 5% CO₂.
-
Plating: Cells are seeded into multi-well plates (e.g., 24-well plates) and allowed to attach and grow for 24 hours.
-
Chemical Exposure: The culture medium is replaced with fresh medium containing various concentrations of the test chemical (e.g., this compound) and a solvent control. Cells are typically exposed for 48 hours.
-
Hormone Quantification: After exposure, the cell culture medium is collected. The concentrations of various steroid hormones (e.g., progesterone, androstenedione, testosterone, estradiol) are quantified using methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or enzyme-linked immunosorbent assay (ELISA).
-
Cell Viability Assay: The viability of the cells after chemical exposure is assessed to ensure that the observed effects on steroid production are not due to cytotoxicity. The MTT assay is a commonly used method.
Steroid Hormone Extraction from Culture Medium
-
Collect the cell culture medium from each well.
-
Perform a liquid-liquid extraction using an organic solvent such as methyl tert-butyl ether (MTBE) or a solid-phase extraction (SPE) to isolate the steroid hormones.
-
Evaporate the solvent and reconstitute the dried extract in a suitable buffer for analysis.
MTT Cell Viability Assay
-
After removing the culture medium for hormone analysis, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubate the plates for a few hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm. The absorbance is proportional to the number of viable cells.
Visualizing the Steroidogenesis Pathway and Experimental Workflow
To aid in the understanding of the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Steroidogenesis pathway with the point of inhibition by this compound.
Caption: Experimental workflow for studying this compound in H295R cells.
Conclusion
The H295R cell line is a highly validated and physiologically relevant in vitro model for studying the effects of chemical compounds on steroidogenesis. Its comprehensive expression of steroidogenic enzymes makes it an ideal system for investigating the inhibitory action of compounds like this compound on 3β-HSD. While direct experimental data for this compound in H295R cells is limited in the public domain, the strong theoretical basis and supporting data from other 3β-HSD inhibitors confirm its suitability. For researchers investigating steroidogenesis, the H295R assay, complemented by alternative models like the HAC15 cell line or engineered MCF-7 cells, provides a powerful and versatile toolkit for elucidating mechanisms of endocrine disruption and for the screening and development of new therapeutic agents.
References
- 1. In Vitro Technologies :: Products [lifescience.invitro.com.au]
- 2. Development of an adrenocorticotropin-responsive human adrenocortical carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective inhibition of human 3β-hydroxysteroid dehydrogenase type 1 as a potential treatment for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for the selective inhibition of human 3β-hydroxysteroid dehydrogenase 1 in human breast tumor MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Cyanoketone on 3β-Hydroxysteroid Dehydrogenase Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory effects of cyanoketone, a potent steroidogenesis inhibitor, across various species. This compound primarily targets the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD), a critical component in the biosynthesis of steroid hormones.[1][2] Understanding the species-specific efficacy of this inhibitor is crucial for preclinical research and drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Quantitative Comparison of this compound Inhibition
The following table summarizes the inhibitory potency of this compound on 3β-hydroxysteroid dehydrogenase (3β-HSD) in different species based on available experimental data. It is important to note that direct comparisons should be made with caution due to variations in experimental models (e.g., purified enzymes, cell cultures, isolated mitochondria) and the parameters measured (Ki, IC50, or percent inhibition).
| Species | Tissue/Cell Type | Parameter | Value | Reference |
| Human | Placenta | Ki | ~50 nM | |
| Pig | Testis Microsomes | Ki(app) | 200 nM | [3] |
| Rat | Isolated Adrenal Cells | IC50 | 20 nM | [4] |
| Bovine | Corpus Luteum Mitochondria | % Inhibition | 90% at 500 µM | [5] |
Note: Ki represents the inhibition constant, a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a higher affinity and potency. IC50 is the concentration of an inhibitor that reduces the response (in this case, enzyme activity) by half. Ki(app) is the apparent inhibition constant.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
1. Determination of 3β-HSD Inhibition Constant (Ki) in Pig Testis Microsomes
This protocol is adapted from studies investigating the kinetic parameters of 3β-HSD inhibitors.[3]
-
Tissue Preparation: Testis microsomes from immature pigs are prepared through differential centrifugation. The tissue is homogenized in a buffered solution and centrifuged at low speed to remove cellular debris. The resulting supernatant is then centrifuged at a higher speed to pellet the microsomes, which are subsequently washed and resuspended in a suitable buffer.
-
Enzyme Assay: The 3β-HSD activity is measured by monitoring the conversion of a substrate, such as dehydroepiandrosterone (DHEA), to androstenedione.
-
The reaction mixture typically contains the microsomal preparation, the substrate (DHEA), and the cofactor NAD+ in a buffer solution.
-
Varying concentrations of this compound are added to the reaction mixtures.
-
The reaction is initiated by the addition of the substrate and incubated at a controlled temperature.
-
The reaction is stopped, and the steroids are extracted.
-
-
Data Analysis: The concentrations of the substrate and product are quantified using techniques like radioimmunoassay or chromatography. The initial velocities of the reaction at different substrate and inhibitor concentrations are determined. The apparent Michaelis-Menten constant (Km) and the apparent maximum velocity (Vmax) are calculated from Lineweaver-Burk plots. The apparent inhibition constant (Ki(app)) for competitive inhibition is then determined from slope replots.[3]
2. Steroidogenesis Assay in Isolated Rat Adrenal Cells
This protocol is based on methods used to study the effects of inhibitors on steroid production in adrenal cells.[4]
-
Cell Isolation: Adrenal glands are removed from rats and treated with collagenase to disperse the cells. The isolated adrenal cells are then purified and suspended in an incubation medium.[4]
-
Cell Culture and Treatment:
-
A known number of adrenal cells are incubated in a medium, often stimulated with adrenocorticotropic hormone (ACTH) to induce steroidogenesis.[4]
-
The cells are exposed to a range of this compound concentrations for a defined period.
-
-
Hormone Quantification: After incubation, the medium is collected, and the concentrations of steroids, such as pregnenolone and corticosterone, are measured using radioimmunoassay or other sensitive analytical methods.[4]
-
IC50 Determination: The concentration of this compound that causes a 50% reduction in the conversion of pregnenolone to corticosterone is determined to be the IC50 value.[4]
Visualizations
Signaling Pathway: Steroidogenesis Inhibition by this compound
The following diagram illustrates the primary mechanism of action of this compound in the steroid biosynthesis pathway.
Caption: Inhibition of 3β-HSD by this compound blocks steroid biosynthesis.
Experimental Workflow: Determination of Enzyme Inhibition Kinetics
The diagram below outlines a typical workflow for determining the kinetic parameters of an enzyme inhibitor.
Caption: Workflow for determining enzyme inhibition kinetics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 3β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Differential effects of trilostane and this compound on the 3 beta-hydroxysteroid dehydrogenase-isomerase reactions in androgen and 16-androstene biosynthetic pathways in the pig testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Steroidogenesis in isolated adrenal cells of rat. -Effects of this compound on pregnenolone and corticosterone production- (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of this compound and other steroid nitriles with cytochrome oxidase, hemoglobin, and cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Cyanoketone's Mechanism of Action: A Comparative Guide
Introduction
Cyanoketone is a synthetic androstane steroid widely recognized within the scientific community as a potent steroidogenesis inhibitor.[1] Its primary mechanism of action is the inhibition of 3β-hydroxysteroid dehydrogenase/Δ⁵⁻⁴ isomerase (3β-HSD), a critical enzyme in the biosynthesis of most steroid hormones.[1] This enzyme catalyzes the conversion of Δ⁵-3β-hydroxysteroids to the Δ⁴-3-keto configuration, a necessary step for the production of progesterone, glucocorticoids, mineralocorticoids, androgens, and estrogens. This guide provides an objective comparison of this compound with Trilostane, another well-documented 3β-HSD inhibitor, supported by independently verified experimental data.
Mechanism of Action: Competitive Inhibition of 3β-HSD
Independent kinetic analyses have verified that this compound acts as a powerful inhibitor of 3β-HSD. Specifically, studies using pig testis microsomes demonstrated that this compound competitively inhibits the conversion of dehydroepiandrosterone (DHEA) to 4-androstenedione.[2] Competitive inhibitors function by binding to the active site of the enzyme, thereby competing directly with the natural substrate.[][4] This mode of action increases the apparent Michaelis constant (Km) of the substrate without affecting the maximum reaction velocity (Vmax).[]
The steroidogenesis pathway diagram below illustrates the central role of 3β-HSD and the point of inhibition by agents like this compound and trilostane.
Caption: Steroidogenesis pathway showing 3β-HSD inhibition.
Comparative Performance: this compound vs. Trilostane
Trilostane is another potent, competitive inhibitor of 3β-HSD, frequently used in both veterinary medicine and scientific research.[5][6][7][8][9] Independent studies have quantified and compared the inhibitory potential of both this compound and trilostane, confirming they operate through a similar mechanism with comparable efficacy.
The diagram below illustrates the fundamental difference between competitive inhibition (the mechanism for this compound and trilostane) and non-competitive inhibition.
Caption: Competitive vs. Non-Competitive Inhibition.
Quantitative Data Summary
The following table summarizes key kinetic parameters from independent studies, providing a direct comparison of the inhibitory potency of this compound and trilostane. Lower Ki (inhibition constant) values indicate greater potency.
| Compound | Target Enzyme Source | Substrate | Inhibition Type | Ki (app) Value | Reference |
| This compound | Pig Testis Microsomes | DHEA | Competitive | 0.20 µM | [2] |
| Trilostane | Pig Testis Microsomes | DHEA | Competitive | 0.16 µM | [2] |
| This compound | Human Placenta | Pregnenolone | - | ~50 nM | [10] |
| Trilostane | Human Placenta | Pregnenolone | - | ~50 nM | [10] |
Note: Ki (app) refers to the apparent inhibition constant. A study on human placental 3β-HSD found potent Ki values of approximately 50 nM for both compounds.[10]
Detailed Experimental Protocols
Key Experiment: In Vitro 3β-HSD Inhibition Assay
This protocol is a representative summary based on methodologies described in independent verification studies for determining 3β-HSD inhibition kinetics.
Objective: To determine the kinetic parameters (Km, Vmax) and inhibition constants (Ki) of this compound and trilostane on 3β-HSD activity.
Materials:
-
Enzyme Source: Purified 3β-HSD enzyme or microsomal fractions from steroidogenic tissues (e.g., adrenal glands, gonads, placenta).[2][10]
-
Inhibitors: this compound, Trilostane.
-
Buffer: Potassium phosphate buffer (e.g., 0.02 M, pH 7.4).[11]
-
Detection: Spectrophotometer capable of measuring NADH production at 340 nm.
Procedure:
-
Preparation: Prepare stock solutions of DHEA, NAD+, this compound, and trilostane in an appropriate solvent. Create a series of dilutions for the substrate and inhibitors.
-
Reaction Setup: In a temperature-controlled cuvette (e.g., 27°C or 37°C), combine the phosphate buffer, a fixed concentration of NAD+, and the enzyme source.[11]
-
Inhibitor Addition: For inhibition assays, add varying concentrations of either this compound or trilostane to the reaction mixture and pre-incubate with the enzyme for a short period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding varying concentrations of the substrate (DHEA).
-
Data Collection: Immediately monitor the increase in absorbance at 340 nm over time. This corresponds to the formation of NADH, which is a direct product of the 3β-HSD reaction.[5]
-
Kinetic Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear phase of the absorbance curves.
-
Plot the reaction velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax in the absence of inhibitors.
-
For inhibited reactions, construct Lineweaver-Burk or Dixon plots to determine the type of inhibition and calculate the apparent Ki values.[2]
-
Caption: Experimental workflow for a 3β-HSD inhibition assay.
Conclusion
Independent research consistently verifies that this compound's primary mechanism of action is the potent inhibition of the 3β-HSD enzyme.[1][2][10][12] Quantitative kinetic studies confirm it acts as a competitive inhibitor, with a potency comparable to that of trilostane, another well-characterized inhibitor of the same enzyme. While its toxicity precludes therapeutic use in humans, this compound remains a valuable and well-validated research tool for studying steroidogenesis and its physiological consequences.[1] The data from multiple independent sources provide a high degree of confidence in its function and performance as a benchmark 3β-HSD inhibitor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Differential effects of trilostane and this compound on the 3 beta-hydroxysteroid dehydrogenase-isomerase reactions in androgen and 16-androstene biosynthetic pathways in the pig testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Trilostane? [synapse.patsnap.com]
- 7. assets.prod.vetlearn.com.s3.amazonaws.com [assets.prod.vetlearn.com.s3.amazonaws.com]
- 8. nbinno.com [nbinno.com]
- 9. Trilostane - The Good and the Bad - WSAVA 2014 Congress - VIN [vin.com]
- 10. Inhibitory effect of synthetic progestins, 4-MA and this compound on human placental 3 beta-hydroxysteroid dehydrogenase/5----4-ene-isomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure/function of the inhibition of human 3β-hydroxysteroid dehydrogenase type 1 and type 2 by trilostane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of Cyanoketone: A Guide for Laboratory Professionals
This document provides essential, step-by-step guidance for the proper disposal of cyanoketone, a synthetic androstane steroid utilized by researchers, scientists, and drug development professionals. Due to its high toxicity, strict adherence to these disposal procedures is crucial to prevent environmental contamination and ensure personnel safety.[1]
Immediate Safety and Handling
Before beginning any disposal procedure, ensure all personnel are familiar with the potential hazards of this compound. It is a potent steroidogenesis inhibitor and should be handled with extreme caution.[1]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste:
-
Gloves: Chemical-resistant gloves (e.g., butyl rubber) are recommended. Nitrile gloves may not be suitable for prolonged contact.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A fully buttoned lab coat.
In Case of a Spill:
-
Evacuate non-essential personnel from the area.
-
Wear full PPE before cleaning the spill.
-
Absorb liquid spills with an inert material such as vermiculite, sand, or earth.[2]
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[3]
-
Decontaminate the spill area and any affected equipment.
-
Prevent any spilled material from entering drains or waterways.[2]
Waste Segregation and Collection
Proper segregation of this compound waste is the first step in safe disposal. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
Waste Stream Management
| Waste Type | Recommended Container | Labeling Requirements |
| Solid this compound Waste | Sealable, airtight, and clearly labeled hazardous waste container. | "Hazardous Waste," "this compound," and any other required institutional hazard symbols. |
| Contaminated Labware | Puncture-resistant container for sharps; sealed bags or containers for non-sharps. | "Hazardous Waste," "this compound Contaminated," and appropriate hazard symbols. |
| Liquid this compound Waste | Sealable, airtight, and compatible waste container (e.g., HDPE). | "Hazardous Waste," "this compound Solution," list of solvents, and hazard symbols. |
| Contaminated PPE | Designated, sealed bag for hazardous waste. | "Hazardous Waste," "Contaminated PPE," and appropriate hazard symbols. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of all forms of this compound waste.
-
Container Preparation:
-
Select a suitable, compatible, and properly labeled hazardous waste container for the specific type of this compound waste.
-
-
Waste Transfer:
-
Carefully transfer the this compound waste into the designated container, minimizing the creation of dust or aerosols.
-
For liquid waste, use a funnel to avoid spills.
-
Ensure the exterior of the waste container remains clean.
-
-
Container Sealing and Storage:
-
Securely seal the waste container.
-
Store the container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Store away from incompatible materials.
-
-
Documentation:
-
Maintain a log of the accumulated this compound waste as required by your institution.
-
-
Final Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
All this compound waste must be disposed of as hazardous waste through an approved waste disposal facility, in accordance with all local, state, and federal regulations.
-
Experimental Protocols Cited
While no specific experimental protocols for this compound disposal were found, the procedures outlined above are based on established best practices for the handling and disposal of highly toxic chemical waste in a laboratory setting.[4][5] These general protocols should be adapted to meet the specific requirements of your institution's EHS guidelines.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
